Technical Documentation Center

4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol
  • CAS: 1353499-65-6

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

Executive Summary This technical guide provides a comprehensive analysis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol , a tertiary alcohol scaffold frequently utilized in medicinal chemistry as a pharmacophore for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol , a tertiary alcohol scaffold frequently utilized in medicinal chemistry as a pharmacophore for G-protein coupled receptor (GPCR) antagonists and enzyme inhibitors. This document details its physicochemical properties, synthetic pathways, chemical reactivity, and experimental protocols for handling and characterization.

Compound Identity:

  • IUPAC Name: 4-[3-(1,1-dimethylethyl)phenyl]tetrahydro-2H-pyran-4-ol

  • Molecular Formula: C₁₅H₂₂O₂

  • Molecular Weight: 234.34 g/mol

  • Core Motif: 4-aryl-tetrahydro-2H-pyran-4-ol

Physicochemical Profile

The integration of a lipophilic 3-tert-butylphenyl moiety with a polar, sp³-rich tetrahydropyran ring creates a balanced physicochemical profile suitable for drug discovery. The tert-butyl group serves as a "grease ball" to fill hydrophobic pockets, while the pyran oxygen and hydroxyl group function as hydrogen bond acceptors/donors.

Table 1: Calculated and Predicted Properties
PropertyValue (Predicted)Significance
cLogP 3.2 – 3.5Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant).
TPSA ~29.5 ŲHigh membrane permeability; CNS penetrant potential.
pKa ~16 (Alcohol OH)Neutral at physiological pH; negligible ionization.
H-Bond Donors 1The tertiary hydroxyl group.[1]
H-Bond Acceptors 2Pyran ether oxygen + Hydroxyl oxygen.
Rotatable Bonds 2Limited flexibility due to the rigid pyran ring and bulky tert-butyl group.
Solubility Low (Water) / High (DMSO, DCM)Requires organic co-solvents (e.g., <0.1% DMSO) for biological assays.

Synthetic Architecture

The primary route to 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol is the nucleophilic addition of a Grignard reagent to a ketone. This method is preferred for its reliability and high yield, though strict anhydrous conditions are required.

Retrosynthetic Analysis

The molecule disconnects at the C4–C(aryl) bond, revealing two key precursors:

  • Electrophile: Tetrahydro-4H-pyran-4-one (commercially available).

  • Nucleophile: 3-(tert-butyl)phenylmagnesium bromide (generated in situ).

Synthesis Workflow (DOT Diagram)

SynthesisPath Precursor1 3-Bromo-tert-butylbenzene Mg Mg / THF (Initiation) Precursor1->Mg Activation Grignard Grignard Reagent (3-t-Bu-Ph-MgBr) Mg->Grignard Exothermic Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate + Ketone 0°C to RT Ketone Tetrahydro-4H-pyran-4-one Ketone->Intermediate Quench Acidic Workup (NH4Cl / H3O+) Intermediate->Quench Hydrolysis Product 4-(3-(tert-butyl)phenyl) tetrahydro-2H-pyran-4-ol Quench->Product Isolation

Figure 1: Grignard synthesis pathway for the target alcohol.

Chemical Reactivity & Stability[2]

Understanding the reactivity of the tertiary alcohol and the ether ring is critical for downstream derivatization or stability profiling.

Acid-Catalyzed Dehydration

Tertiary alcohols are prone to elimination (E1 mechanism) under acidic conditions.

  • Reaction: Treatment with strong acid (e.g., H₂SO₄, TFA) or heating leads to the loss of water.

  • Product: 4-(3-(tert-butyl)phenyl)-3,6-dihydro-2H-pyran.

  • Implication: Avoid low pH (< 2) during formulation or LC-MS mobile phases if stability is a concern.

Metabolic Susceptibility (CYP450)
  • Pyran Ring: The carbons alpha to the ether oxygen are susceptible to oxidative metabolism (C-hydroxylation), potentially leading to ring opening (lactol formation).

  • Tert-Butyl Group: While sterically bulky, the methyl groups are targets for CYP-mediated hydroxylation (omega-oxidation) to form the corresponding alcohol/carboxylic acid.

Ritter Reaction (Amide Formation)

In the presence of a nitrile (R-CN) and strong acid, the tertiary alcohol can generate a carbocation that traps the nitrile, converting the -OH group into an amide (-NHCOR). This is a valuable transformation for expanding SAR (Structure-Activity Relationships).

Experimental Protocols

Protocol A: Synthesis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

Objective: Preparation of the target compound via Grignard addition.

Reagents:

  • 3-Bromo-tert-butylbenzene (1.0 equiv)

  • Magnesium turnings (1.2 equiv, oven-dried)

  • Tetrahydro-4H-pyran-4-one (1.1 equiv)

  • Anhydrous THF (Solvent)[2]

  • Iodine (catalytic crystal)

Procedure:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, add Mg turnings and a crystal of iodine. Cover with minimal anhydrous THF. Add 10% of the bromide solution to initiate (look for turbidity/exotherm). Dropwise add the remaining bromide in THF, maintaining a gentle reflux. Stir for 1 hour at room temperature.

  • Addition: Cool the Grignard solution to 0°C. Add Tetrahydro-4H-pyran-4-one (dissolved in THF) dropwise over 30 minutes. The reaction is exothermic; control temperature < 5°C.

  • Completion: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) or LC-MS.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0°C. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude tertiary alcohol is often a solid or viscous oil. Purify via flash column chromatography (Gradient: 0–30% EtOAc in Hexanes).

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Assess the intrinsic clearance of the compound.

Procedure:

  • Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH (1 mM) to start the reaction. Incubate at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately mix aliquots with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to calculate half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Reactivity & Degradation Logic (DOT Diagram)

Reactivity cluster_Acid Acidic Conditions (pH < 3) cluster_Metabolism Biological Metabolism (Liver) Target Target Molecule (Tertiary Alcohol) Carbocation Tertiary Carbocation Target->Carbocation H+ / -H2O CYP_Ox CYP450 Oxidation Target->CYP_Ox Phase I Alkene Elimination Product (Dihydropyran) Carbocation->Alkene -H+ (E1) Metabolite1 t-Butyl Hydroxylation CYP_Ox->Metabolite1 Omega-ox Metabolite2 Pyran Ring Oxidation CYP_Ox->Metabolite2 Alpha-ox

Figure 2: Degradation and metabolic pathways.

References

  • Organic Syntheses Procedure (Grignard Form

    • Title: Preparation of Grignard Reagents and Reaction with Carbonyls.[3][4]

    • Source: Organic Syntheses, Coll. Vol. 6, p. 737 (1988).
    • URL:[Link]

  • Sigma-Aldrich Product D

    • Title: Tetrahydro-4H-pyran-4-one Product Specification and Properties.[5][6]

    • Source: Sigma-Aldrich.

  • Medicinal Chemistry of Pyran Scaffolds

    • Title: 4-aryl/heteroaryl-4H-fused Pyrans as Anti-proliferative Agents: Design, Synthesis and Biological Evalu
    • Source: Anticancer Agents Med Chem. 2018;18(1):57-73.[6]

    • URL:[Link][6]

  • Grignard Reagent Handling Guide

    • Title: Preparation and Handling of Grignard Reagents.[1][3][4]

    • Source: MilliporeSigma Technical Bulletin.

Sources

Exploratory

Safety Data Sheet (SDS) for 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

An In-Depth Technical Guide to the Safety Profile of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol This document provides a comprehensive safety and handling guide for 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety Profile of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

This document provides a comprehensive safety and handling guide for 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, a novel heterocyclic alcohol of interest in contemporary chemical research and drug development. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes critical safety data from structurally related analogs, including tetrahydropyranols and substituted aromatic hydrocarbons. The principles of chemical safety and predictive toxicology are applied to offer a robust framework for risk assessment and safe laboratory practice.

Molecular Identity and Hazard Overview

4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol is a tertiary alcohol integrated into a tetrahydropyran ring and substituted with a 3-tert-butylphenyl group. The safety profile is a composite of the hazards associated with these two primary structural motifs.

Key Structural Features and Their Safety Implications:

  • Tetrahydropyran-4-ol Core: The hydroxyl group on the saturated heterocyclic ring suggests a potential for eye and skin irritation, similar to other simple alcohols and tetrahydropyranols.[1][2][3] The ether linkage within the ring is generally stable but can form peroxides upon prolonged exposure to air and light, although this is less of a concern than with linear ethers.

  • 3-tert-butylphenyl Group: This bulky, lipophilic moiety influences the compound's physical properties, likely reducing its water solubility and increasing its potential for bioaccumulation. Aromatic hydrocarbons can carry risks of skin irritation and may be harmful if ingested or inhaled.[4]

Based on this structural analysis, the compound is anticipated to be classified as an irritant, particularly to the eyes and skin, and may cause respiratory tract irritation.[1][5]

Predicted GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Long-Term3H412: Harmful to aquatic life with long-lasting effects

This table represents a predictive classification based on data from analogous compounds and should be used for preliminary risk assessment pending empirical data.

First-Aid and Emergency Response Protocol

A rapid and informed response is critical in the event of accidental exposure. The following protocols are recommended based on established procedures for similar chemical entities.[1][2][6]

Exposure Response Workflow

cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_routes Decontamination by Route cluster_medical Medical Attention Exposure Accidental Exposure Occurs Remove Remove from Exposure Source Exposure->Remove Decontaminate Decontaminate Affected Area Remove->Decontaminate Assess Assess Victim's Condition Decontaminate->Assess Inhalation Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Assess->Inhalation Skin Skin Contact: Remove contaminated clothing. Flush skin with soap and water for 15 min. Assess->Skin Eye Eye Contact: Flush eyes with water for 15 min, lifting eyelids. Remove contact lenses if possible. Assess->Eye Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical aid. Assess->Ingestion Medical Seek Immediate Medical Attention Provide SDS/Technical Guide to Physician Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Caption: Workflow for first-aid response to chemical exposure.

Step-by-Step First-Aid Measures:
  • Inhalation: Remove the individual from the exposure area to fresh air immediately.[1][6] If breathing is difficult or has stopped, administer artificial respiration and provide oxygen if available. Seek immediate medical attention.

  • Skin Contact: Promptly wash the affected area with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1] If irritation develops or persists, seek medical advice.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[2][6] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.[2]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. If the individual is conscious and alert, give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[1]

Safe Handling, Storage, and Disposal

Proactive measures in handling and storage are paramount to ensuring laboratory safety.

Engineering and Personal Protective Equipment (PPE)

Safe handling of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol requires a multi-layered approach to exposure control.

cluster_eng Engineering Controls cluster_ppe Personal Protective Equipment (PPE) cluster_practice Work Practices center Safe Handling Protocol FumeHood Chemical Fume Hood center->FumeHood Primary Barrier Gloves Nitrile Gloves center->Gloves Essential AvoidContact Avoid Skin/Eye Contact center->AvoidContact Crucial Ventilation Adequate Ventilation FumeHood->Ventilation Goggles Safety Goggles/Face Shield Coat Lab Coat Respirator Respirator (if needed) WashHands Wash Hands After Handling NoFood No Eating/Drinking in Lab

Caption: Hierarchy of controls for safe chemical handling.

Recommended Handling Procedures:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.[2][7]

    • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[8] Inspect gloves for any signs of degradation before use.

    • Skin and Body Protection: Wear a standard laboratory coat. Ensure sleeves are down and the coat is fully buttoned.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where chemicals are handled.[5]

Storage and Disposal:

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][6] Keep away from strong oxidizing agents and sources of ignition.[6][9]

  • Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. This material and its container may need to be disposed of as hazardous waste.[4]

Physical, Chemical, and Toxicological Properties

Understanding the inherent properties of the compound is fundamental to its safe use.

Physicochemical Data (Predicted and Inferred)
PropertyValue (Estimated)Source/Justification
Molecular Formula C₁₅H₂₂O₂Calculated from structure
Molecular Weight 234.34 g/mol Calculated from structure
Appearance Colorless to pale yellow solid or viscous liquidInferred from analogs like Tetrahydro-4H-pyran-4-ol (liquid) and 4-tert-butyl phenol (solid).[4][10]
Boiling Point > 200 °C at 760 mmHgEstimated based on high molecular weight and polarity.
Solubility Poorly soluble in water; Soluble in organic solventsThe large hydrophobic tert-butylphenyl group will dominate solubility.[11]
Vapor Pressure LowHigh molecular weight and hydrogen bonding capability suggest low volatility.
Toxicological Profile (Inferred)
  • Acute Toxicity: Likely harmful if swallowed, with oral LD50 values for related phenols in the range of 1400-3250 mg/kg (rat).[4] The tetrahydropyranol moiety is also classified as harmful if swallowed.[1]

  • Skin Irritation: Expected to be a skin irritant. Both phenolic compounds and simple alcohols can cause irritation upon prolonged contact.[1][4]

  • Eye Irritation: High potential for serious eye irritation.[1][2] This is a common hazard for many alcohols and functionalized phenols.[4][7]

  • Sensitization: The potential for skin sensitization is unknown but should be considered possible.

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available for the specific compound. Analogs like o-(Tetrahydro-2H-Pyran-2-yl)hydroxylamine are not listed as carcinogens.[6] However, a data gap exists, and the compound should be handled as if it has unknown long-term health effects.

Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[1][6]

  • Conditions to Avoid: Avoid exposure to excessive heat, open flames, and incompatible materials.[1][2]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1][6]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO₂).[1][6]

References

  • Material Safety Data Sheet - Pi Chemicals. Pi Chemicals Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSPj2yxey5tBH2oBE8qVPwMD1EzV8tYdERbSaQOYL7gAFKWGBqyJ4GLO8GDMWO7_kTMvybjDhs9BJCGHL7w7ftOlC0RYdm5Lltl7hTUXv51HvzISg8byLfjy_aMZ-BpDcjV9I5u0xb9p8xXA==]
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. (2010, May 7). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWrKKkn7iuzb_pYtlAy2yp_BNeaBPTp1TvJNOzu0u_dw2RYiMwuLlPo4ILGJy5d8b_HD5ukOzqpZSvQd5dX4le5odAjD7Jpbj_ELqrcBAO5R2wqxLPDYtVy3kBoRSJ8nGHnBaYVIuTH6ZwSUfQVtg5YtNZZL0M-W_UnnYC-P0EsHVRxuwMk8doOLASN8N8RbGelQNtBMkFsEiNYNZJoDgG_9DpSzmGhqBNA2maU2COS7wRCTMp3pI7CMnrw0KYsAU2J3jQSxW5bqk0Pg3e36ro3wIAZciO]
  • Safety data sheet - BASF. BASF. (2022, April 8). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHallCcga5_c8jm6kmw93fOYcoGszlVsSaTQliSSe63PVeiOfwfbn3VPhhdW-HjRfjZiRai0C3jssgS2HBRlSjuBt7Y-RLWae7lkNHl1_tdlZp2fnMtRUqxOHjElEUB0ry7f-7iBl41mGylcyI-l1DagP1aT_MG1ZWexw2BdpiPQOSYMklyQnlyM8L8hMiwDUopCxOhWlr1MQBPFgC-0_bsJg=]
  • SAFETY DATA SHEET - BLD Pharmatech. BLD Pharmatech. (2026, February 12). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3nSD8-fRqqUvekeO5Gow1fghTchZk0e1bi641DAVzM8GFM8RD5E7ehwfUHepSuKPCeMmrR61aJ3FIPuJMvjF_ebPqQNInE8_hmAvnUMjynkZ7Nl9z-5cCa9GN57a2rRV3TNTDEYfu2WKWlWbcvf65fBypYUNkgQS2XnLNZN6LVnCFFv3KyQ0=]
  • SAFETY DATA SHEET - ThermoFisher. ThermoFisher Scientific. (2011, February 10). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH__19DfNy8LpjalsXDylnxEL3faAtHwTSyERnuEgJyBNmU2AEGOARxMZFmyNPTqSOox-be4I14jPkSQDd54bdfjpzhRvow70zQxVIMsKDFZJkrWOgHR9ePGqxZ6_zUeVQUHFWyF8pYfuZ5I7Yo3nJ98v34ild8003ephWIajR_grbnpzzivDfI6SPJMWOtmVG_VXvzDVvG3ma_E8oDFb706XfjlaHAM35AgHT06huTGUjqhh4M76KkO9gKhqQ1hJ18SBAy9QflcBKaV5qd]
  • 4-tert-butyl phenol, 98-54-4 - The Good Scents Company. The Good Scents Company. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm7TM5udIDKQQxcKRX7IZA7utkAewIb3-SclxekNlTcMX3W80FZg_Dpi8VCLduk_2GyW5Iw7wmstZJZUEyvOmiMug4_RPe9G9CrYMIup_sIwR-LYhlMLCiOAk1Fer3dfTs_42aAoyuvNxYlVUrI_Uc1kMI]
  • Tetrahydro-4-pyranol 98 2081-44-9. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDDdi0j3FFzbnxgt3djBeQxP-jE2hsKbJSpOxdyOEHT32UHLYMcI6a6dHrrVBlx5gxtyVzPNOFPjapArXyQUAH7g6PVeEWSw6JWCb2gLzJPZOX1zEeJsj4JEJb8mGcQ_6ve_GUILg_0gf2ympVzfTszOumJA==]
  • Chemical Properties of Tetrahydro-4H-pyran-4-ol (CAS 2081-44-9) - Cheméo. Cheméo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdDorqWKADdZrXObO8PU6Q9VTcNyquodBLqv5wy6mrbUhSbL98Q6ShS7cQo4s4DEEmVdz5tYdX_l3i1HSnhqtE0UABkaBisUjcXqlR45j61I6u4HdYxxHMZEauxD1dW9YFmU6J08-_ZxsKg-7XopVHAOJW9Yoijg==]
  • Safety Data Sheet - BASF. BASF CORPORATION. (2025, September 8). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKw-zb5lAFedrRRDAggRWDcTa3bY4eFjodnFCGhK44VM8iV1wwqQM07yVR7VrkdZC0WwFWjL1dudqHFFU0Y6NXIh9t6Z5g6OqFptjoNUX6Zhu6tAEp9zVPRQHpyfposIe1_XZFlH1Ilcu4NBdDcCv2ItPjHjeX7YX8UN70wuVgtpBN1gzARVKsWKRhs0zdYSbYcj_GsXdFlz9QwT6qg-aH8x0=]
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. (2010, May 7). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgpn8GmyF9mDHnlM_K12IvzxUAwOofK386h7cmkNwPmUJkXa9Vo1MkGUpZ2S36Y-qjnk_Z3Mo_E6sHo7QTyUAtimfGAZBe_EFIzCgKQXoRim3VdOwT-A4Q_uJ8A5ROeei-cv49Neo6A1LSfiuxVBymWlRP7An43gcK0YupS0TQQ1GOUreeiYoUQCuQOXFqRoT1nh2Fob4_DaYlLI2V6sTv5dqrVdlqt65lC70sCp6CL-4-IMAAotbD62N5XFQPXZylFyWpbR9AlHMa7GnKmntz5Xtxfw==]
  • CAS 2081-44-9: Tetrahydro-2H-pyran-4-ol | CymitQuimica. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFESrP2iaAvisRG7NfZvJGxnSMbCcP2nF73tdZVaFdjRpIeWDMZjuO_yf1NkyGJQ_PplvywuAiMxFI6I6e1cCFPqUJLEtTCId3klFNIOj1pKpCg_DO79vsDD8XMboAOR8cRVA==]
  • Pyran, 4-phenyltetrahydro- | C11H14O | CID 140726 - PubChem. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAelYcddMGceQ56onoK-OpUIyAsRpMAQB_01aE_yWMbhiCYwCZgOMSgJU4cR6THdBXYsxdQIVyL8wS4yJmPaSG_kY-6INJbvsBnAWSGglMLbQjwqQZsFrL3d-G-c04bsaZFSR5P3voxF-8GqyLCJ4WxTk_OtgAqA494mzo3HdJmw==]
  • PUBLIC REPORT 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, 4-acetate. Australian Industrial Chemicals Introduction Scheme (AICIS). (2020, May). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEixwQvKNx7qq1QDiVMbClukpAfWKbdOYIXJen1-iNCPGEraNo_s55jgL8LEd3IbNOWHjHMnGm9P2tI6Aoi_V1QmaHAdlC_OoMDlAwtc4p93LykGiPqn7Zqh0MaBqOHXIaOEioGwtYOem1y812zJpNwl6S2WUkr4DzvfwyivvE_k5ansx_fENVOqTxJNfRXGx647JI_0E5UO4Q=]
  • 2081-44-9|Tetrahydro-2H-pyran-4-ol|BLD Pharm. BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEFhzb0KnU_6x3--u5o8lxNg4GtEF-ho8mYwA6dmRcN_aMVwdQIRjgho-XP8IiNH-3pgxjWux19m4XakDZG_Fmg1T-XhTJ37Vzp2QWszQC604t6xY2PUxyvnR-EE_BITqLmo4A2v0sJEooAA==]
  • Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Chemos GmbH & Co. KG. (2022, August 16). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhdWUbjaFov2RKwwPu2Six7bWqOWKTbd1BW2zhV8T9XDB8AZcFTGZsz_8nwObba6mX3H85ABjB2IoXwuH0CI4nZLE4rGVFztAYeGiQrEXbQ0KDsjfI7tuU9xd9b2jsGlar1KVzVWzr9TeBAnfw-gg9aX8JZ3gJBw_W1dC6FWAxuWKkPBnXwQ==]

Sources

Foundational

The 4-Substituted Tetrahydro-2H-pyran-4-ol Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Tetrahydropyran Ring, a Versatile Player in Medicinal Chemistry The tetrahydropyran (THP) ring system, a satur...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydropyran Ring, a Versatile Player in Medicinal Chemistry

The tetrahydropyran (THP) ring system, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a cornerstone in contemporary medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs underscores its significance as a "privileged scaffold".[1][2] Unlike its carbocyclic counterpart, cyclohexane, the THP moiety offers a unique combination of properties that medicinal chemists can strategically leverage. The endocyclic oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[1] Furthermore, the THP scaffold often imparts improved pharmacokinetic properties, such as enhanced aqueous solubility and metabolic stability, when compared to more lipophilic carbocycles.[1] This guide focuses specifically on the 4-substituted tetrahydro-2H-pyran-4-ol scaffold, a versatile building block that allows for the precise three-dimensional positioning of substituents, making it an invaluable tool in the rational design of novel therapeutics.

Synthetic Strategies for Accessing the 4-Substituted Tetrahydro-2H-pyran-4-ol Core

The construction of the 4-substituted tetrahydro-2H-pyran-4-ol scaffold can be achieved through several reliable synthetic methodologies. The choice of a particular route is often dictated by the desired stereochemical outcome and the nature of the substituent to be introduced at the C4 position.

Nucleophilic Addition to Tetrahydropyran-4-one: A Direct and Versatile Approach

The most direct and widely employed method for the synthesis of 4-substituted tetrahydro-2H-pyran-4-ols is the nucleophilic addition of organometallic reagents to the commercially available tetrahydropyran-4-one. Grignard reagents and organolithium species are the most common nucleophiles used in this transformation.[3]

The stereochemical outcome of this reaction is governed by the principles of nucleophilic addition to a cyclic ketone. The incoming nucleophile can approach the carbonyl carbon from either the axial or equatorial face of the pyran ring in its chair conformation. The preferred trajectory of attack is influenced by a combination of steric and electronic factors, including the size of the nucleophile and the presence of any directing groups.

G reactant Tetrahydropyran-4-one product 4-Substituted Tetrahydro-2H-pyran-4-ol reactant->product Nucleophilic Addition reagent R-MgX or R-Li reagent->product

This protocol provides a detailed, step-by-step procedure for the synthesis of 4-phenyltetrahydro-2H-pyran-4-ol, a representative example of a Grignard reaction with tetrahydropyran-4-one.

Materials:

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Bromobenzene

  • Anhydrous diethyl ether

  • Tetrahydropyran-4-one

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 g, 50 mmol).

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of bromobenzene (5.2 mL, 50 mmol) in 50 mL of anhydrous diethyl ether.

    • Add a small portion (approximately 5 mL) of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to reflux gently.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Tetrahydropyran-4-one:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve tetrahydropyran-4-one (4.0 g, 40 mmol) in 20 mL of anhydrous diethyl ether and add this solution dropwise to the stirred Grignard reagent via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure 4-phenyltetrahydro-2H-pyran-4-ol.

The Prins Cyclization: A Powerful Tool for Stereoselective Synthesis

The Prins cyclization is a versatile and powerful method for the construction of substituted tetrahydropyrans.[4][5][6] This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. The reaction proceeds through a series of steps involving the formation of an oxocarbenium ion, followed by an intramolecular cyclization and subsequent trapping of the resulting carbocation by a nucleophile.[4][7]

The stereochemical outcome of the Prins cyclization is highly dependent on the reaction conditions and the nature of the substrates and catalyst employed. By carefully selecting these parameters, it is possible to achieve high levels of diastereoselectivity, providing access to specific stereoisomers of the 4-hydroxytetrahydropyran product.[5][7] For example, the use of certain Lewis acids can favor the formation of the all-cis-2,4,6-trisubstituted tetrahydropyran.[8]

G reactants Homoallylic Alcohol + Aldehyde intermediate Oxocarbenium Ion reactants->intermediate catalyst Acid Catalyst catalyst->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 4-Hydroxytetrahydropyran cyclization->product

Stereochemistry and Conformational Analysis: The Key to Rational Design

The biological activity of molecules containing the 4-substituted tetrahydro-2H-pyran-4-ol scaffold is intrinsically linked to their three-dimensional structure. Therefore, a thorough understanding of the stereochemistry and conformational preferences of this ring system is paramount for rational drug design.

The Chair Conformation and Axial vs. Equatorial Substituents

The tetrahydropyran ring preferentially adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents at the C4 position can occupy either an axial or an equatorial position. The relative stability of these two conformers is determined by the interplay of several factors, including steric hindrance and stereoelectronic effects.

Generally, bulkier substituents prefer to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6. However, this general rule can be overridden by stereoelectronic effects, most notably the anomeric effect.

G axial Axial Conformer (Higher Energy for Bulky R) equilibrium Ring Flip axial->equilibrium equatorial Equatorial Conformer (Lower Energy for Bulky R) equilibrium->equatorial

The Anomeric Effect: A Decisive Factor in Conformational Preference

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2 or C6 in the case of tetrahydropyran derivatives) to occupy the axial position, despite the potential for increased steric repulsion. While the 4-position is not an anomeric center, the principles of the anomeric effect can influence the overall conformation of the ring and the relative stability of axial and equatorial substituents at C4, particularly when polar groups are present. The preference for the axial orientation is often attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C-substituent bond.

Applications in Drug Discovery: A Scaffold for Diverse Biological Activities

The 4-substituted tetrahydro-2H-pyran-4-ol scaffold is a versatile template for the development of a wide range of therapeutic agents. Its ability to present substituents in well-defined spatial orientations allows for the fine-tuning of interactions with biological targets.

Anticancer Agents

A significant number of compounds incorporating the tetrahydropyran motif have demonstrated potent anticancer activity.[9][10][11][12][13] For instance, derivatives of 4-aryl-4H-naphthopyrans have been identified as inhibitors of Src kinase, a non-receptor tyrosine kinase that is often upregulated in various cancers.[11][13] The 4-hydroxytetrahydropyran core can serve as a rigid scaffold to orient the aryl substituent for optimal binding within the kinase active site.

Compound ClassTargetRepresentative IC50 Values
4-Aryl-4H-naphthopyransSrc Kinase28.1 µM (for 4-phenyl analog)[13]
4H-Pyran derivativesHCT-116 (colon cancer)75.1 µM and 85.88 µM for lead compounds[9][13]
Substituted 4-amino-2H-pyran-2-onesVarious cancer cell linesED50 values of 0.059–0.090 μM for the most active compound[14]
Antimicrobial and Other Therapeutic Areas

Beyond oncology, the tetrahydropyran scaffold has been incorporated into molecules with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1][12] The ability of the pyran oxygen to engage in hydrogen bonding is often a key feature contributing to the activity of these compounds. For example, various 4H-pyran derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[12]

Conclusion and Future Perspectives

The 4-substituted tetrahydro-2H-pyran-4-ol scaffold represents a highly valuable and versatile building block in modern medicinal chemistry. Its favorable physicochemical properties and the ability to control the stereochemical presentation of substituents make it an attractive starting point for the design of novel therapeutics. The synthetic methodologies for accessing this core are well-established, with the Grignard reaction and the Prins cyclization offering reliable and often stereoselective routes.

Future research in this area will likely focus on the development of new and even more efficient and stereoselective synthetic methods. Furthermore, the continued exploration of the chemical space around this scaffold, through the synthesis and biological evaluation of diverse libraries of 4-substituted analogs, will undoubtedly lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The integration of computational modeling and X-ray crystallography will continue to provide deeper insights into the structure-activity relationships of this privileged scaffold, further enabling the rational design of the next generation of therapeutic agents.[15]

References

Sources

Exploratory

An In-Depth Technical Guide to Predicting and Assessing the Metabolic Stability of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict, assess, and understand the metabolic stability of the novel chemical entity, 4-(3-(tert-butyl)phen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict, assess, and understand the metabolic stability of the novel chemical entity, 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol. By integrating theoretical predictions with robust in vitro experimental protocols, this document serves as a practical handbook for characterizing a critical ADME (Absorption, Distribution, Metabolism, and Excretion) property that is pivotal for successful drug development.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability, the susceptibility of a compound to biotransformation, is a cornerstone of modern drug discovery.[1] It profoundly influences a drug candidate's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3] Early assessment of metabolic stability allows for the selection of compounds with favorable pharmacokinetic properties, thereby reducing attrition rates in later stages of development.[3][4] The liver is the primary site of drug metabolism, where a complex enzymatic machinery, including Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs, SULTs) enzymes, modifies xenobiotics to facilitate their elimination.[1][5][6] This guide will delineate a strategic approach to evaluating the metabolic fate of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol.

Structural Analysis and Predicted Metabolic Pathways of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

A thorough analysis of a compound's chemical structure is the first step in predicting its metabolic liabilities. The structure of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol presents several potential sites for enzymatic attack.

Structural Features and Potential Metabolic Hotspots:

  • Tert-butylphenyl Group: The bulky tert-butyl group can be a site for oxidation. While sterically hindered, the methyl groups of the tert-butyl moiety can undergo hydroxylation to form primary alcohols, which can be further oxidized to aldehydes and carboxylic acids. The aromatic ring itself is susceptible to hydroxylation, typically at the para position to the existing substituents.[7]

  • Tetrahydropyran (THP) Ring: Saturated heterocyclic rings like THP can be metabolized through hydroxylation at various carbon atoms. The position of the oxygen atom within the ring can influence the regioselectivity of this metabolism.[8]

  • Tertiary Alcohol: Tertiary alcohols are generally more resistant to oxidation compared to primary and secondary alcohols. However, they can undergo conjugation reactions, primarily glucuronidation (a Phase II reaction), to form more water-soluble metabolites.

Based on this analysis, the predicted primary metabolic pathways for 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol are hydroxylation of the tert-butyl group and the aromatic ring (Phase I), followed by glucuronidation of the tertiary alcohol (Phase II).

Predicted Metabolic Pathways of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

G parent 4-(3-(tert-butyl)phenyl)tetrahydro- 2H-pyran-4-ol met1 Hydroxylated Metabolite (tert-butyl group) parent->met1 Phase I: Oxidation (CYP450) met2 Hydroxylated Metabolite (aromatic ring) parent->met2 Phase I: Oxidation (CYP450) met3 Glucuronide Conjugate (tertiary alcohol) parent->met3 Phase II: Glucuronidation (UGTs) further_ox Further Oxidation Products (aldehyde, carboxylic acid) met1->further_ox Phase I: Oxidation

Caption: Predicted metabolic pathways for 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol.

In Vitro Assessment of Metabolic Stability

To experimentally determine the metabolic stability of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, two primary in vitro systems are employed: liver microsomes and hepatocytes.[2][5] These assays measure the rate of disappearance of the parent compound over time to calculate key pharmacokinetic parameters like half-life (t1/2) and intrinsic clearance (CLint).[2][9]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[5][10] This assay is a cost-effective method for assessing the contribution of CYP-mediated metabolism to a compound's clearance.[10][11]

Experimental Workflow for Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Working Solution pre_incubation Pre-incubate Compound & Microsomes at 37°C prep_compound->pre_incubation prep_microsomes Thaw & Dilute Liver Microsomes prep_microsomes->pre_incubation prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate Reaction with NADPH pre_incubation->initiate_reaction time_points Sample at Multiple Time Points (0, 5, 15, 30, 45 min) initiate_reaction->time_points quench Quench Reaction (e.g., Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms_analysis Analyze Supernatant by LC-MS/MS centrifuge->lcms_analysis data_analysis Calculate % Remaining, t1/2, and CLint lcms_analysis->data_analysis

Caption: Workflow for the liver microsomal stability assay.

Detailed Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Prepare a stock solution of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol in a suitable organic solvent (e.g., DMSO).

    • Prepare the reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[12]

    • Prepare a working solution of the test compound in the reaction buffer. The final concentration in the incubation should be below the Km of the metabolizing enzymes, typically 1 µM.[12]

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in the reaction buffer.[4][10]

    • Prepare the NADPH regenerating system.[13]

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[11]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.[4][11]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.[13]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.[2][13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation:

      • CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / protein concentration)

Table 1: Typical Experimental Parameters for Liver Microsomal Stability Assay

ParameterRecommended ValueRationale
Test SystemPooled Human Liver MicrosomesRepresents an average of the population and minimizes inter-individual variability.[10][14]
Test Compound Concentration1 µMTypically below the Km of most CYP enzymes, ensuring first-order kinetics.[10][12]
Microsomal Protein Concentration0.5 mg/mLProvides sufficient enzymatic activity for most compounds.[4][10]
CofactorNADPH Regenerating SystemSustains the activity of CYP enzymes throughout the incubation period.[13]
Incubation Time Points0, 5, 15, 30, 45, 60 minAllows for the characterization of both rapidly and slowly metabolized compounds.[4]
Positive ControlsVerapamil (high clearance), Diazepam (low clearance)Ensures the assay is performing as expected.[4]
Negative ControlIncubation without NADPHDifferentiates between enzymatic and non-enzymatic degradation.[11]
Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[5][6] This "gold standard" in vitro system provides a more comprehensive assessment of a compound's metabolic fate.[5]

Experimental Workflow for Hepatocyte Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Working Solution incubation Incubate Compound with Hepatocytes at 37°C prep_compound->incubation prep_hepatocytes Thaw & Prepare Cryopreserved Hepatocyte Suspension prep_hepatocytes->incubation time_points Sample at Multiple Time Points (e.g., 0, 15, 30, 60, 120 min) incubation->time_points quench Quench Reaction (e.g., Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge lcms_analysis Analyze Supernatant by LC-MS/MS centrifuge->lcms_analysis data_analysis Calculate % Remaining, t1/2, and CLint lcms_analysis->data_analysis

Caption: Workflow for the hepatocyte stability assay.

Detailed Protocol: Hepatocyte Stability Assay

  • Preparation:

    • Prepare a stock solution of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol in a suitable solvent.

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend in incubation medium.

    • Prepare a working solution of the test compound in the incubation medium.

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test compound working solution to initiate the reaction.

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the reaction by adding a quenching solution.[15][16]

  • Sample Analysis:

    • Centrifuge the plate to pellet cell debris.[16]

    • Analyze the supernatant for the parent compound using LC-MS/MS.

  • Data Analysis:

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint) as described for the microsomal assay. The CLint value will be expressed in µL/min/10^6 cells.

Table 2: Typical Experimental Parameters for Hepatocyte Stability Assay

ParameterRecommended ValueRationale
Test SystemCryopreserved Human HepatocytesContains both Phase I and Phase II enzymes, providing a more complete metabolic profile.[6]
Test Compound Concentration1 µMEnsures first-order kinetics.[6]
Hepatocyte Density0.5 - 1.0 x 10^6 viable cells/mLProvides sufficient metabolic activity.[6][15]
Incubation Time Points0, 15, 30, 60, 90, 120 minAllows for characterization of a wide range of metabolic rates.[15]
Positive ControlsTestosterone, 7-EthoxycoumarinValidates both Phase I and Phase II metabolic activity.[4]
Negative ControlHeat-inactivated hepatocytesDistinguishes between enzymatic and non-enzymatic degradation.[15]

In Silico Prediction of Metabolic Stability

In addition to in vitro methods, computational (in silico) tools can provide valuable, early insights into a compound's metabolic fate.[17] These methods use machine learning algorithms and quantitative structure-activity relationship (QSAR) models to predict metabolic stability based on the compound's chemical structure.[18]

  • Ligand-based approaches: These methods build models from datasets of known compounds with experimentally determined metabolic stability.[17] The model then predicts the stability of a new compound based on its structural similarity to the compounds in the training set.[17][18]

  • Structure-based approaches: These methods utilize the 3D structures of metabolizing enzymes (e.g., CYPs) to dock the compound of interest into the active site and predict the likelihood of metabolism.[17]

While in silico predictions are a valuable screening tool, they should be used to guide and prioritize experimental work, not as a replacement for it.[17]

Data Interpretation and In Vitro-In Vivo Extrapolation (IVIVE)

The data generated from in vitro stability assays can be used to rank-order compounds and to predict their in vivo hepatic clearance.[4][9] In vitro-in vivo extrapolation (IVIVE) models, such as the well-stirred model, are used to scale in vitro intrinsic clearance values to predict in vivo hepatic clearance, taking into account factors like liver blood flow and plasma protein binding.[6]

Conclusion

A comprehensive understanding of the metabolic stability of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol is essential for its progression as a potential drug candidate. The integrated approach outlined in this guide, combining structural analysis, robust in vitro assays, and in silico modeling, provides a scientifically rigorous framework for characterizing its metabolic fate. By elucidating potential metabolic liabilities early in the drug discovery process, researchers can make informed decisions to optimize compound design and increase the likelihood of developing a safe and efficacious therapeutic agent.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]

  • Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. International Journal of Molecular Sciences, 19(4), 1040. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Washington State University. (2005). Principles of Drug Action 1, Spring 2005, Aromatics. Retrieved from [Link]

  • Wnuk, S. F. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(9), 3971–4004. [Link]

Sources

Foundational

An In-depth Technical Guide to the Hydrogen Bonding Capacity of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

This guide provides a detailed analysis of the hydrogen bonding properties of the molecule 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, a crucial parameter for researchers and professionals in drug development and m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the hydrogen bonding properties of the molecule 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, a crucial parameter for researchers and professionals in drug development and medicinal chemistry. Understanding a molecule's capacity to form hydrogen bonds is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.

The Critical Role of Hydrogen Bonding in Drug Design

Hydrogen bonds are highly specific, non-covalent interactions that play a pivotal role in molecular recognition within biological systems.[1][2] The ability of a drug candidate to act as a hydrogen bond donor or acceptor directly influences its solubility, permeability, and binding affinity to its target protein.[1] Consequently, the accurate enumeration of hydrogen bond donors and acceptors is a cornerstone of early-stage drug discovery, most notably encapsulated in frameworks like Lipinski's Rule of Five.[3] This rule stipulates that for a compound to have good oral bioavailability, it should generally possess no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors.[3]

Molecular Structure Analysis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

To accurately determine the hydrogen bond donor and acceptor count, a thorough examination of the molecular structure is paramount. The structure of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol is characterized by a central tetrahydropyran ring substituted at the 4-position with both a hydroxyl group and a 3-(tert-butyl)phenyl group.

Based on established principles of chemical nomenclature, the structure is as follows:

  • Tetrahydro-2H-pyran-4-ol: A six-membered heterocyclic ring containing one oxygen atom, with a hydroxyl (-OH) group attached to the fourth carbon atom.[4][5]

  • 4-(3-(tert-butyl)phenyl): A phenyl group is attached to the same fourth carbon of the tetrahydropyran ring. This phenyl group is itself substituted with a tert-butyl group at the meta (3rd) position.

Enumeration of Hydrogen Bond Donors and Acceptors

A hydrogen bond donor is defined as a hydrogen atom covalently bonded to a highly electronegative atom, such as oxygen or nitrogen.[1][2] A hydrogen bond acceptor is an electronegative atom (typically oxygen or nitrogen) that possesses at least one lone pair of electrons.[1][2]

Applying these definitions to the structure of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol:

  • Hydrogen Bond Donors: The molecule contains one hydroxyl (-OH) group. The hydrogen atom in this group is covalently bonded to an oxygen atom, making it a hydrogen bond donor. Therefore, the hydrogen bond donor count is 1 .

  • Hydrogen Bond Acceptors: The molecule contains two oxygen atoms:

    • The oxygen atom within the tetrahydropyran ring. This ether oxygen has two lone pairs of electrons and can act as a hydrogen bond acceptor.

    • The oxygen atom of the hydroxyl group. This oxygen also has lone pairs of electrons and can accept a hydrogen bond.

    Therefore, the total hydrogen bond acceptor count is 2 .

Summary of Hydrogen Bonding Properties

The hydrogen bonding characteristics of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol are summarized in the table below:

PropertyCount
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Visualizing the Molecular Structure and Hydrogen Bonding Sites

The following diagram, generated using Graphviz, illustrates the molecular structure and highlights the hydrogen bond donor and acceptor sites.

Figure 1: Molecular structure of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, indicating the hydrogen bond donor (blue) and acceptor (red) sites.

Experimental Protocol for Hydrogen Bond Count Determination

The determination of hydrogen bond donor and acceptor counts is typically performed computationally based on the 2D or 3D structure of the molecule. The following outlines a standard workflow:

Objective: To determine the number of hydrogen bond donors and acceptors for a given chemical structure.

Materials:

  • A computer with chemical drawing software (e.g., ChemDraw, MarvinSketch) or a computational chemistry package (e.g., Schrödinger Maestro, MOE).

  • The chemical structure of the molecule of interest in a standard format (e.g., SMILES, MOL, SDF).

Procedure:

  • Structure Input:

    • Draw the 2D structure of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol in the chemical drawing software.

    • Alternatively, import the structure from a chemical database using its name, CAS number, or other identifier.

  • Hydrogen Bond Property Calculation:

    • Utilize the built-in "Calculate Properties" or "Pharmacophore Feature" function within the software.

    • Select the properties related to hydrogen bonding, often labeled as "Hydrogen Bond Donors" and "Hydrogen Bond Acceptors".

    • The software will apply a predefined set of rules, typically based on the presence of O-H and N-H groups for donors, and oxygen and nitrogen atoms for acceptors.

  • Analysis and Verification:

    • The software will output the calculated counts for hydrogen bond donors and acceptors.

    • Manually inspect the structure to verify the software's assignments. Ensure that all hydroxyl and amine protons are correctly identified as donors and all oxygen and nitrogen atoms are correctly identified as acceptors.

Self-Validation:

  • Cross-reference the results with established rules, such as those defined by Lipinski.[3]

  • Compare the results from different software packages to ensure consistency.

  • For novel or complex structures, consult with computational chemists to confirm the assignments.

Conclusion

The analysis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol reveals a molecule with a well-defined hydrogen bonding capacity, comprising one hydrogen bond donor and two hydrogen bond acceptors. This profile suggests that the molecule is compliant with the hydrogen bonding criteria of Lipinski's Rule of Five, a favorable characteristic for potential drug candidates. This in-depth guide provides the foundational knowledge and a practical workflow for researchers to confidently assess the hydrogen bonding properties of this and similar molecules, aiding in the rational design and development of new therapeutic agents.

References

  • Georganics. Tetrahydro-2H-pyran-4-ol. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.
  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (1997). Compiled by A. D. McNaught and A. Wilkinson.
  • Jeffrey, G. A. (1997). An Introduction to Hydrogen Bonding. Oxford University Press.

Sources

Exploratory

Whitepaper: Strategic Utilization of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol in Medicinal Chemistry

Executive Summary and Pharmacophore Rationale In modern drug discovery, the strategic selection of chemical building blocks dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of an Active Pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Pharmacophore Rationale

In modern drug discovery, the strategic selection of chemical building blocks dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of an Active Pharmaceutical Ingredient (API). 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol represents a highly specialized, bifunctional pharmaceutical intermediate. It bridges the gap between necessary lipophilic target engagement and required aqueous solubility.

Historically, highly lipophilic moieties like the tert-butylphenyl group[1] were paired with cycloalkanes, often resulting in "brick dust" molecules with poor bioavailability and high hERG liability. By replacing a cyclohexyl core with a tetrahydropyran (THP) ring, medicinal chemists introduce a favorable dipole moment and a hydrogen-bond acceptor. The starting material for this scaffold, tetrahydro-4H-pyran-4-one[2], is a highly versatile precursor that allows for rapid functionalization. The resulting tertiary alcohol intermediate acts as a synthetic "hub," enabling divergent pathways to complex spiropiperidines, substituted amines, and novel kinase inhibitors.

Structural Logic and ADME Implications

The architecture of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol is deliberately designed to balance opposing physicochemical forces.

ADME_Properties Core 4-(3-(tert-butyl)phenyl) tetrahydro-2H-pyran-4-ol TBu 3-tert-Butyl Group Core->TBu THP Tetrahydropyran Ring Core->THP OH Tertiary Hydroxyl Core->OH Lipid Increased Lipophilicity (Target Binding) TBu->Lipid Steric Steric Shielding (Metabolic Stability) TBu->Steric Solub Improved Solubility (vs. Cyclohexyl) THP->Solub Dipole Favorable Dipole (Reduced hERG) THP->Dipole Handle Synthetic Handle (Functionalization) OH->Handle

Figure 1: Logical relationship between structural features and resulting ADME/synthetic properties.

The 3-tert-Butylphenyl Vector

The tert-butyl group is a bulky, highly lipophilic substituent. Placed at the meta position, it effectively projects into deep hydrophobic pockets (e.g., allosteric sites of kinases or GPCR transmembrane domains). Furthermore, its steric bulk shields adjacent aromatic protons from cytochrome P450-mediated oxidation, enhancing metabolic half-life[1].

The Tetrahydropyran (THP) Core

The THP ring is a classic bioisostere for cyclohexane. The inclusion of the ethereal oxygen reduces overall lipophilicity (LogP) and introduces a polar surface area (PSA) vector[3]. This subtle shift is often the deciding factor in rescuing a compound from late-stage attrition due to poor aqueous solubility or off-target hERG channel blockade.

Synthetic Workflows and Hub Chemistry

The tertiary hydroxyl group at the C4 position of the THP ring is not merely a byproduct of the Grignard addition; it is a strategic synthetic handle.

SyntheticWorkflow SM Tetrahydro-4H-pyran-4-one + 3-tert-Butylphenyl MgBr Int 4-(3-(tert-butyl)phenyl) tetrahydro-2H-pyran-4-ol (Core Intermediate) SM->Int Grignard Addition (THF, 0°C) PathA Dehydration (Acidic) -> 3,6-Dihydro-2H-pyran derivative Int->PathA Pathway A PathB Ritter Reaction (MeCN/H2SO4) -> 4-Acetamido derivative Int->PathB Pathway B PathC Deoxofluorination (DAST) -> 4-Fluoro derivative Int->PathC Pathway C

Figure 2: Synthetic workflow demonstrating the utility of the core THP-4-ol intermediate.

Experimental Protocols: A Self-Validating System

As an application scientist, I emphasize that protocols must be self-validating. The following methodologies include built-in In-Process Controls (IPCs) and explain the causality behind critical reagent choices. Standard safety precautions for handling irritating THP derivatives must be strictly observed[4].

Protocol 1: Synthesis of the Core Intermediate via Cerium-Mediated Grignard Addition

Objective: Suppress enolization of tetrahydro-4H-pyran-4-one to maximize the yield of the tertiary alcohol. Causality Check: Tetrahydro-4H-pyran-4-one possesses acidic α-protons. Standard Grignard reagents often act as bases, leading to enolization and recovery of starting material. The addition of anhydrous Cerium(III) chloride (CeCl₃) coordinates the carbonyl oxygen, increasing its electrophilicity and strictly promoting the 1,2-nucleophilic addition (Imamoto protocol).

Step-by-Step Methodology:

  • Preparation of the Organocerium Reagent: Suspend anhydrous CeCl₃ (1.2 eq) in dry THF under N₂ and stir vigorously at room temperature for 2 hours to ensure uniform dispersion. Cool the suspension to -78°C.

  • Grignard Addition: Dropwise add 3-tert-butylphenylmagnesium bromide (1.2 eq, 1.0 M in THF) to the CeCl₃ suspension. Stir for 1 hour at -78°C to form the active organocerium species.

  • Ketone Addition: Dissolve tetrahydro-4H-pyran-4-one (1.0 eq)[2] in minimal dry THF and add dropwise to the reaction mixture. Maintain at -78°C for 2 hours, then allow it to slowly warm to 0°C.

  • Self-Validating IPC: Pull a 0.1 mL aliquot, quench in saturated NH₄Cl, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the ketone spot (R_f ~0.4) is entirely replaced by the more polar tertiary alcohol (R_f ~0.2).

  • Quench and Workup: Crucial Step—Quench the reaction with saturated aqueous NH₄Cl at 0°C. Causality: Using a strong acid (like HCl) would rapidly protonate the newly formed tertiary alkoxide, driving an unwanted E1 dehydration to the alkene. NH₄Cl provides a mildly acidic environment (pH ~5.5) that safely neutralizes the mixture. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol 2: Downstream Ritter Reaction (Pathway B)

Objective: Convert the tertiary alcohol into a sterically hindered primary amine (protected as an acetamide). Causality Check: The tertiary carbocation generated by the dehydration of the THP-4-ol is highly stabilized by the adjacent 3-tert-butylphenyl group. This makes it an ideal substrate for the Ritter reaction, allowing the nucleophilic attack of acetonitrile.

Step-by-Step Methodology:

  • Dissolve 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol (1.0 eq) in glacial acetic acid (3 volumes) and acetonitrile (10 volumes).

  • Cool the mixture to 0°C. Dropwise add concentrated H₂SO₄ (3.0 eq).

  • Warm to room temperature and stir for 12 hours.

  • Self-Validating IPC: Analyze via LC-MS. The mass of the starting material (

    
     ion) should transition completely to the acetamide mass (
    
    
    
    ).
  • Quench by pouring over crushed ice and basify to pH 9 using aqueous NaOH. Extract with dichloromethane to isolate the 4-acetamido-4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran.

Quantitative Data Presentation

To justify the experimental choices outlined above, the following tables summarize reaction optimization and the physicochemical impact of utilizing the THP scaffold.

Table 1: Optimization of Grignard Addition (Ketone to Tertiary Alcohol)
ConditionsEquivalents (MgBr)AdditiveYield (%)Mechanistic Causality
THF, 0°C to RT1.1None42%High basicity of Grignard leads to competitive enolization of the ketone.
THF, -78°C to 0°C1.5None61%Lower temperature reduces enolization but does not eliminate it.
THF, -78°C to 0°C 1.2 CeCl₃ (1.2 eq) 94% CeCl₃ coordinates carbonyl, strictly enforcing nucleophilic 1,2-addition.
Table 2: Physicochemical Impact of Scaffold Hopping (Calculated Averages)
Property4-Aryl-Cyclohexan-1-ol4-Aryl-Tetrahydro-2H-pyran-4-olPharmacological Impact
LogP ~4.5~3.2Lower LogP improves aqueous solubility and reduces non-specific protein binding.
Topological PSA 20.2 Ų29.5 ŲIncreased TPSA aids in balancing the highly lipophilic tert-butylphenyl vector.
Dipole Moment Minimal~1.8 DebyeDisrupts flat hydrophobic stacking, directly correlating to reduced hERG channel blockade.

Conclusion

The compound 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol is far more than a simple chemical intermediate; it is a rationally designed module for modern drug discovery. By understanding the causality behind its synthesis—specifically the need to control enolization during Grignard additions—and leveraging its tertiary alcohol as a synthetic hub, medicinal chemists can rapidly generate libraries of metabolically stable, CNS-penetrant, and highly specific therapeutic agents.

References

  • Sigma-Aldrich. "4-(3-methoxy-4-methylphenyl)tetrahydro-2H-pyran-4-ol".

  • Wikipedia. "4-tert-Butylphenol". 1

  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific". 4

  • RVR Labs. "Tetrahydro-4H-pyran-4-one,CAS NO 29943-42-8 | RVR LABS". 2

  • Cheméo. "Chemical Properties of Tetrahydro-4H-pyran-4-ol (CAS 2081-44-9) - Cheméo". 3

Sources

Foundational

A Technical Guide to Determining the Solubility Profile of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol in DMSO and Water

Abstract The aqueous solubility of a drug candidate is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aqueous solubility of a drug candidate is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy.[1] Conversely, high solubility in an organic solvent like dimethyl sulfoxide (DMSO) is a prerequisite for efficient compound storage, handling, and utilization in high-throughput screening (HTS) campaigns.[2] This guide provides a comprehensive technical framework for characterizing the solubility of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, a molecule possessing structural motifs that suggest a challenging solubility profile. We will explore the theoretical underpinnings of its likely behavior, present detailed, field-proven protocols for experimentally determining both its thermodynamic and kinetic solubility in DMSO and aqueous media, and discuss the critical interpretation of the resulting data. This document is intended for researchers, chemists, and drug development professionals tasked with the physicochemical evaluation of novel chemical entities.

Introduction: Solubility as a Cornerstone of Drug Discovery

In the modern drug discovery paradigm, the principle of "fail early, fail cheap" is paramount. A significant percentage of promising compounds falter during development due to poor pharmaceutical properties, with low aqueous solubility being a primary culprit.[1] Low solubility can lead to erratic results in in-vitro bioassays, underestimated toxicity, and poor or highly variable in-vivo exposure.[3] Therefore, a thorough understanding of a compound's solubility is not merely a data point, but a foundational piece of knowledge that guides lead optimization, formulation development, and the overall strategic direction of a research program.

1.1 Structural Analysis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

The target molecule, 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, presents a classic dichotomy in its structure that directly influences its solubility:

  • The Lipophilic Domain: The 3-(tert-butyl)phenyl group is a large, non-polar, and hydrophobic moiety. The bulky tert-butyl group, in particular, significantly increases the molecule's lipophilicity (fat-solubility), which is expected to drastically reduce its affinity for aqueous environments.

  • The Hydrophilic Domain: The tetrahydro-2H-pyran-4-ol core is polar. The ether linkage and, most importantly, the tertiary alcohol (-OH) group can act as hydrogen bond donors and acceptors. This part of the molecule will promote interaction with polar solvents like water.

Based on this analysis, we can hypothesize that 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol will exhibit high solubility in organic solvents like DMSO and poor solubility in aqueous buffers. This profile necessitates precise experimental determination to inform its progression.

Determining Maximum Solubility in DMSO

For HTS and compound management, establishing the maximum solubility in DMSO is a critical first step. It dictates the highest possible concentration for a master stock solution, from which all subsequent assay plates are prepared.[2][4] Inaccurately prepared stocks can lead to compound precipitation, resulting in false negatives and wasted resources.[4] The thermodynamic equilibrium solubility method is the gold standard for this determination.

2.1 Protocol: Thermodynamic DMSO Solubility (Equilibrium Shake-Flask Method)

This protocol determines the maximum concentration of the compound that can be dissolved in DMSO at equilibrium.

Methodology:

  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of solid 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol into a 1.5 mL microcentrifuge tube.[5]

    • Add a defined volume of anhydrous DMSO (e.g., 200 µL) to create a slurry where solid material is visibly in excess. The goal is to ensure saturation.

  • Equilibration:

    • Seal the tube securely.

    • Agitate the slurry on a shaker or rotator at a consistent ambient temperature (e.g., 25°C) for 24 hours.[5] This extended time is crucial to ensure the system reaches true thermodynamic equilibrium.

  • Separation of Saturated Supernatant:

    • Centrifuge the tube at high speed (e.g., >14,000 rpm) for 15 minutes to pellet all undissolved solid.[5]

    • Carefully aspirate a known volume (e.g., 50 µL) of the clear supernatant without disturbing the solid pellet.

  • Quantification via HPLC-UV:

    • Prepare a multi-point calibration curve of the compound in a suitable solvent (e.g., acetonitrile or methanol) at known concentrations.

    • Dilute the collected DMSO supernatant with the same solvent to bring its concentration within the linear range of the calibration curve. A large dilution factor will be necessary.

    • Analyze the diluted sample and standards by HPLC-UV.

    • Calculate the concentration in the diluted sample by interpolating its peak area from the calibration curve.

  • Final Calculation:

    • Multiply the calculated concentration by the dilution factor to determine the original concentration in the DMSO supernatant. This value represents the thermodynamic solubility.

2.2 Workflow for DMSO Solubility Determination

cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation cluster_quant Quantification A 1. Weigh Excess Solid (5-10 mg) B 2. Add Anhydrous DMSO (e.g., 200 µL) A->B Create Slurry C 3. Agitate for 24h at 25°C B->C D 4. Centrifuge >14,000 rpm (15 min) C->D E 5. Aspirate Clear Supernatant D->E Pellet Solid F 6. Serially Dilute Supernatant E->F G 7. Analyze via HPLC-UV F->G H 8. Calculate Concentration vs. Standard Curve G->H I Thermodynamic Solubility (mM, mg/mL) H->I Result

Caption: Workflow for Thermodynamic DMSO Solubility.

2.3 Expected Data Presentation

ParameterValueUnit
Thermodynamic Solubility[Experimental Value]mg/mL
Molar Solubility[Calculated Value]mM
Temperature25°C
SolventAnhydrous DMSO-

Determining Aqueous Solubility

Aqueous solubility is a more complex parameter, with two distinct types of measurements providing different, yet equally valuable, insights for drug discovery.[6]

  • Thermodynamic Solubility: This is the "gold standard" measurement of a compound's true equilibrium solubility from its most stable solid form.[7] It is a crucial parameter for lead optimization and formulation, as it represents the maximum possible concentration under equilibrium conditions.[8]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated DMSO stock.[3] This method mimics the process used in many HTS assays and provides insight into the risk of compound precipitation under non-equilibrium assay conditions.[7] Kinetic solubility values are often higher than thermodynamic ones because the compound may precipitate as a less stable, amorphous solid rather than its most stable crystalline form.[1][8]

3.1 Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

  • Preparation: Add excess solid compound to a vial containing a physiologically relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Equilibration: Seal the vial and agitate at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]

  • Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or use centrifugation to separate the saturated aqueous phase from the undissolved solid.[6]

  • Quantification: Analyze the clear filtrate/supernatant via HPLC-UV or LC-MS/MS against a standard curve to determine the compound's concentration.

3.2 Workflow for Thermodynamic Aqueous Solubility

cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation cluster_quant Quantification A 1. Add Excess Solid to Aqueous Buffer (pH 7.4) B 2. Agitate for 24-48h at 25°C A->B C 3. Filter or Centrifuge to Remove Solid B->C D 4. Collect Clear Filtrate C->D E 5. Analyze via HPLC-UV or LC-MS/MS D->E F 6. Calculate Concentration vs. Standard Curve E->F G Thermodynamic Aqueous Solubility (µM, µg/mL) F->G Result

Caption: Workflow for Thermodynamic Aqueous Solubility.

3.3 Protocol: Kinetic Aqueous Solubility (DMSO Stock Precipitation Method)

  • Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Addition: In a 96-well plate, add a small aliquot of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This results in a final DMSO concentration of 1-5%.[9]

  • Incubation: Mix and incubate the plate at room temperature for a defined period (e.g., 1.5-2 hours).[3][9]

  • Separation: Use a 96-well filter plate designed for solubility assays to filter out any precipitated compound.[9]

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a high-throughput method like HPLC-UV or UV-Vis plate reader against a standard curve prepared in the same buffer/DMSO mixture.

3.4 The Co-Solvent Effect: A Critical Consideration

It is imperative to recognize that the small percentage of DMSO carried over from the stock solution in kinetic solubility assays acts as an organic co-solvent, which can substantially increase the apparent solubility of a compound.[9] This effect can be significant for poorly soluble molecules. Therefore, kinetic solubility values should always be reported with the final percentage of DMSO used in the assay.

3.5 Workflow for Kinetic Aqueous Solubility

cluster_prep Preparation cluster_eq Precipitation Assay cluster_sep Separation cluster_quant Quantification A 1. Prepare 10 mM Stock in 100% DMSO B 2. Add DMSO Stock to Aqueous Buffer (pH 7.4) A->B C 3. Incubate for 1.5-2h at 25°C B->C Final DMSO = 1-5% D 4. Filter using 96-well Solubility Filter Plate C->D E 5. Collect Clear Filtrate D->E F 6. Analyze via HPLC-UV E->F G 7. Calculate Concentration vs. Standard Curve F->G H Kinetic Aqueous Solubility (µM, µg/mL) G->H Result

Caption: Workflow for Kinetic Aqueous Solubility.

3.6 Expected Data Presentation for Aqueous Solubility

ParameterThermodynamicKineticUnit
Solubility[Experimental Value][Experimental Value]µg/mL
Molar Solubility[Calculated Value][Calculated Value]µM
Buffer/pHPBS / 7.4PBS / 7.4-
Temperature2525°C
Final DMSO %N/A[e.g., 1%]v/v

Summary and Best Practices

The solubility profile of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol is predicted to be challenging, characterized by high solubility in DMSO and low solubility in aqueous media. This guide provides the necessary theoretical context and robust experimental protocols to accurately quantify this profile.

Key Takeaways:

  • Structural analysis is a powerful predictive tool for anticipating solubility issues.

  • Thermodynamic solubility in DMSO is essential for reliable stock solution preparation and compound management.

  • Distinguishing between thermodynamic and kinetic aqueous solubility is critical. Thermodynamic data informs formulation and true bioavailability limits, while kinetic data predicts behavior in HTS assays.[8]

  • Always report the method and conditions (e.g., pH, temperature, %DMSO) alongside any solubility value to ensure data is correctly interpreted and comparable across studies.

By adhering to these rigorous methodologies, researchers can generate high-quality, reliable solubility data, enabling informed decisions and mitigating risks in the long and complex path of drug development.

References

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved February 27, 2026, from [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 643-650. Available from [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. Retrieved February 27, 2026, from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 27, 2026, from [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved February 27, 2026, from [Link]

  • Various Authors. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Retrieved February 27, 2026, from [Link]

  • N-Sulfonyl-N'-(pyridin-2-yl)urea derivatives as potent and selective inhibitors of the human 15-lipoxygenase-1. (2017). PMC. Retrieved February 27, 2026, from [Link]

  • Varnek, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, 53(7), 1814-1825. Available from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

[1] Abstract & Introduction This application note details the synthesis protocol for 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol , a tertiary alcohol intermediate often utilized in medicinal chemistry for the develo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Introduction

This application note details the synthesis protocol for 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol , a tertiary alcohol intermediate often utilized in medicinal chemistry for the development of lipophilic scaffolds (e.g., Nav1.8 inhibitors, ROR


 modulators).[1] The presence of the tert-butyl group at the meta-position of the phenyl ring enhances metabolic stability and solubility profiles compared to unsubstituted analogs.

The synthesis exploits a classical Grignard addition , reacting the organomagnesium species derived from 1-bromo-3-(tert-butyl)benzene with tetrahydro-4H-pyran-4-one.[1] This guide prioritizes process safety , atom economy , and reproducibility , providing a self-validating workflow for researchers.

Key Reaction Scheme

The transformation involves the generation of the nucleophilic aryl Grignard reagent followed by a controlled addition to the cyclic ketone.

ReactionScheme Figure 1: Reaction Scheme for Grignard Addition cluster_0 Precursors SM1 1-Bromo-3-(tert-butyl)benzene (Aryl Halide) Inter Grignard Intermediate [3-(t-Bu)Ph-MgBr] SM1->Inter THF, Reflux (Grignard Formation) Mg Magnesium Turnings (Activated) Mg->Inter SM2 Tetrahydro-4H-pyran-4-one (Ketone) Product 4-(3-(tert-butyl)phenyl) tetrahydro-2H-pyran-4-ol Inter->Product + SM2 0°C to RT

Strategic Analysis (Retrosynthesis)

The choice of the Grignard route over organolithium alternatives is driven by:

  • Functional Group Tolerance: Magnesium reagents are less basic than lithium counterparts, reducing the risk of enolization of the ketone (tetrahydro-4H-pyran-4-one).[1]

  • Safety Profile: Grignard reagents in THF are generally more thermally stable and easier to handle on a multigram scale than t-BuLi or n-BuLi mediated halogen-lithium exchange.[1]

  • Commercial Availability: Both starting materials are standard catalog items.

Materials & Equipment

Reagents Table
ReagentCAS No.MW ( g/mol )Equiv.[2][3]Role
1-Bromo-3-(tert-butyl)benzene 3972-65-4213.121.2Nucleophile Precursor
Magnesium Turnings 7439-95-424.301.3Metal Insertion
Tetrahydro-4H-pyran-4-one 29943-42-8100.121.0Electrophile
Iodine (Crystal) 7553-56-2253.81cat.[1]Activator
THF (Anhydrous) 109-99-972.11SolventReaction Medium
Ammonium Chloride (sat.[1] aq.) 12125-02-953.49ExcessQuenching Agent
Critical Equipment[5]
  • Glassware: 3-neck round-bottom flask (flame-dried), addition funnel (pressure-equalizing), reflux condenser.[1]

  • Atmosphere: Nitrogen or Argon manifold with bubbler.

  • Temperature Control: Ice/water bath (0°C) and oil bath (Reflux).

  • Stirring: Magnetic stir bar (Teflon coated, oval).

Detailed Experimental Protocol

Phase 1: Preparation of Grignard Reagent

Objective: Generate 3-(tert-butyl)phenylmagnesium bromide.[1]

  • Setup: Assemble a flame-dried 3-neck flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under positive nitrogen pressure.

  • Activation: Add Magnesium turnings (1.3 equiv) to the flask. Add a single crystal of Iodine .[2] Heat gently with a heat gun until iodine vaporizes (purple fumes) to activate the Mg surface.

  • Initiation:

    • Dissolve 1-Bromo-3-(tert-butyl)benzene (1.2 equiv) in anhydrous THF (concentration ~1.0 M).

    • Add approx. 5-10% of this solution to the Mg turnings.

    • Observation: Turbidity and mild exotherm indicate initiation. If no reaction occurs, add a drop of 1,2-dibromoethane or sonicate briefly.

  • Propagation: Once initiated, add the remaining bromide solution dropwise via the addition funnel.[4] Maintain a rate that sustains a gentle reflux without external heating.

  • Completion: After addition, reflux the mixture (external oil bath at 65°C) for 1 hour to ensure complete consumption of the bromide. The solution should be dark grey/brown.[3] Cool to 0°C .[5]

Phase 2: Nucleophilic Addition

Objective: Formation of the tertiary alkoxide.[6]

  • Preparation of Electrophile: Dissolve Tetrahydro-4H-pyran-4-one (1.0 equiv) in anhydrous THF (volume equal to the Grignard solution volume).

  • Addition: Add the ketone solution dropwise to the cold (0°C) Grignard reagent over 30 minutes.

    • Critical Control: Keep internal temperature < 10°C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes). The ketone spot (Rf ~0.4) should disappear.

Phase 3: Workup & Purification

Objective: Isolation of the neutral alcohol.

  • Quench: Cool the mixture to 0°C. Slowly add saturated aqueous NH₄Cl (careful: exothermic, gas evolution).

  • Extraction: Dilute with Diethyl Ether or EtOAc. Separate layers. Extract the aqueous phase 2x with organic solvent.

  • Wash/Dry: Combine organics, wash with Brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate solvent under reduced pressure to yield the crude oil.

  • Purification:

    • Primary Method:[1][7][8] Recrystallization from Hexanes/EtOAc if the solid is crystalline.

    • Alternative: Flash Column Chromatography (SiO₂).

      • Eluent: Gradient 0%

        
         20% EtOAc in Hexanes.
        
      • Target: The product is more polar than the starting bromide but less polar than the ketone.

Workflow Diagram

Workflow Figure 2: Step-by-Step Synthesis Workflow Start Start: Flame-Dry Glassware MgAct Activate Mg (I2/Heat) Start->MgAct Grignard Form Grignard Reagent (Reflux, 1h) MgAct->Grignard AddKetone Add Ketone Solution (0°C, Dropwise) Grignard->AddKetone Monitor Monitor (TLC) Complete? AddKetone->Monitor Monitor->AddKetone No (Wait) Quench Quench (sat. NH4Cl) Monitor->Quench Yes Extract Extraction (EtOAc/Brine) Quench->Extract Purify Purification (Column/Recryst) Extract->Purify Final Final Product Analysis Purify->Final

Characterization Data (Expected)

Upon isolation, the compound should be validated using the following spectral markers:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.50 – 7.20 (m, 4H, Ar-H) – Aromatic protons.[1]
      
    • 
       3.95 – 3.80 (m, 4H, -CH₂-O-CH₂-) – Pyran ether protons.[1]
      
    • 
       2.20 – 2.00 (m, 2H, -CH₂-) – Pyran ring.[1]
      
    • 
       1.75 – 1.60 (m, 2H, -CH₂-) – Pyran ring.[1]
      
    • 
       1.35 (s, 9H, -C(CH₃)₃) – tert-Butyl group (Diagnostic).[1]
      
    • 
       1.60 (s, 1H, -OH) – Hydroxyl (exchangeable).[1]
      
  • MS (ESI+):

    • Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to MW 234.34.

    • Often shows loss of water [M-H₂O]⁺ in acidic sources.[1]

Troubleshooting & Safety

Troubleshooting Guide
IssueProbable CauseSolution
Grignard won't initiate Moisture in solvent/glassware; Oxidized Mg.[1]Add 1 drop 1,2-dibromoethane; Sonicate; Ensure N₂ flow.
Low Yield Enolization of ketone; Wet solvent.Add ketone slowly at 0°C; Distill THF over Na/Benzophenone.
Biphenyl Impurity Wurtz coupling (homocoupling).Add bromide solution slowly; Avoid overheating during formation.[6][9]
Safety (EHS)
  • THF: Peroxide former. Test before use. Highly flammable.

  • Magnesium: Flammable solid. Do not use water to extinguish Mg fires (use sand).

  • Exotherms: Both Grignard formation and quenching are highly exothermic. Use blast shields and efficient cooling.

References

  • Grignard Reagent Preparation

    • Org.[2][5][6][8][10] Synth.1941 , 21,[5] 77. "Phenylmagnesium Bromide".[2][4][6] Link

  • General Addition to Cyclic Ketones

    • Org.[2][5][6][8][10] Synth.1998 , 75, 12. "Addition of Grignard Reagents to Ketones". Link

  • Reagent Properties (1-Bromo-3-tert-butylbenzene)

    • PubChem CID 78248. "1-Bromo-3-tert-butylbenzene".[1][11] Link[1]

  • Reagent Properties (Tetrahydro-4H-pyran-4-one)

    • PubChem CID 60563. "Tetrahydro-4H-pyran-4-one".[1][12][7][13] Link

Sources

Application

Protocol and Mechanistic Insights for the Synthesis of 4-(3-tert-butylphenyl)tetrahydro-2H-pyran-4-ol via Grignard Reaction

An Application Note for Drug Development Professionals Abstract: This document provides a comprehensive guide to the Grignard reaction between 3-tert-butylphenylmagnesium bromide and tetrahydro-4H-pyran-4-one, yielding t...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract: This document provides a comprehensive guide to the Grignard reaction between 3-tert-butylphenylmagnesium bromide and tetrahydro-4H-pyran-4-one, yielding the tertiary alcohol 4-(3-tert-butylphenyl)tetrahydro-2H-pyran-4-ol. This tertiary alcohol serves as a valuable scaffold in medicinal chemistry and drug development. We present a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, and critical insights into managing challenges associated with sterically hindered reagents. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably execute and optimize this important carbon-carbon bond-forming reaction.

Introduction and Scientific Rationale

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile methods for forming carbon-carbon bonds in organic synthesis.[1][2] The reaction's ability to create secondary and tertiary alcohols from simple carbonyl precursors makes it indispensable in the synthesis of complex molecular architectures.[3][4]

The target molecule, 4-(3-tert-butylphenyl)tetrahydro-2H-pyran-4-ol, incorporates two key structural motifs: a sterically demanding tert-butylphenyl group and a tetrahydropyran (THP) ring. The THP moiety is a common feature in many natural products and pharmaceuticals due to its favorable metabolic stability and ability to engage in hydrogen bonding. The bulky tert-butyl group can be used to probe steric pockets in biological targets or to modulate the pharmacokinetic properties of a drug candidate.

This application note addresses the specific challenges posed by the reaction partners. The 3-tert-butylphenylmagnesium bromide is a sterically hindered Grignard reagent, which can influence reaction pathways. The ketone, tetrahydro-4H-pyran-4-one, possesses α-hydrogens, making it susceptible to enolization, a common side reaction.[4] Understanding and controlling these factors is paramount for achieving high yields and purity.

Reaction Mechanism and Competing Pathways

The primary reaction pathway is the nucleophilic addition of the Grignard reagent to the carbonyl group of the ketone.[5] However, due to the nature of the reactants, alternative pathways must be considered.

2.1. Primary Pathway: Nucleophilic Addition The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic (a carbanion).[1] This nucleophile attacks the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one. This attack forms a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate. Subsequent acidic or aqueous work-up protonates the alkoxide to yield the final tertiary alcohol product.[6] For sterically hindered substrates, the reaction may proceed through a single electron transfer (SET) mechanism rather than a direct polar pathway.[3][7]

2.2. Competing Pathway: Enolization Grignard reagents are not only potent nucleophiles but also strong bases.[2][5] If the nucleophilic attack on the carbonyl carbon is sterically hindered, the Grignard reagent can instead act as a base and abstract an α-proton from the ketone.[3][4] This forms a magnesium enolate, which, upon work-up, regenerates the starting ketone, thereby reducing the overall yield of the desired alcohol.[4] Lowering the reaction temperature can often favor the desired addition reaction over enolization.

G reactants 3-tert-butylphenylmagnesium bromide + Tetrahydro-4H-pyran-4-one add_path Pathway A: Nucleophilic Addition (Desired) reactants->add_path Sterically Accessible enol_path Pathway B: Enolization (Side Reaction) reactants->enol_path Sterically Hindered / High Temp. alkoxide Tetrahedral Magnesium Alkoxide Intermediate add_path->alkoxide workup_add Aqueous Work-up (e.g., sat. NH4Cl) alkoxide->workup_add product Product: 4-(3-tert-butylphenyl)tetrahydro- 2H-pyran-4-ol workup_add->product enolate Magnesium Enolate Intermediate enol_path->enolate workup_enol Aqueous Work-up enolate->workup_enol ketone_regen Regenerated Starting Ketone workup_enol->ketone_regen

Caption: Reaction mechanism and competing pathways.

Experimental Protocol

This protocol details the in situ preparation of the Grignard reagent followed by its reaction with the ketone. The utmost care must be taken to ensure all glassware and reagents are anhydrous, as water will rapidly quench the Grignard reagent.[8][9]

3.1. Materials and Reagents

Reagent/SolventFormulaMW ( g/mol )M/P (°C)Density (g/mL)Hazards
Magnesium TurningsMg24.31650-Flammable Solid
1-Bromo-3-tert-butylbenzeneC₁₀H₁₃Br213.11-1.22Skin/Eye Irritant
Tetrahydrofuran (THF)C₄H₈O72.11-780.889Flammable, Peroxide Former
IodineI₂253.81113.74.93Harmful, Irritant
Tetrahydro-4H-pyran-4-oneC₅H₈O₂100.12-281.087Irritant
Sat. aq. Ammonium ChlorideNH₄Cl53.49-~1.07Irritant
Diethyl Ether(C₂H₅)₂O74.12-1160.713Highly Flammable
Anhydrous Sodium SulfateNa₂SO₄142.048842.66Hygroscopic

3.2. Experimental Workflow

G cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Grignard Addition cluster_workup Part C: Work-up and Purification A1 1. Flame-dry all glassware under inert gas (N₂ or Ar) A2 2. Add Mg turnings and an iodine crystal to flask A1->A2 A3 3. Add anhydrous THF A2->A3 A4 4. Slowly add 1-bromo-3-tert-butylbenzene in THF to initiate reaction A3->A4 A5 5. Maintain gentle reflux until Mg is consumed A4->A5 B1 6. Cool Grignard solution to 0 °C A5->B1 B2 7. Add tetrahydro-4H-pyran-4-one in THF dropwise B1->B2 B3 8. Stir at 0 °C, then warm to room temperature overnight B2->B3 C1 9. Cool reaction to 0 °C and quench with sat. aq. NH₄Cl B3->C1 C2 10. Extract with diethyl ether C1->C2 C3 11. Wash combined organic layers with brine C2->C3 C4 12. Dry over anhydrous Na₂SO₄, filter, and concentrate C3->C4 C5 13. Purify crude product via column chromatography C4->C5

Caption: Step-by-step experimental workflow.

3.3. Detailed Step-by-Step Protocol

Part A: Preparation of 3-tert-butylphenylmagnesium bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas.[9][10]

  • Reagent Charging: To the flask, add magnesium turnings (1.2 eq.) and a single small crystal of iodine. The iodine helps activate the magnesium surface.[10]

  • Initiation: Add a portion of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 1-bromo-3-tert-butylbenzene (1.0 eq.) in anhydrous THF. Add a small amount (~10%) of the bromide solution to the magnesium suspension.[10]

  • Reaction: The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the solvent.[1] If it does not start, gentle warming with a heat gun or sonication may be required. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.[11]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting Grignard reagent should be a cloudy, grayish solution.[11]

Part B: Grignard Addition to Tetrahydro-4H-pyran-4-one

  • Cooling: Cool the freshly prepared Grignard solution to 0 °C using an ice-water bath.

  • Substrate Addition: Prepare a solution of tetrahydro-4H-pyran-4-one (1.05 eq.) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the internal temperature below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for one hour, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring overnight to ensure complete reaction.

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[12] This should be done carefully as it is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-(3-tert-butylphenyl)tetrahydro-2H-pyran-4-ol.

Troubleshooting and Optimization

IssuePossible Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate - Wet glassware or solvent.[9]- Inactive magnesium surface (oxide layer).[12]- Rigorously dry all equipment and use freshly opened anhydrous solvents.- Activate Mg with iodine, 1,2-dibromoethane, or by crushing turnings with a glass rod under inert gas.[10]
Low yield of desired alcohol - Incomplete Grignard formation.- Significant enolization of the ketone.[3]- Wurtz coupling of the aryl bromide.[9]- Ensure most of the Mg is consumed before adding the ketone.- Perform the ketone addition at a lower temperature (e.g., -20 °C to 0 °C).- Add the aryl bromide slowly during Grignard formation to minimize its concentration.[13]
Recovery of starting ketone - Enolization was the major pathway.[4]- Grignard reagent was "dead" (quenched by water/air).- Use lower reaction temperatures for the addition step.- Use a slight excess (1.1-1.2 eq.) of freshly prepared Grignard reagent.[14]
Formation of biphenyl byproduct - Wurtz-type homocoupling of the Grignard reagent with unreacted aryl bromide.[9]- Ensure slow, controlled addition of the aryl bromide during Grignard formation.[11]

Conclusion

The synthesis of 4-(3-tert-butylphenyl)tetrahydro-2H-pyran-4-ol is a robust and scalable process when key experimental parameters are carefully controlled. The primary challenges arise from the steric hindrance of the Grignard reagent and the potential for ketone enolization. By ensuring strictly anhydrous conditions, properly activating the magnesium, and maintaining low temperatures during the addition of the ketone, these side reactions can be minimized, leading to high yields of the desired tertiary alcohol. This protocol provides a reliable foundation for the synthesis of this and structurally related compounds for applications in pharmaceutical research and development.

References

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Available from: [Link]

  • BYJU'S. Grignard Reaction Mechanism. Available from: [Link]

  • OperaChem. (2024, May 31). The mechanism of Grignard reaction: finally unravelled. Available from: [Link]

  • PraxiLabs. Grignard Reagent Reaction: Synthesis & Mechanism. Available from: [Link]

  • Organic Chemistry Academy. (2025, August 2). Grignard Reagents: Powerful Tools for Synthesis. Available from: [Link]

  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Available from: [Link]

  • Anonymous. 25. The Grignard Reaction. Available from: [Link]

  • Web Pages. 1. Grignard Reaction. Available from: [Link]

  • Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. Available from: [Link]

  • Jasperse, J. Grignard Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Available from: [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available from: [Link]

  • National Center for Biotechnology Information. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Available from: [Link]

  • WordPress.com. (2015, July 31). Reactions of Grignard reagents. Available from: [Link]

  • Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction?. Available from: [Link]

  • ACS Publications. (2009, March 16). The Grignard Reagents | Organometallics. Available from: [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Available from: [Link]

  • Google Patents. WO2016059648A1 - Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives.
  • ResearchGate. Grignard Reagents for Industrial Applications. Available from: [Link]

  • Chem-Station Int. Ed. (2024, April 16). Grignard Reaction. Available from: [Link]

  • ResearchGate. Optimization of the Grignard reagent formation. Available from: [Link]

  • Robertson, D. L. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Available from: [Link]

  • ResearchGate. Synthesis of tetrahydropyran derivatives. Available from: [Link]

  • ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol. Available from: [Link]

  • Google Patents. US20090173914A1 - Organomagnesium synthesis agent.
  • Chemistry Stack Exchange. (2022, March 23). Preparation of tertiary Grignard reagents. Available from: [Link]

  • PrepChem.com. Synthesis of tetrahydro-2-(3-methyl-3-butenoxy)-4-methyl-2H-pyran. Available from: [Link]

  • Chemsrc. (3-(tert-butyl)phenyl)magnesium bromide | CAS#:63488-09-5. Available from: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available from: [Link]

Sources

Method

Application Note: Precision Synthesis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

Executive Summary This application note details the optimized protocol for synthesizing 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol . This tertiary alcohol is a critical pharmacophore scaffold, often utilized to mod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol . This tertiary alcohol is a critical pharmacophore scaffold, often utilized to modulate lipophilicity and metabolic stability in drug discovery programs.

The synthesis relies on the nucleophilic addition of 3-(tert-butyl)phenylmagnesium bromide to tetrahydro-4H-pyran-4-one . While the chemistry appears standard, the specific substitution pattern introduces steric and electronic factors that require precise control over temperature and quenching conditions to prevent common side reactions, such as Wurtz coupling or acid-catalyzed dehydration to the corresponding alkene.

Retrosynthetic Analysis & Strategy

The most robust disconnection for this target involves breaking the C-C bond between the quaternary center of the pyran ring and the aryl group.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction logic, moving from precursors to the active organometallic species, and finally to the target alcohol.

ReactionMechanism ArylHalide 1-bromo-3-(tert-butyl)benzene (Precursor A) Grignard 3-(tert-butyl)phenylmagnesium bromide (Active Species) ArylHalide->Grignard THF, Reflux Iodine Init. Mg Mg Turnings (Activation) Mg->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Addition (0°C) Ketone Tetrahydro-4H-pyran-4-one (Electrophile) Ketone->Intermediate Product 4-(3-(tert-butyl)phenyl) tetrahydro-2H-pyran-4-ol Intermediate->Product Mild Acidic Workup Quench NH4Cl (aq) (Protonation)

Figure 1: Mechanistic flow for the generation of the target tertiary alcohol.

Critical Materials & Equipment

Reagents Table
ReagentCAS Registry #Equiv.RoleCritical Attribute
1-Bromo-3-(tert-butyl)benzene 3972-64-31.2Nucleophile SourceDry, free of moisture.
Tetrahydro-4H-pyran-4-one 29943-42-81.0ElectrophileDistill if yellow/impure.
Magnesium Turnings 7439-95-41.3MetalFreshly crushed/activated.
Tetrahydrofuran (THF) 109-99-9SolventSolventAnhydrous, inhibitor-free.
Iodine (Crystal) 7553-56-2Cat.InitiatorSingle crystal only.
Ammonium Chloride 12125-02-9N/AQuenchSaturated aqueous solution.
Equipment Requirements
  • Glassware: Oven-dried (120°C for >4 hours) 3-neck round-bottom flask (RBF), Claisen adapter, pressure-equalizing addition funnel.

  • Atmosphere: Inert gas line (Nitrogen or Argon) with an oil bubbler.

  • Temperature Control: Ice/Water bath (0°C) and Oil bath (Reflux).

Detailed Experimental Protocol

Phase A: Formation of the Grignard Reagent

Objective: Generate 3-(tert-butyl)phenylmagnesium bromide without inducing homocoupling.

  • Setup: Assemble the oven-dried glassware under a flow of Nitrogen. Place the Magnesium turnings (1.3 eq) into the 3-neck RBF.

  • Activation: Add a single crystal of Iodine and heat the flask gently with a heat gun until iodine vapor sublimes onto the Mg surface. This etches the oxide layer.

  • Solvent Loading: Add sufficient anhydrous THF to cover the magnesium.

  • Initiation: Prepare a solution of 1-bromo-3-(tert-butyl)benzene (1.2 eq) in anhydrous THF (concentration ~1.0 M). Add 5-10% of this solution directly to the Mg.

    • Observation: The brown color of iodine should fade to colorless/gray, and spontaneous bubbling (ether reflux) indicates successful initiation.

  • Propagation: Once initiated, add the remaining aryl bromide solution dropwise via the addition funnel. Maintain a gentle reflux rate using the heat of reaction.[1]

    • Note: If the reaction becomes too vigorous, cool briefly with a water bath.

  • Completion: After addition, reflux the mixture using an oil bath for 1 hour to ensure full conversion of the bromide. The solution should appear dark gray/brown.

Phase B: Nucleophilic Addition

Objective: Selective addition to the ketone while suppressing enolization.

  • Cooling: Cool the Grignard solution to 0°C using an ice/water bath.

  • Ketone Preparation: Dissolve Tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF (1:1 v/v).

  • Controlled Addition: Add the ketone solution dropwise to the cold Grignard reagent over 30-45 minutes.

    • Why? Rapid addition can cause local overheating, leading to enolization of the ketone (acting as a base rather than a nucleophile) and reducing yield.

  • Equilibration: Allow the reaction to warm naturally to room temperature and stir for 2-3 hours.

Phase C: Quenching & Isolation

Objective: Protonate the alkoxide without dehydrating the tertiary alcohol.

  • Quench: Cool the mixture back to 0°C. Slowly add Saturated Aqueous Ammonium Chloride (NH₄Cl) .

    • Critical: Do NOT use HCl or strong acids. Tertiary benzylic alcohols are highly prone to elimination (dehydration) to form the styrenyl alkene under acidic conditions [1]. NH₄Cl provides a buffered pH (~4-5) sufficient for protonation but mild enough to preserve the alcohol.

  • Extraction: Dilute with Ethyl Acetate (EtOAc). Separate the layers. Extract the aqueous phase 2x with EtOAc.

  • Wash: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <40°C.

Purification & Characterization

Purification Strategy

The crude material often contains residual biphenyl (from Wurtz coupling) or unreacted ketone.

  • Primary Method: Recrystallization. The target molecule is a solid.[2] A mixture of Hexanes/Ethyl Acetate (hot dissolution in min. EtOAc, slow addition of Hexanes) is typically effective.

  • Secondary Method: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Gradient 5% -> 20% EtOAc in Hexanes.

    • Rf: The alcohol will be more polar (lower Rf) than the aryl halide and biphenyl impurities.

Analytical Profile (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.50 - 7.20 (m, 4H, Aromatic).
      
    • 
       3.95 - 3.80 (m, 4H, Pyran CH ₂-O).
      
    • 
       2.20 - 2.00 (m, 2H, Pyran CH ₂).
      
    • 
       1.70 - 1.60 (m, 2H, Pyran CH ₂).
      
    • 
       1.35 (s, 9H, tert-Butyl).
      
    • 
       ~1.5-1.8 (s, 1H, -OH , exchangeable).
      
  • MS (ESI): m/z calculated for

    
     or 
    
    
    
    . Note that tertiary alcohols often show a strong
    
    
    or
    
    
    peak due to in-source fragmentation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Initiation Mg oxide layer too thick; wet solvent.Add 1,2-dibromoethane (entrainment method) or sonicate the Mg mixture. Ensure THF is <50 ppm water.
Low Yield Enolization of ketone.Ensure Grignard is in excess (1.2-1.5 eq). Add cerium(III) chloride (CeCl₃) to perform the addition (Imamoto conditions) if basicity is the issue [2].
Alkene Impurity Acid-catalyzed dehydration during workup.Use strictly buffered NH₄Cl for quenching. Keep rotavap bath <40°C. Add a trace of triethylamine to the column eluent.
Biphenyl Formation Wurtz coupling (homocoupling).Add the aryl bromide slowly.[1] High local concentration of halide favors coupling. Keep temperature controlled.
Process Workflow Diagram

Workflow Start Start: Dry Glassware & Inert Atmosphere GrignardPrep Phase A: Grignard Generation (Mg + Aryl Bromide + THF) Start->GrignardPrep CheckInit Initiation Observed? GrignardPrep->CheckInit CheckInit->GrignardPrep No (Add I2/Heat) AddKetone Phase B: Add Ketone (0°C, Dropwise) CheckInit->AddKetone Yes QuenchStep Phase C: Quench (Sat. NH4Cl) AddKetone->QuenchStep Workup Extraction (EtOAc) & Drying QuenchStep->Workup Purify Purification (Recryst. or Column) Workup->Purify Final Final Product Characterization Purify->Final

Figure 2: Operational workflow for the synthesis.

References

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • Imamoto, T., et al. "Reaction of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society, 111(12), 4392-4398.
  • NIST Chemistry WebBook. 3-tert-butylbromobenzene Properties. Available at: [Link]

Sources

Application

Application Notes and Protocols: Functionalization of the Hydroxyl Group in 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

Introduction: Unlocking the Potential of a Key Pharmacophore The 4-aryl-tetrahydro-2H-pyran-4-ol scaffold is a privileged motif in modern medicinal chemistry, appearing in a multitude of biologically active molecules. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Key Pharmacophore

The 4-aryl-tetrahydro-2H-pyran-4-ol scaffold is a privileged motif in modern medicinal chemistry, appearing in a multitude of biologically active molecules. The specific compound, 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, presents a unique synthetic challenge and a significant opportunity for drug discovery. Its sterically hindered tertiary hydroxyl group is a key handle for introducing diverse functionalities, thereby modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This document provides a comprehensive guide to the strategic functionalization of this hydroxyl group, offering detailed protocols for etherification and esterification, and discussing the underlying chemical principles that govern these transformations.

The derivatization of this tertiary alcohol is often nontrivial. Direct SN2 reactions are impeded by steric hindrance, and the tertiary nature of the alcohol makes it prone to elimination under harsh acidic or basic conditions. Therefore, careful selection of reagents and reaction conditions is paramount to achieving successful functionalization. This guide will explore robust and field-proven methodologies to overcome these challenges.

Strategic Approaches to Functionalization

The primary strategies for functionalizing the hydroxyl group of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol involve the formation of ethers and esters. These modifications can significantly impact a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, all of which are critical parameters in drug design.

Diagram: Key Functionalization Pathways

G 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol Ether Derivatives Ether Derivatives 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol->Ether Derivatives O-Alkylation Ester Derivatives Ester Derivatives 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol->Ester Derivatives O-Acylation Williamson Ether Synthesis Williamson Ether Synthesis Williamson Ether Synthesis->Ether Derivatives Steglich Esterification Steglich Esterification Steglich Esterification->Ester Derivatives Mitsunobu Reaction (Esterification) Mitsunobu Reaction (Esterification) Mitsunobu Reaction (Esterification)->Ester Derivatives G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Start Add Alcohol & THF Add Alcohol & THF Start->Add Alcohol & THF Cool to 0°C Cool to 0°C Add Alcohol & THF->Cool to 0°C Add NaH Add NaH Cool to 0°C->Add NaH Stir & Warm to RT Stir & Warm to RT Add NaH->Stir & Warm to RT Cool to 0°C_2 Cool to 0°C Stir & Warm to RT->Cool to 0°C_2 Add Alkyl Halide Add Alkyl Halide Cool to 0°C_2->Add Alkyl Halide Stir 12-24h at RT Stir 12-24h at RT Add Alkyl Halide->Stir 12-24h at RT Monitor by TLC Monitor by TLC Stir 12-24h at RT->Monitor by TLC Quench with NH4Cl Quench with NH4Cl Monitor by TLC->Quench with NH4Cl Extract with EtOAc Extract with EtOAc Quench with NH4Cl->Extract with EtOAc Wash with Water & Brine Wash with Water & Brine Extract with EtOAc->Wash with Water & Brine Dry & Concentrate Dry & Concentrate Wash with Water & Brine->Dry & Concentrate Purify by Chromatography Purify by Chromatography Dry & Concentrate->Purify by Chromatography End End Purify by Chromatography->End G Carboxylic Acid Carboxylic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate Carboxylic Acid->O-Acylisourea Intermediate + EDC/DCC EDC/DCC EDC/DCC Acylpyridinium Intermediate Acylpyridinium Intermediate O-Acylisourea Intermediate->Acylpyridinium Intermediate + DMAP Urea Byproduct Urea Byproduct O-Acylisourea Intermediate->Urea Byproduct Side Reaction DMAP DMAP Ester Product Ester Product Acylpyridinium Intermediate->Ester Product + Tertiary Alcohol Tertiary Alcohol 4-(3-(tert-butyl)phenyl) tetrahydro-2H-pyran-4-ol

Method

Using 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol as a building block in medicinal chemistry

[1] Executive Summary In modern drug discovery, the tetrahydropyran (THP) ring has emerged as a superior bioisostere to the cyclohexane ring, offering improved aqueous solubility and metabolic stability while maintaining...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In modern drug discovery, the tetrahydropyran (THP) ring has emerged as a superior bioisostere to the cyclohexane ring, offering improved aqueous solubility and metabolic stability while maintaining similar steric bulk. The specific building block 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol combines this polar scaffold with a lipophilic, bulky 3-(tert-butyl)phenyl motif.[1]

This guide details the synthesis, derivatization, and medicinal chemistry logic for deploying this scaffold. It serves as a critical "spiro-like" node that restricts conformation and provides a vector for accessing hydrophobic pockets via the tert-butyl group, while the tertiary alcohol offers a versatile handle for further functionalization (e.g., via Ritter reaction).

Chemical Profile & Rationale[1][2][3][4][5][6][7][8][9]

Structural Analysis

The molecule features a quaternary carbon at the 4-position of the THP ring, creating a gem-disubstituted center.[1]

  • THP Ring: Acts as a polar core, lowering LogP by ~1.0 unit compared to cyclohexane, and acting as a hydrogen bond acceptor (HBA).

  • Tertiary Alcohol: A metabolic "soft spot" if exposed, but also a handle for conversion to amines, ethers, or fluorides.

  • 3-(tert-butyl)phenyl: The meta-tert-butyl group provides significant hydrophobic bulk ($ \pi $-stacking + van der Waals) and blocks metabolic oxidation at the vulnerable benzylic positions.[1]

Physicochemical Properties (Calculated)
PropertyValue (Approx.)Impact on Drug Design
MW 234.34 g/mol Fragment-like, allows room for elaboration.[1]
cLogP 2.8 - 3.2Moderate lipophilicity; good balance for membrane permeability.[1]
H-Bond Donors 1 (OH)Can be capped/derivatized.[1]
H-Bond Acceptors 2 (OH, Ether O)Ether oxygen improves solubility without H-bond donation penalty.[1]
TPSA ~30 ŲLow polar surface area, favorable for CNS penetration if required.

Synthesis Protocol: The Grignard Approach[6]

The most robust route to this building block is the addition of the aryl Grignard reagent to tetrahydro-4H-pyran-4-one.[1]

Reagents & Materials
  • Substrate: Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8).[1]

  • Reagent: 1-Bromo-3-(tert-butyl)benzene (CAS: 3972-65-4).[1]

  • Metal: Magnesium turnings (activated).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Initiator: Iodine crystal or 1,2-Dibromoethane.

Step-by-Step Procedure
  • Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings (1.2 eq) and a crystal of iodine.

  • Grignard Formation: Dissolve 1-bromo-3-(tert-butyl)benzene (1.1 eq) in anhydrous THF. Add 10% of this solution to the Mg to initiate (look for color change/exotherm). Add the rest dropwise to maintain a gentle reflux. Reflux for 1 hour after addition.

  • Addition: Cool the Grignard solution to 0°C. Add tetrahydro-4H-pyran-4-one (1.0 eq) in THF dropwise over 30 mins.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC/LCMS.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0°C. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a white solid or viscous oil.

Mechanism Visualization

Synthesis Start 1-Bromo-3-(tert-butyl)benzene + Mg Grignard Grignard Reagent (Ar-MgBr) Start->Grignard THF, Reflux Intermediate Alkoxide Intermediate Grignard->Intermediate + Ketone 0°C to RT Ketone Tetrahydro-4H-pyran-4-one Ketone->Intermediate Product 4-(3-(tert-butyl)phenyl) tetrahydro-2H-pyran-4-ol Intermediate->Product NH4Cl (aq) Quench

Figure 1: Grignard synthesis pathway for the target building block.

Medicinal Chemistry Applications

The "Gem-Dimethyl" Effect & Conformational Lock

Substituting the 4-position creates a quaternary center.[1] This restricts the conformational freedom of the phenyl ring relative to the THP ring.

  • Benefit: Reduces the entropic penalty of binding to the target protein.

  • Application: Commonly used in Acetyl-CoA Carboxylase (ACC) inhibitors and various GPCR antagonists (e.g., CCR2/CCR5) where a specific vector of the aryl group is required.

Modulation of Lipophilicity (Lipophilic Efficiency)

The tert-butyl group is highly lipophilic.[1] However, the THP oxygen acts as a "polarity anchor."

  • Strategy: If a cyclohexyl analog is too lipophilic (high LogP, poor clearance), switching to THP lowers LogP by ~1 unit without changing the shape.

  • Metabolic Blocking: The tert-butyl group at the meta position blocks metabolic oxidation at that site and sterically hinders the para position, potentially increasing half-life (

    
    ).[1]
    

Derivatization Protocols

The tertiary alcohol is sterically hindered but can be exploited to generate diverse libraries.

Protocol A: Ritter Reaction (Conversion to Primary Amine)

This is the most valuable transformation, converting the alcohol to an amine (via an acetamide) to create "spiro-amine" like scaffolds.

  • Reagents: Substrate, Chloroacetonitrile (or Acetonitrile), Acetic Acid, Sulfuric Acid.

  • Procedure:

    • Dissolve alcohol in Chloroacetonitrile (3 eq) and AcOH (3 eq).

    • Cool to 0°C. Add H₂SO₄ (3 eq) dropwise.

    • Stir at RT for 12-24h.

    • Hydrolysis: Treat the intermediate amide with Thiourea/Ethanol reflux (for chloroacetamide) or HCl/MeOH reflux (for acetamide) to liberate the primary amine.

  • Result: 4-amino-4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran.[1]

Protocol B: Etherification (Solubility Enhancement)
  • Reagents: NaH (Sodium Hydride), Methyl Iodide (MeI) or alkyl halide.

  • Procedure:

    • Dissolve alcohol in DMF at 0°C.

    • Add NaH (1.5 eq, 60% dispersion). Stir 30 min.

    • Add MeI (1.2 eq). Warm to RT.

  • Result: Methyl ether derivative. Reduces H-bond donor count, improving brain penetration (CNS).

Derivatization Workflow

Derivatization Core 4-(3-(tert-butyl)phenyl) tetrahydro-2H-pyran-4-ol Ritter Ritter Reaction (H2SO4, R-CN) Core->Ritter Ether Etherification (NaH, R-X) Core->Ether Elimination Acidic Dehydration (TsOH, Heat) Core->Elimination Amide Tertiary Amide (R-NH-COR') Ritter->Amide Intermediate Alkoxy Tertiary Ether (R-O-R') Ether->Alkoxy Alkene Endocyclic Alkene Elimination->Alkene Amine Primary Amine (R-NH2) Amide->Amine Hydrolysis

Figure 2: Divergent synthesis options from the core building block.[1]

Safety & Handling

  • Grignard Reagents: Highly reactive with water and air. pyrophoric potential. Handle strictly under inert atmosphere (Argon/Nitrogen).

  • Tertiary Alcohol: Generally stable but may dehydrate under strong acidic conditions (forming the alkene). Store in a cool, dry place.

  • Toxicology: The specific toxicology of the tert-butyl derivative is likely uncharacterized. Treat as a potential irritant and handle with standard PPE (gloves, goggles, fume hood).

References

  • Tetrahydropyran Synthesis & Properties

    • Clarke, P. A., et al. "The synthesis of tetrahydropyrans."[2][3][4][5][6][7] Tetrahedron Letters, 2002. Link

  • Ritter Reaction on Tertiary Alcohols

    • Ritter, J. J., & Minieri, P. P. "A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones." Journal of the American Chemical Society, 1948. Link[1]

    • Nortcliffe, A., et al.[2] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery."[1][2][8][9] Bioorganic & Medicinal Chemistry, 2017.[2] Link

  • Medicinal Chemistry of THP Scaffolds

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link[1]

    • Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." (Contextual comparison to THP). Angewandte Chemie, 2006. Link[1]

Sources

Application

Application Note: Scalable Synthesis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

[1] Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol , a critical tertiary alcohol intermediate often utilized in the devel...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol , a critical tertiary alcohol intermediate often utilized in the development of metabolic disease therapeutics (e.g., Acetyl-CoA Carboxylase inhibitors).[1]

While laboratory-scale synthesis often relies on cryogenic organolithium chemistry, this guide prioritizes a Grignard-based approach utilizing tetrahydrofuran (THF) at ambient-to-mild temperatures.[1] This method offers superior scalability, reduced energy costs, and enhanced safety profiles compared to -78 °C lithiation routes.

Key Advantages of this Protocol:
  • Scalability: Avoids cryogenic vessels; operable in standard jacketed reactors.

  • Cost-Efficiency: Utilizes elemental magnesium and aryl bromides rather than expensive organolithium reagents.[1]

  • Safety: Engineered controls for exotherm management during Grignard initiation and addition.

Retrosynthetic Analysis & Strategy

The construction of the quaternary center at the 4-position of the pyran ring is the critical step. We compare two common disconnections:

  • Route A (Selected): Nucleophilic addition of 3-(tert-butyl)phenylmagnesium bromide to tetrahydro-4H-pyran-4-one.[1]

  • Route B (Discarded): Lithiation of 1-bromo-3-(tert-butyl)benzene with n-BuLi followed by ketone addition.[1]

Decision Matrix: Route A is selected for scale-up. Route B requires -78 °C to prevent benzylic lithiation or Wurtz coupling and necessitates handling pyrophoric n-BuLi in bulk.[1] Route A proceeds at 0 °C to reflux temperatures, making it robust for kilogram-scale manufacturing.

Reaction Scheme Visualization

G SM1 1-bromo-3-(tert-butyl)benzene Grignard Grignard Reagent (Intermediate) SM1->Grignard  Activation (I2/DIBAL) Reflux, 1h Mg Mg Turnings / THF Mg->Grignard Product 4-(3-(tert-butyl)phenyl) tetrahydro-2H-pyran-4-ol Grignard->Product  Nucleophilic Addition 0°C to RT Ketone Tetrahydro-4H-pyran-4-one Ketone->Product

Figure 1: Synthetic workflow for the Grignard-mediated coupling.[1]

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.[2][3][4]RoleCritical Specification
1-Bromo-3-(tert-butyl)benzene1.1Nucleophile PrecursorPurity >98%; Water <0.05%
Magnesium Turnings1.2MetalFreshly crushed or activated
Tetrahydro-4H-pyran-4-one1.0ElectrophileDistilled if yellow; Water <0.05%
THF (Anhydrous)SolventMediumStabilized (BHT free preferred)
Iodine (Crystal)Cat.[1]InitiatorResublimed
Step 1: Preparation of Grignard Reagent

Safety Note: The induction period of Grignard formation can lead to a thermal runaway if halide accumulates. Strict adherence to the initiation protocol is required.

  • Reactor Setup: Equip a dry 3-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.[1] Flame-dry or oven-dry glassware and flush with N₂.[1]

  • Activation: Charge Mg turnings (1.2 equiv) and a minimal volume of anhydrous THF (enough to cover stir blades). Add a single crystal of Iodine.

  • Initiation: Add 5-10% of the total 1-Bromo-3-(tert-butyl)benzene solution (dissolved in THF, 1M concentration).

    • Observation: Look for color change (iodine color fading to gray/cloudy) and a temperature spike.

    • Troubleshooting: If no initiation occurs after 10 mins, apply gentle heat (heat gun or jacket to 40 °C) or add 100 µL of DIBAL-H as a scavenger/activator.

  • Propagation: Once initiated (exotherm confirmed), begin dropwise addition of the remaining aryl bromide solution.

    • Rate Control: Adjust addition rate to maintain a gentle reflux without external heating.

  • Completion: After addition, reflux at 65 °C for 1 hour to ensure full consumption of the bromide. Cool to 0–5 °C.

Step 2: Grignard Addition[2][5][6]
  • Ketone Preparation: Dissolve Tetrahydro-4H-pyran-4-one (1.0 equiv) in anhydrous THF (2 volumes).

  • Addition: Slowly add the ketone solution to the cooled Grignard reagent (0–5 °C) over 45–60 minutes.

    • Exotherm Control: Do not allow internal temperature to exceed 15 °C during addition to minimize side reactions (e.g., enolization).

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC or TLC (20% EtOAc/Hexane). Target <2% remaining ketone.

Step 3: Quench & Isolation
  • Quench: Cool mixture to 0 °C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl).

    • Caution: Initial addition will cause vigorous gas evolution and precipitation of Mg salts.

  • Phase Separation: Dilute with Ethyl Acetate (MTBE is also a viable alternative). Separate the organic layer.[3]

  • Wash: Wash organics with Water (1x) and Brine (1x).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification

While the crude material is often >90% pure, pharmaceutical applications require >98%.

  • Method: Recrystallization.

  • Solvent System: Heptane / Ethyl Acetate (approx. 10:1 ratio).

  • Procedure: Dissolve crude solid in minimum hot EtOAc. Slowly add hot Heptane until slight turbidity. Cool slowly to RT, then 0 °C. Filter white crystals.

Process Safety & Engineering Controls

Thermal Hazards

The Grignard formation is highly exothermic (


).
  • Risk: "Sleeping Grignard" – accumulation of unreacted halide followed by sudden, violent initiation.

  • Mitigation: Never add the full halide charge until initiation is positively confirmed (temperature rise + color change). Use a dosing pump interlocked with a temperature sensor for large-scale operations.[1]

Impurity Profile
ImpurityOriginControl Strategy
Wurtz Coupling Dimer Homocoupling of GrignardMaintain low temperature during formation; Avoid high local concentration of halide (efficient stirring).[1]
Unreacted Ketone Incomplete conversionUse 1.1–1.2 equiv of Grignard.
Dehydrated Alkene Acid-catalyzed elimination during workupEnsure quench pH is not < 4.[1] Avoid strong mineral acids during workup.

Analytical Characterization (Expected)

  • Appearance: White to off-white crystalline solid.[1]

  • 1H NMR (400 MHz, CDCl3):

    
     7.55 (s, 1H), 7.35 (d, 1H), 7.28 (t, 1H), 7.15 (d, 1H), 3.85-3.95 (m, 4H), 2.10-2.25 (m, 2H), 1.65-1.75 (m, 2H), 1.55 (s, 1H, -OH), 1.35 (s, 9H, t-Butyl).
    
  • MS (ESI): m/z calculated for C15H22O2 [M+H]+: 235.16; often observes [M-H2O+H]+ (217.[1]15) due to facile dehydration in source.

References

  • Grignard Safety & Scale-up

    • American Chemical Society.[5][6] "Grignard Reaction Safety Guide." ACS Laboratory Safety. Link

  • Synthesis of 4-Aryl-tetrahydropyran-4-ols

    • Organic Chemistry Portal. "Synthesis of Tetrahydropyrans and Related Alcohols."[6][7] Link

    • ResearchGate. "Synthesis and Conformational Studies of Tertiary Alcohols Derived from Tetrahydro-4H-pyran-4-one." Link

  • General Process Chemistry

    • BenchChem.[2][8] "Safety Precautions for Handling Aryl Grignard Reagents." Link (General reference for vinyl/aryl Grignard handling).

Sources

Method

Procedure for esterification of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

Focus Substrate: 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol Executive Summary & Challenge Analysis The esterification of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol represents a classic "Class IV" synthetic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Substrate: 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

Executive Summary & Challenge Analysis

The esterification of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol represents a classic "Class IV" synthetic challenge: the functionalization of a sterically crowded tertiary alcohol embedded within a cyclic ether.

The Structural Challenge:

  • Steric Bulk: The C4 position is quarternary, occupied by the bulky 3-(tert-butyl)phenyl group and the hydroxyl group. This creates a "congested cone" that blocks the approach of electrophiles.

  • Elimination Risk (The Styrenyl Trap): The thermodynamic drive to eliminate water is high. Dehydration yields a semi-stable dihydropyran with styrenyl conjugation (double bond conjugated with the phenyl ring). Standard acidic conditions (Fischer esterification) will almost exclusively yield the elimination product (alkene) rather than the ester.

  • Nucleophilicity: The tertiary hydroxyl is a poor nucleophile due to steric shielding.

Strategic Imperative: To succeed, we must utilize Kinetic Control under Basic/Aprotic Conditions . We must activate the acylating agent to such a high degree that the sluggish tertiary alcohol reacts faster than the rate of elimination.

Decision Matrix & Workflow

The following decision tree outlines the selection of the optimal protocol based on the availability of the carboxylic acid partner.

EsterificationStrategy Start Start: Esterification of 4-(3-(tert-butyl)phenyl)pyran-4-ol AcidType Is the Acid Partner Commercially Available as a Chloride? Start->AcidType MethodA PROTOCOL A: Nucleophilic Catalysis (AcCl + Pyridine + High Load DMAP) AcidType->MethodA Yes (Preferred) AcidSensitive Is the Acid Partner Acid/Base Sensitive? AcidType->AcidSensitive No (Carboxylic Acid) Validation QC: Check for Elimination Product (Alkene) MethodA->Validation HPLC/NMR MethodB PROTOCOL B: Yamaguchi Esterification (TCBC + DMAP) AcidSensitive->MethodB Yes (Complex/Hindered) MethodC PROTOCOL C: Steglich Esterification (DCC + DMAP) AcidSensitive->MethodC No (Simple/Robust) MethodB->Validation MethodC->Validation

Figure 1: Strategic selection of esterification protocols based on reagent availability and substrate sensitivity.

Detailed Protocols
Protocol A: The "Gold Standard" (Acyl Chloride / High-Load DMAP)

Recommended for robust substrates where the acid chloride is available.

Mechanism: This method relies on the formation of a highly reactive N-acylpyridinium salt. For tertiary alcohols, catalytic DMAP (5-10 mol%) is often insufficient. We utilize a "High-Load" strategy (0.5 to 1.0 equiv DMAP) or high temperature to force the equilibrium.

Reagents:

  • Substrate: 1.0 equiv

  • Acyl Chloride: 2.0 – 3.0 equiv

  • Triethylamine (TEA) or Pyridine: 5.0 equiv

  • DMAP (4-Dimethylaminopyridine): 0.5 equiv (Stoichiometric boosting)

  • Solvent: Anhydrous DCM (Dichloromethane) or Toluene (for higher temps)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the pyran-4-ol substrate (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (5.0 equiv) and DMAP (0.5 equiv). Stir at Room Temperature (RT) for 10 minutes.

    • Note: The solution may turn slightly yellow; this is normal.

  • Acylation: Cool the mixture to 0°C. Add the Acyl Chloride (2.0 equiv) dropwise.

    • Critical Control: Do not add all at once. An exotherm can trigger elimination.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Checkpoint: Check TLC. If starting material remains after 24h, add another 1.0 equiv of Acyl Chloride and heat to reflux (40°C for DCM).

  • Quench: Quench with saturated NaHCO₃ solution.

  • Workup: Extract with DCM (3x). Wash organics with 1M HCl (to remove DMAP/TEA), then Brine. Dry over Na₂SO₄.

Self-Validating Check:

  • Success: Disappearance of the broad OH stretch (3400 cm⁻¹) in IR.

  • Failure (Elimination): Appearance of olefinic protons in ¹H NMR (typically roughly 6.0–6.5 ppm for the pyran double bond) and loss of the quaternary center's symmetry.

Protocol B: The Yamaguchi Esterification

Recommended for coupling valuable, complex carboxylic acids to this hindered alcohol.

Mechanism: Uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1] The trichlorophenyl group is extremely electron-withdrawing, making the mixed anhydride highly susceptible to attack by DMAP, which then transfers the acyl group to the alcohol.

Reagents:

  • Substrate (Alcohol): 1.0 equiv

  • Carboxylic Acid Partner: 1.2 equiv[2]

  • Yamaguchi Reagent (TCBC): 1.2 equiv

  • TEA: 2.0 equiv

  • DMAP: 2.0 equiv (Excess required for tertiary alcohols)

  • Solvent: Toluene (Preferred for thermal drive)[3]

Step-by-Step Procedure:

  • Mixed Anhydride Formation: In a dry flask, dissolve the Carboxylic Acid (1.2 equiv) and TEA (2.0 equiv) in Toluene. Add TCBC (1.2 equiv) dropwise. Stir at RT for 1 hour.

    • Observation: A white precipitate (TEA·HCl) will form.[4]

  • Addition: Add the Pyran-4-ol substrate (1.0 equiv) dissolved in minimal Toluene.

  • Catalysis: Add DMAP (2.0 equiv) in one portion.

  • Reaction: Heat the mixture to 90–100°C for 4–12 hours.

    • Why Heat? The steric barrier of the t-butyl-phenyl group requires thermal energy to overcome, and Toluene allows higher temps than DCM.

  • Workup: Dilute with Et₂O. Wash with 1M NaHSO₄ (removes DMAP/TEA), then Saturated NaHCO₃ (removes Trichlorobenzoic acid byproduct), then Brine.

Protocol C: The "Nuclear Option" (Deprotonation)

Use ONLY if Protocols A and B fail.

Concept: Convert the poor nucleophile (alcohol) into a potent nucleophile (alkoxide) using a strong base, then react with acid chloride.

Risk: High risk of E2 elimination if the base is not handled correctly. We use NaH or LHMDS .

Procedure:

  • Dissolve substrate in anhydrous THF.

  • Add NaH (60% dispersion) (1.5 equiv) at 0°C. Stir 30 mins until H₂ evolution ceases.

  • Add Acyl Chloride (1.5 equiv) dropwise at 0°C.

  • Warm to RT.

Quantitative Data Summary
ParameterProtocol A (AcCl/DMAP)Protocol B (Yamaguchi)Protocol C (Alkoxide)
Reagent Cost LowHighModerate
Steric Tolerance ModerateHighVery High
Elimination Risk LowLowModerate (Base dependent)
Temp Range 0°C to 40°C80°C to 110°C0°C to RT
Purification Acid Wash (Simple)Column Required (Byproducts)Simple
Typical Yield 65-85%70-90%50-80%
Mechanistic Visualization (Graphviz)

The following diagram illustrates the critical role of DMAP in lowering the activation energy for the tertiary alcohol attack, specifically for Protocol A.

DMAP_Mechanism AcCl Acyl Chloride (Electrophile) Intermediate N-Acylpyridinium Salt (Super-Electrophile) AcCl->Intermediate Fast DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate Fast TS Tetrahedral Transition State Intermediate->TS + Alcohol (Rate Limiting Step) Alcohol Tertiary Alcohol (Substrate) Product Sterically Congested Ester TS->Product - DMAPH+ Product->DMAP Catalyst Regeneration

Figure 2: DMAP Catalytic Cycle. Note that for tertiary alcohols, the "Rate Limiting Step" is significantly slower, necessitating higher temperatures or catalyst loading.

References
  • Yamaguchi Esterification Mechanism & Application: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[5] "A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride." Bulletin of the Chemical Society of Japan.

  • Steglich Esterification (DCC/DMAP): Neises, B., & Steglich, W. (1978).[6] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.

  • Acylation of Hindered Alcohols (Review): Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001).[7] "Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3." Journal of Organic Chemistry. (Demonstrates alternatives for when basic conditions fail).

  • DMAP Catalysis Overview: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition.

Sources

Application

Application Note: Navigating the Synthesis of Pyran Derivatives in the Presence of Tertiary Alcohols

Abstract The pyran scaffold is a privileged motif in medicinal chemistry and natural product synthesis. However, the incorporation of tertiary alcohol functionalities within precursors presents a significant synthetic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyran scaffold is a privileged motif in medicinal chemistry and natural product synthesis. However, the incorporation of tertiary alcohol functionalities within precursors presents a significant synthetic challenge, primarily due to their propensity for acid-catalyzed elimination. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on strategies to successfully synthesize pyran derivatives while managing the inherent reactivity of tertiary alcohols. We will explore the mechanistic basis of the challenges, compare strategic approaches including protecting group manipulation and reaction condition optimization, and provide detailed, field-proven protocols for key transformations.

Introduction: The Tertiary Alcohol Dilemma in Pyran Synthesis

Pyran and its saturated counterpart, tetrahydropyran (THP), are core structures in a vast array of biologically active molecules. Their synthesis is a cornerstone of modern organic chemistry. A frequent challenge arises when synthetic routes involve substrates containing tertiary alcohols. Classical methods for pyran ring formation, such as the Prins cyclization, often rely on acidic catalysts.[1][2] While effective for primary and secondary alcohols, these conditions can be destructive for tertiary alcohols.

The core of the problem lies in the mechanism of acid-catalyzed dehydration. Tertiary alcohols, upon protonation of the hydroxyl group, readily lose water to form a relatively stable tertiary carbocation.[3][4][5] This intermediate is highly susceptible to deprotonation from an adjacent carbon, leading to the formation of an undesired alkene via an E1 elimination pathway, which competes directly with the desired cyclization.[3][4] This application note details robust strategies to circumvent this competing pathway and achieve high yields of the desired pyran products.

Mechanistic Insight: Cyclization vs. Elimination

Understanding the competing reaction pathways is critical for rational method design. Under acidic conditions, a homoallylic alcohol containing a tertiary hydroxyl group faces two potential fates after activation of an aldehyde or ketone.

  • Desired Pathway (Prins Cyclization): The alkene moiety of the homoallylic alcohol attacks the activated carbonyl, forming an oxocarbenium ion which is then trapped intramolecularly by the tertiary alcohol, leading to the tetrahydropyran ring.[1][6]

  • Competing Pathway (E1 Elimination): The tertiary hydroxyl group is protonated, forming a good leaving group (H₂O). Departure of water generates a stable tertiary carbocation, which is then rapidly deprotonated to yield a diene product, preventing any possibility of cyclization.[3][5]

The ease of dehydration for alcohols follows the order: tertiary > secondary > primary, directly correlating with the stability of the corresponding carbocation intermediate.[7] Therefore, reaction conditions must be carefully tailored to favor the kinetics of cyclization over the thermodynamics of elimination.

G sub Homoallylic Tertiary Alcohol + Aldehyde catalyst Acid Catalyst (H+) sub->catalyst path_desired path_desired path_undesired path_undesired intermediate Tertiary Carbocation Intermediate catalyst->intermediate Protonation & Loss of H2O node_cyclization Intramolecular Cyclization intermediate->node_cyclization Favored by: - Milder Lewis Acids - Low Temp - Protecting Groups node_elimination E1 Elimination (Deprotonation) intermediate->node_elimination Favored by: - Strong Brønsted Acids - High Temp product product prod_pyran Desired Pyran Product node_cyclization->prod_pyran prod_alkene Undesired Alkene Byproduct node_elimination->prod_alkene

Caption: Competing pathways in acid-catalyzed reactions of tertiary alcohols.

Strategic Approaches and Protocols

Three primary strategies can be employed to manage the reactivity of tertiary alcohols in pyran synthesis:

  • Protecting Group Strategy: Masking the tertiary alcohol to prevent elimination.

  • Condition Optimization: Fine-tuning catalysts and conditions to favor cyclization.

  • Alternative Synthetic Methods: Employing modern, milder catalytic systems.

Strategy 1: The Protecting Group Approach

The most direct method to prevent elimination is to temporarily "mask" the hydroxyl group's reactivity by converting it into a derivative that is stable to the cyclization conditions but can be removed later.[8] Silyl ethers are particularly effective for this purpose.[8][9]

Key Considerations for Protecting Group Selection:

  • Stability: The group must withstand the (often acidic) conditions of the pyran-forming reaction.

  • Ease of Removal: Deprotection should be achievable under mild conditions that do not degrade the newly formed pyran ring.

  • Steric Hindrance: Bulky protecting groups can influence the stereochemical outcome of the cyclization or hinder the reaction altogether.[10]

Table 1: Comparison of Common Silyl Protecting Groups for Tertiary Alcohols

Protecting GroupAbbreviationCommon ReagentStability to AcidDeprotection ConditionsKey Advantages
TrimethylsilylTMSTMSCl, Et₃NLowMild acid, K₂CO₃/MeOHSmall, easily removed.
tert-ButyldimethylsilylTBDMS / TBSTBDMSCl, ImidazoleModerateTBAF, HF•Py, strong acidGood balance of stability and reactivity.[9]
TriisopropylsilylTIPSTIPSCl, ImidazoleHighTBAF, HF•PyVery robust, good for harsh conditions.[11]
tert-ButyldiphenylsilylTBDPSTBDPSCl, ImidazoleHighTBAF, HF•PyHigh stability, useful in complex syntheses.[10]
Protocol 3.1.1: TBDMS Protection of a Tertiary Alcohol

This protocol describes the protection of a generic tertiary alcohol using tert-Butyldimethylsilyl chloride.

Materials:

  • Tertiary alcohol substrate (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv)

  • Imidazole (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the tertiary alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DCM (or DMF) under an argon or nitrogen atmosphere.

  • Add TBDMSCl (1.2 equiv) portion-wise at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the TBDMS-protected alcohol.

Self-Validation:

  • ¹H NMR: Appearance of new signals around δ 0.9 (s, 9H, t-Bu) and δ 0.1 (s, 6H, SiMe₂). Disappearance of the broad -OH signal.

  • Mass Spectrometry: Observation of the expected molecular ion [M+H]⁺ or [M+Na]⁺ for the silylated product.

Strategy 2: Optimization of Classical Methods (Prins Cyclization)

When a protecting group strategy is not feasible, carefully optimizing a classical reaction like the Prins cyclization can favor the desired outcome. The key is to generate the reactive oxocarbenium ion under conditions that are not harsh enough to promote widespread E1 elimination.[1]

Key Levers for Optimization:

  • Catalyst Choice: Lewis acids (e.g., InCl₃, TMSI, I₂) are often milder than Brønsted acids (e.g., H₂SO₄, TsOH) and can promote cyclization with less dehydration.[2][12] Metal-organic frameworks (MOFs) can also serve as effective heterogeneous catalysts.[13][14]

  • Temperature: Lowering the reaction temperature can significantly reduce the rate of elimination relative to cyclization.

  • Solvent: The choice of solvent can influence the stability of charged intermediates.

Caption: Decision workflow for handling tertiary alcohols in pyran synthesis.

Protocol 3.2.1: Iodine-Catalyzed Prins Cyclization

Molecular iodine has emerged as a mild and effective Lewis acid for promoting Prins cyclizations, often minimizing dehydration of sensitive substrates.[2]

Materials:

  • Homoallylic tertiary alcohol (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Molecular Iodine (I₂) (5-20 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of the homoallylic tertiary alcohol (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCM at 0 °C, add molecular iodine (I₂) (5-20 mol%).

  • Stir the reaction at 0 °C or allow it to slowly warm to room temperature, monitoring progress by TLC. Reaction times can vary from 1 to 12 hours.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume the excess iodine (the brown color will disappear).

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the tetrahydropyran derivative.

Self-Validation:

  • ¹H NMR & ¹³C NMR: Analysis to confirm the formation of the pyran ring and determine the relative stereochemistry, often with the aid of NOESY experiments.

  • Mass Spectrometry: Confirm the expected molecular weight. Note that in some cases, a 4-iodo-tetrahydropyran may be formed as the major product depending on the substrate and conditions.[2]

Strategy 3: Modern Organocatalytic & Metal-Catalyzed Methods

Recent advances have provided powerful alternatives to traditional acid catalysis. Both organocatalysis and transition-metal catalysis can enable pyran synthesis under neutral or mildly basic conditions, completely avoiding the carbocation intermediates that lead to elimination.[15] These methods often rely on multicomponent reactions (MCRs).[14][15]

For instance, phosphine-catalyzed [3+3] annulations or amine-catalyzed domino reactions (Knoevenagel/Michael/cyclization) can construct densely functionalized pyrans from simple precursors without the need for strong acids.[16][17] These methods are inherently suited for substrates bearing sensitive functionalities like tertiary alcohols.

Protocol 3.3.1: Organocatalyzed Three-Component Synthesis of a 4H-Pyran

This protocol outlines a general procedure for the synthesis of a 2-amino-4H-pyran derivative using a basic organocatalyst, which avoids acidic conditions.

Materials:

  • Aldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • A C-H acidic compound (e.g., dimedone, ethyl acetoacetate) (1.0 equiv)

  • Organocatalyst (e.g., L-proline, piperidine, DABCO) (10-20 mol%)

  • Ethanol or Water as solvent

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 equiv), malononitrile (1.0 equiv), the C-H acidic compound (1.0 equiv), and the organocatalyst (10-20 mol%) in ethanol.

  • Stir the mixture at room temperature or heat to reflux (typically 50-80 °C) for 2-8 hours.

  • Monitor the reaction by TLC. Often, the product will precipitate from the reaction mixture upon cooling.

  • If precipitation occurs, collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Self-Validation:

  • ¹H NMR: Characteristic signals for the 4H-pyran ring, including a singlet for the C4-proton typically between δ 4.0-5.0.

  • IR Spectroscopy: A strong nitrile (C≡N) stretch around 2200 cm⁻¹ and N-H stretches for the amino group.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to no yield of pyran; starting material consumed. Elimination is the dominant pathway.Switch to a milder Lewis acid (e.g., I₂, InCl₃). Lower the reaction temperature. Use a protecting group strategy.[18]
Reaction is sluggish or does not go to completion. Catalyst is not active enough; steric hindrance.Increase catalyst loading. Switch to a more active catalyst (e.g., TMSOTf, but with caution). For protecting groups, ensure complete protection before cyclization.
Complex mixture of inseparable products. Multiple side reactions occurring (elimination, rearrangement, polymerization).Re-evaluate the entire strategy. An organocatalytic or metal-catalyzed route under neutral conditions may be necessary.[15][18]
Protecting group is cleaved during the reaction. The protecting group is not stable enough for the chosen conditions.Select a more robust protecting group (e.g., move from TBDMS to TIPS).[11] Use milder cyclization conditions.

Conclusion

The synthesis of pyran derivatives bearing tertiary alcohol functionalities requires a deliberate and mechanistically informed approach. While classical acid-catalyzed methods present a significant risk of elimination, this challenge can be overcome through strategic intervention. The use of appropriate silyl ether protecting groups offers a reliable method for masking the alcohol's reactivity. Alternatively, careful optimization of Prins-type cyclizations by employing mild Lewis acids and low temperatures can effectively favor cyclization over elimination. Finally, modern organocatalytic and metal-catalyzed multicomponent reactions provide powerful, orthogonal strategies that proceed under non-acidic conditions, offering the most robust solution for highly sensitive substrates. By selecting the appropriate strategy based on substrate scope and reaction compatibility, researchers can successfully navigate the challenges posed by tertiary alcohols to access complex and valuable pyran-containing molecules.

References

  • Recent Advances in the Synthesis of 2H-Pyrans. MDPI. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Pyran Derivatives. Encyclopedia.pub. [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Organocatalytic Asymmetric Synthesis of Pyran Derivatives with Adjacent F- and CF3-Tetrasubstituted Centers. Organic Letters - ACS Publications. [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. PMC - NIH. [Link]

  • Protecting Groups For Alcohols. Chemistry Steps. [Link]

  • Synthesis, Structure, and Properties of New Mg(II)-Metal–Organic Framework and Its Prowess as Catalyst in the Production of 4H-Pyrans. ACS Publications. [Link]

  • Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. JoVE. [Link]

  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive. ACS Publications. [Link]

  • Acid-Catalyzed Dehydration of Alcohols to Alkenes. Moodle. [Link]

  • Prins reaction. Wikipedia. [Link]

  • Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes. PMC - NIH. [Link]

  • Metal-organic framework catalysed multicomponent reactions towards the synthesis of Pyrans. PubMed. [Link]

  • Alcohol Protecting Groups. University of Windsor. [Link]

  • Organocatalytic clean synthesis of densely functionalized 4H-pyrans by bifunctional tetraethylammonium 2-(carbamoyl)benzoate usi. Semantic Scholar. [Link]

  • Green chemistry: solvent- and metal-free Prins cyclization. Application to sequential reactions. Chemical Communications (RSC Publishing). [Link]

  • Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Chemistry Steps. [Link]

  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson. Study.com. [Link]

  • Tertiary Alcohol Synthesis Problem. YouTube. [Link]

  • Various types of Prins cyclization reactions. ResearchGate. [Link]

  • Protection of Alcohols. OpenOChem Learn. [Link]

  • Dehydration of Alcohols A Level Chemistry | Elimination Reactions and Zaitsev Rule. Revisely. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Grignard addition to pyran-4-one for high purity results

Welcome to the technical support center for troubleshooting Grignaråd addition to pyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to achieve high-purity results in thei...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting Grignaråd addition to pyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to achieve high-purity results in their experiments. Here, we will delve into the nuances of this powerful C-C bond-forming reaction, addressing common challenges and providing field-proven solutions.

Introduction: The Challenge of Selectivity

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a variety of carbonyl compounds.[1][2] However, the addition of a Grignard reagent to a pyran-4-one presents a unique set of challenges. The presence of multiple reactive sites can lead to a mixture of products, complicating purification and reducing the yield of the desired 4-substituted-4H-pyran.[3] This guide will equip you with the knowledge to navigate these complexities and optimize your reaction for high purity.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with pyran-4-one is giving me a low yield of the desired 1,2-addition product. What are the likely causes?

Several factors can contribute to low yields in this reaction. These include:

  • Side Reactions: The most common culprits are enolization of the pyran-4-one and 1,4-conjugate addition.[2][4][5]

  • Grignard Reagent Quality: The Grignard reagent may be inactive due to moisture contamination or incomplete formation.[6][7]

  • Reaction Conditions: Suboptimal temperature, solvent, or addition rate can favor side reactions.[8][9]

Q2: I'm observing a significant amount of a byproduct that appears to be the result of 1,4-conjugate addition. How can I favor the desired 1,2-addition?

Promoting 1,2-addition over 1,4-addition is a key challenge. Here are some strategies:

  • Low Temperatures: Running the reaction at low temperatures, typically -78 °C, significantly favors the kinetically controlled 1,2-addition product.[6]

  • Less Hindered Grignard Reagents: Sterically smaller Grignard reagents are more likely to attack the more accessible carbonyl carbon.

  • Lewis Acid Additives: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can chelate to the carbonyl oxygen, increasing its electrophilicity and promoting 1,2-addition.[6]

Q3: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?

Darkening and tar formation are often signs of polymerization or decomposition of the starting material or product.[6] This can be caused by:

  • High Temperatures: Localized heating during the addition of the Grignard reagent can initiate polymerization. Ensure slow, dropwise addition and efficient stirring.

  • Reactive Aldehydes: If your pyran-4-one is substituted with an aldehyde, it can be prone to polymerization under the basic conditions of the Grignard reaction.

Q4: Purification of my final product is difficult, and I'm struggling to separate it from byproducts. What purification strategies are most effective?

Effective purification is crucial for obtaining high-purity material. Consider the following:

  • Column Chromatography: This is the most common method for separating the desired product from unreacted starting material and byproducts. A careful selection of the solvent system is critical.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[10]

  • Workup Procedure: A proper aqueous workup is essential to remove inorganic salts and quench any remaining Grignard reagent. Using a saturated aqueous solution of ammonium chloride can help break up emulsions that may form.[6][11]

Troubleshooting Guide

This section provides a more in-depth look at specific problems and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Inactive Grignard reagent (moisture contamination).[6][7]Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents.
Poor quality magnesium turnings.[6]Use fresh, shiny magnesium turnings. Activate with a crystal of iodine or 1,2-dibromoethane if necessary.[6][12]
Incomplete formation of the Grignard reagent.[6]Ensure slow, controlled addition of the alkyl halide to maintain a gentle reflux.[6]
Formation of Enolization Byproduct Sterically hindered Grignard reagent.[2]Use a less sterically demanding Grignard reagent if possible.
High reaction temperature.Maintain a low reaction temperature (e.g., 0 °C to -78 °C).
Formation of 1,4-Conjugate Addition Product Thermodynamic control favored over kinetic control.[13]Perform the reaction at low temperatures (-78 °C) to favor the 1,2-adduct.[6]
Use of certain Grignard reagents (e.g., organocuprates).[13][14]Avoid copper-catalyzed Grignard reactions if 1,2-addition is desired.
Consider the use of a Lewis acid like CeCl₃ to promote 1,2-selectivity.[6]
Difficult Workup/Emulsion Formation Formation of stable magnesium alkoxide emulsions.[6]Quench the reaction with a saturated aqueous solution of ammonium chloride.[6]
Product Decomposition Acid-sensitive product.Use a buffered or weakly acidic workup.
High temperatures during workup or purification.Maintain low temperatures throughout the isolation and purification process.

Experimental Protocols

General Procedure for Grignard Addition to Pyran-4-one

This protocol provides a starting point for your experiments. Optimization of specific parameters may be necessary.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF to the dropping funnel. Add a small portion of the halide solution to initiate the reaction. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.

  • Addition to Pyran-4-one: Cool the Grignard reagent solution to the desired temperature (e.g., -78 °C). In a separate flame-dried flask, dissolve the pyran-4-one in anhydrous THF. Slowly add the pyran-4-one solution to the Grignard reagent via a syringe or cannula.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Visualizing the Reaction Pathways

To better understand the competing reaction pathways, consider the following diagrams:

Grignard_Addition_Pathways cluster_reactants Reactants cluster_products Potential Products Pyran-4-one Pyran-4-one 1,2-Addition Product (Desired) 1,2-Addition Product (Desired) Pyran-4-one->1,2-Addition Product (Desired) 1,2-Addition 1,4-Conjugate Addition Product 1,4-Conjugate Addition Product Pyran-4-one->1,4-Conjugate Addition Product 1,4-Addition Enolization Product Enolization Product Pyran-4-one->Enolization Product Enolization Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->1,2-Addition Product (Desired) Grignard Reagent (R-MgX)->Enolization Product 1,4-Conjugate Addition Product) 1,4-Conjugate Addition Product) Grignard Reagent (R-MgX)->1,4-Conjugate Addition Product)

Caption: Competing pathways in the Grignard addition to pyran-4-one.

Troubleshooting_Workflow start Low Purity of Desired Product check_side_products Analyze Byproducts (TLC, NMR) start->check_side_products is_enolization Enolization Product Detected? check_side_products->is_enolization Yes is_14_addition 1,4-Addition Product Detected? check_side_products->is_14_addition No check_conditions Review Reaction Conditions check_side_products->check_conditions No Significant Side Products lower_temp Lower Reaction Temperature (-78 °C) is_enolization->lower_temp is_14_addition->lower_temp use_lewis_acid Add Lewis Acid (e.g., CeCl₃) is_14_addition->use_lewis_acid check_reagents Verify Reagent Quality (Anhydrous Conditions) check_conditions->check_reagents optimize_addition Optimize Addition Rate (Slow, Dropwise) check_conditions->optimize_addition purify Optimize Purification (Chromatography, Recrystallization) lower_temp->purify use_lewis_acid->purify check_reagents->purify optimize_addition->purify

Caption: A troubleshooting workflow for optimizing Grignard additions.

Concluding Remarks

Achieving high purity in the Grignard addition to pyran-4-ones requires a careful and systematic approach. By understanding the potential side reactions and meticulously controlling the experimental conditions, researchers can significantly improve their outcomes. This guide serves as a comprehensive resource to aid in the successful synthesis of these valuable compounds.

References

  • Organic Chemistry Portal. (n.d.). 4H-Pyran Synthesis. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014).
  • Merlic, C. A., & Baur, A. (2009). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Journal of Organic Chemistry, 74(1), 52-63.
  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, M. R. (2012). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 11(3), 805–814.
  • Patil, P. V., Jarag, V. B., Bhamare, P. N., & Pawar, R. P. (2020). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Asian Journal of Green Chemistry, 4(4), 379-386.
  • Li, Y., Wang, Y., Zhang, X., Li, X., & Wang, X. (2020). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Journal of the Brazilian Chemical Society, 31(10), 2136-2144.
  • Kohn, R., & Wang, S. (n.d.). Chelation control and Felkin-Anh. Retrieved from [Link]

  • Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Masoudi, N. A. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Molecules, 23(7), 1735.
  • Ashby, E. C., & Laemmle, J. (1975). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, (8), 848-853.
  • Rychnovsky, S. D., & Kim, J. (2004). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 69(24), 8423–8432.
  • Feringa, B. L., Pineschi, F., Arnold, L. A., Imbos, R., & de Vries, A. H. M. (1997). Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Wang, Z., Li, Y., & Sun, J. (2019). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Organic Letters, 21(17), 6890–6894.
  • Occidental College. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
  • Chemistry Stack Exchange. (2015). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? Retrieved from [Link]

  • Knochel, P., & Krasovskiy, A. (2006). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. In Grignard Reagents: New Developments (pp. 209-242). Wiley-VCH.
  • Purdue University. (n.d.). Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.6: Addition of Organometallics - Grignard. Retrieved from [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing the reaction conditions for the synthesis of compound 4a. Retrieved from [Link]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (1974). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Kopach, M. E., & May, S. A. (2012). Grignard Reactions Go Greener with Continuous Processing. Organic Process Research & Development, 16(7), 1275–1280.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Feringa, B. L., & Pineschi, F. (2013). Asymmetric Conjugate Addition of Grignard Reagents to Pyranones. Organic Letters, 15(2), 286–289.
  • Scribd. (n.d.). Grignard Reaction Purification Guide. Retrieved from [Link]

  • Feringa, B. L., & Pineschi, F. (2013). Asymmetric conjugate addition of Grignard reagents to pyranones. Organic Letters, 15(2), 286-289.
  • Gu, L., & Sun, H. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Molecules, 25(9), 2101.
  • Clark, J. (n.d.). An introduction to Grignard reagents. Chemguide. Retrieved from [Link]

  • Feringa, B. L. (2007). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Accounts of Chemical Research, 40(12), 1267–1277.
  • Chemistry Stack Exchange. (2020). Reaction of pyranone with methyl Grignard and HClO4. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-tert-butylphenyl Substitutions on Pyran Rings

Prepared by the Senior Application Scientist Team Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with sterically demanding cross-coupling reactions. Specifically, we will address the common issues and solutions for the substitution of the 3-tert-butylphenyl group onto pyran and related heterocyclic scaffolds. The significant steric bulk of the tert-butyl group, even at the meta-position, presents a formidable challenge to conventional coupling protocols, often resulting in low yields, stalled reactions, or undesired side products.

This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to provide direct, actionable advice for your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is the coupling of a 3-tert-butylphenyl group so difficult compared to simpler aryl groups?

The primary obstacle is steric hindrance . The tert-butyl group, with its three methyl groups projecting from a central quaternary carbon, creates a large, rigid spatial shield.[1] This bulkiness affects the reaction in two critical ways:

  • Kinetic Slowing of Key Steps: In transition-metal catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), the bulky group can hinder the approach of the reactants to the metal center. This increases the activation energy for crucial steps like oxidative addition and reductive elimination, thereby slowing down the reaction rate significantly.[2]

  • Destabilization of Transition States: The required geometry of the transition state complex, where both the pyran ring and the 3-tert-butylphenyl group are coordinated to the metal catalyst, can be highly strained and energetically unfavorable due to steric clash.

Q2: What are the most common failure modes observed in these reactions?

Researchers typically encounter one or more of the following issues:

  • No Reaction or Low Conversion: The most common failure, where starting materials are largely recovered even after extended reaction times.

  • Competing Side Reactions: Instead of the desired cross-coupling product, you may observe significant formation of byproducts such as:

    • Homocoupling: Formation of 3,3'-di-tert-butylbiphenyl from the coupling of two aryl partners.

    • Protodeboronation/Dehalogenation: The boronic acid or aryl halide is replaced by a hydrogen atom from the solvent or base, leading to the formation of tert-butylbenzene or the unsubstituted pyran.

  • Catalyst Decomposition: The palladium catalyst may precipitate out of the solution as "palladium black," indicating the collapse of the catalytic cycle and a loss of activity.

Q3: Which cross-coupling reaction is best suited for this type of transformation?

While several methods exist for C-C bond formation, the Suzuki-Miyaura coupling is often the most robust and versatile choice for sterically hindered substrates.[3] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids. However, success is almost entirely dependent on the selection of a highly specialized catalyst system. For C-N bond formation, the Buchwald-Hartwig amination is the analogous state-of-the-art method. Both reactions rely on similar principles to overcome steric hindrance.

Part 2: Troubleshooting Guide & In-Depth Solutions

This section addresses specific experimental failures with concrete, evidence-based solutions.

Issue 1: My Suzuki-Miyaura coupling between 3-tert-butylphenylboronic acid and a bromopyran has failed (low to no yield). What is the first thing I should change?

Answer: The primary point of failure in sterically hindered couplings is an inadequate catalyst system. Standard ligands like triphenylphosphine (PPh₃) are ineffective because they are not bulky or electron-rich enough to promote the difficult oxidative addition and reductive elimination steps.[4] Your first and most critical change should be to the phosphine ligand .

The development of palladium-catalyzed cross-coupling has led to sophisticated ligands designed specifically for challenging substrates.[5] You should employ a bulky, electron-rich monophosphine ligand from the biarylphosphine class (often called "Buchwald ligands") or a highly specialized ligand like AntPhos.[4][6] These ligands create a highly active, coordinatively unsaturated palladium center that is sterically protected, accelerating the key catalytic steps.

Data Presentation: Comparison of Ligands for Sterically Hindered Coupling
LigandClassKey FeaturesRecommended Application
PPh₃ ConventionalSmall cone angle, moderately electron-donating.Unsuitable for sterically hindered substrates.
SPhos BiarylphosphineBulky, highly electron-donating. Excellent for aryl-Cl activation.A robust first choice for hindered Suzuki couplings.
XPhos BiarylphosphineExtremely bulky and electron-rich.Excellent for highly demanding couplings, including secondary alkylboronic acids.[6]
AntPhos Anthracenyl-basedUnique rigid backbone that inhibits β-hydride elimination and facilitates reductive elimination.[6]Superior performance in cases with extreme steric hindrance.[6]
tBuXPhos BiarylphosphineOne of the most sterically demanding and effective ligands available.Use when other bulky ligands fail to provide sufficient reactivity.[7]
Causality Behind the Choice:
  • Electron-Richness: The high electron density on the phosphine ligand makes the palladium center more nucleophilic, which lowers the energy barrier for the oxidative addition of the aryl halide to the Pd(0) complex.[4]

  • Steric Bulk: The ligand's bulkiness promotes the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. It also helps maintain a stable, monoligated Pd(0) species, which is often the most active catalytic form.[4]

Issue 2: My reaction starts but stalls after a few hours, and I see black precipitate forming. How can I improve catalyst stability and turnover?

Answer: The formation of palladium black indicates that your active Pd(0) catalyst is aggregating and falling out of the catalytic cycle. This is common when the ligand fails to sufficiently stabilize the metal center, especially at elevated temperatures.

Troubleshooting Workflow: Enhancing Catalyst Longevity

start Reaction Stalls / Pd Black Observed ligand Switch to a Bulkier Ligand (e.g., from SPhos to tBuXPhos) start->ligand Primary Solution precatalyst Use a Modern Pre-catalyst (e.g., G3 or G4 Palladacycles) ligand->precatalyst If still problematic temp Lower Reaction Temperature (e.g., from 110°C to 80°C) precatalyst->temp Further Optimization solvent Change Solvent (e.g., Toluene to Dioxane/Water) temp->solvent Fine-Tuning result Improved Catalyst Stability & Yield solvent->result

Caption: Workflow for troubleshooting catalyst decomposition.

Detailed Solutions:

  • Use a More Robust Ligand: As mentioned in Issue 1, a bulkier ligand provides better steric shielding for the palladium center, preventing aggregation.[6] This is your most effective lever.

  • Employ a Pre-catalyst: Modern palladium pre-catalysts (e.g., SPhos-Pd-G4) are air-stable crystalline solids that generate the active Pd(0) species in a controlled manner in situ. This avoids issues with inconsistent catalyst activation and improves reaction reproducibility.

  • Optimize Temperature: While heat is often required to overcome the activation energy, excessive temperatures can accelerate catalyst decomposition.[2] Try running the reaction at the lowest temperature that provides a reasonable rate (e.g., 80-90 °C instead of >100 °C). Microwave irradiation can sometimes provide efficient heating over shorter periods, preserving the catalyst.[8]

  • Solvent Choice: The choice of solvent can influence catalyst stability and reaction rates.[9] Aprotic polar solvents like dioxane, often with a small amount of water, are standard for Suzuki reactions and can help stabilize charged intermediates in the catalytic cycle.

Issue 3: I am getting my desired product, but it's contaminated with significant amounts of debrominated pyran and/or 3,3'-di-tert-butylbiphenyl. How do I improve selectivity?

Answer: These side products arise from competing reaction pathways that outpace the desired cross-coupling. Selectivity can be regained by carefully tuning the base and reaction conditions to favor the productive catalytic cycle.

Visualizing the Problem: The Catalytic Cycle

cluster_side Side Reactions pd0 Pd(0)L oa_complex Ar-Pd(II)L-X pd0->oa_complex Oxidative Addition (Ar-X) (HINDERED) trans_complex Ar-Pd(II)L-Ar' oa_complex->trans_complex Transmetallation (Ar'B(OH)₂) trans_complex->pd0 Reductive Elimination (HINDERED) side1 Protodeboronation (Ar'B(OH)₂ → Ar'H) trans_complex->side1 side2 Homocoupling (2 Ar'B(OH)₂ → Ar'-Ar') trans_complex->side2

Caption: Catalytic cycle showing where steric hindrance is problematic.

Solutions to Improve Selectivity:

  • Choice of Base: This is a critical parameter. A base that is too strong or has poor solubility can promote side reactions.

    • Recommendation: Use a moderately weak, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7] These are highly effective in Suzuki couplings and often provide better results than stronger bases like NaOH or alkoxides, which can promote decomposition of the boronic acid.

  • Anhydrous Conditions: Water can participate in the undesired protodeboronation of the boronic acid. While many Suzuki protocols use aqueous solvent mixtures, for difficult couplings, running the reaction under strictly anhydrous conditions (e.g., in dry dioxane or toluene) can suppress this side reaction.

  • Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid partner. This can help ensure that the transmetallation step is fast enough to compete with other pathways.

Part 3: Experimental Protocols

The following is a validated starting protocol for a challenging Suzuki-Miyaura coupling. It should be used as a baseline for further optimization.

Protocol 1: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Substrates

Materials:

  • Bromopyran derivative (1.0 eq)

  • 3-tert-butylphenylboronic acid (1.5 eq)

  • SPhos-Pd-G4 Pre-catalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the bromopyran (e.g., 1.0 mmol), 3-tert-butylphenylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), and the SPhos-Pd-G4 pre-catalyst (0.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 5 mL to achieve a 0.2 M concentration).

  • Heating: Place the flask in a pre-heated oil bath at 90 °C.

  • Monitoring: Stir the reaction at this temperature and monitor its progress by TLC or LC-MS. Due to steric hindrance, reactions may require 12-24 hours for completion.[10]

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.

References

  • Barluenga, J., et al. (2010). Pd-Catalyzed Reaction of Sterically Hindered Hydrazones with Aryl Halides: Synthesis of Tetra-Substituted Olefins Related to iso-Combretastatin A4. Organic Letters. Available at: [Link]

  • T. D. Quach, R. A. Batey. (2003). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters. Available at: [Link]

  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron. Available at: [Link]

  • X. Wang, G. S. Chen, Z. J. Shi. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Available at: [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available at: [Link]

  • D. S. Laitar, P. J. Milner, S. D. Dreher. (2018). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Available at: [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform. Available at: [Link]

  • J. P. G. R. L. G. G. G. C. L. N. S. L. B. (2011). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society. Available at: [Link]

  • Gallou, F., & Handa, S. (2021). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. Available at: [Link]

  • Kohen, A., & Limbach, H.-H. (Eds.). (2006). Isotope effects in chemistry and biology. CRC press. (General reference for solvent effects, specific URL not available).
  • F. M. Bickelhaupt, K. N. Houk. (2017). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Angewandte Chemie International Edition. Available at: [Link]

  • Al-Masri, H. A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. Available at: [Link]

  • Fiveable. (2025). Steric Hindrance Definition. Available at: [Link]

  • F. M. Bickelhaupt, K. N. Houk. (2017). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Angewandte Chemie International Edition. Available at: [Link]

  • M. Frs, W. B. S. D. S. J. C. D. J. G. W. (2011). Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Dalton Transactions. Available at: [Link]

  • Feakins, D., O'Neill, R., & Waghorne, W. E. (1983). Thermodynamics of ion solvation in mixed aqueous solvents. Part 2.—Effect of steric hindrance on free energies of transfer of cations; correlations with structural determinations. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available at: [Link]

  • Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. This resource is designed for researchers, scientists, and drug development professionals dealing with the complex nucleophilic addition of sterically hindered ary...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. This resource is designed for researchers, scientists, and drug development professionals dealing with the complex nucleophilic addition of sterically hindered aryl Grignard reagents to enolizable ketones.

Mechanistic Overview & Common Pitfalls

The synthesis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol relies on the addition of 3-(tert-butyl)phenylmagnesium bromide to tetrahydro-4H-pyran-4-one. While seemingly straightforward, the reaction is plagued by the basicity of the Grignard reagent competing with its nucleophilicity () [1]. Tetrahydro-4H-pyran-4-one is highly enolizable, leading to proton abstraction rather than carbon-carbon bond formation. Furthermore, the resulting tertiary alcohol is sensitive to acid-catalyzed dehydration during workup.

To achieve high yields, we must systematically suppress these side reactions by altering the electronic nature of the nucleophile and carefully controlling the reaction environment.

Troubleshooting Guide & FAQs

Q: Why am I recovering mostly unreacted tetrahydro-4H-pyran-4-one instead of the target alcohol? A: This is the classic enolization problem. Grignard reagents are strong bases. Instead of attacking the carbonyl carbon, the 3-(tert-butyl)phenylmagnesium bromide deprotonates the alpha-carbon of the ketone, forming an enolate () [3]. Upon aqueous quench, the enolate reprotonates to regenerate the starting ketone. Causality & Solution: To suppress basicity while enhancing nucleophilicity, you must employ the Imamoto reaction conditions using anhydrous Cerium(III) chloride (CeCl₃) () [1]. CeCl₃ is highly oxophilic; it activates the carbonyl oxygen while simultaneously transmetalating with the Grignard to form an organocerium intermediate. This intermediate is significantly less basic but highly nucleophilic, driving the reaction toward the desired 1,2-addition.

Q: I observe a significant impurity with an alkene peak in the 1H-NMR (~6.0 ppm). What is it, and how do I prevent it? A: This is 4-(3-(tert-butyl)phenyl)-3,6-dihydro-2H-pyran, the elimination (dehydration) byproduct. Tertiary alcohols with adjacent protons are highly susceptible to acid-catalyzed dehydration, especially those stabilized by an aromatic ring. Causality & Solution: If your quench or workup utilizes strong acids (like 1M HCl) to dissolve magnesium salts, the newly formed tertiary alcohol will rapidly dehydrate. Switch to a mild quench using saturated aqueous ammonium chloride (NH₄Cl) or a carefully buffered Rochelle's salt (potassium sodium tartrate) solution to maintain a near-neutral pH during the workup phase.

Q: My Grignard reagent formation is sluggish, and I'm seeing a lot of non-polar byproduct. What went wrong? A: The non-polar byproduct is likely 3,3'-di-tert-butylbiphenyl, resulting from Wurtz-type homocoupling of the aryl bromide. Causality & Solution: Homocoupling occurs when the local concentration of the aryl halide is too high relative to the active magnesium surface, or if the reaction temperature spikes. Use freshly activated magnesium turnings (initiated with iodine or 1,2-dibromoethane), maintain a steady, slow addition rate of the aryl bromide, and keep the temperature strictly controlled (a gentle reflux in THF).

Reaction Logic & Side Pathways

ReactionPathways R1 3-(tert-butyl)phenylmagnesium bromide (Grignard) CeCl3 CeCl3 (Imamoto Reagent) Transmetalation R1->CeCl3 Suppresses basicity Side1 Enolization (Recovered Ketone) R1->Side1 Base behavior (w/o CeCl3) Side2 Wurtz Homocoupling (Biaryl Byproduct) R1->Side2 Excess Mg / High Temp R2 Tetrahydro-4H-pyran-4-one (Ketone) R2->Side1 Deprotonation Target 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol (Target Product) CeCl3->Target Nucleophilic Addition to Ketone Side3 Dehydration (Dihydropyran) Target->Side3 Harsh Acidic Workup

Reaction pathways showing target product formation vs. major side reactions.

Quantitative Data: Additive Optimization Matrix

The following table summarizes the expected outcomes based on different reaction conditions, highlighting the critical role of CeCl₃ and temperature control.

Reaction ConditionAdditiveTemperature ProfilePrimary OutcomeTarget Yield (%)Major Side Product
Standard GrignardNone0 °C to RTEnolization dominant< 30%Unreacted Ketone (~60%)
Standard GrignardNone-78 °CSluggish addition< 15%Unreacted Ketone (~80%)
OrganolithiumNone-78 °CHigh basicity< 25%Unreacted Ketone (~70%)
Organocerium (Imamoto) Anhydrous CeCl₃ -78 °C to 0 °C Nucleophilic addition > 85% Trace Dehydration (< 5%)
Organocerium + Acid QuenchAnhydrous CeCl₃-78 °C to 0 °CAcid-catalyzed elimination< 40%Dihydropyran (~50%)

Self-Validating Experimental Protocol

To ensure a self-validating system, this protocol incorporates visual and thermal checkpoints. If a checkpoint fails, the reaction must be aborted or corrected before proceeding. This methodology is adapted from established organocerium procedures () [2].

Step 1: Rigorous Drying of Cerium(III) Chloride

Causality: Commercial CeCl₃ heptahydrate must be dehydrated. Even trace moisture will rapidly quench the Grignard reagent, destroying the stoichiometry and leading to poor yields.

  • Place CeCl₃·7H₂O (1.5 equivalents relative to ketone) in a Schlenk flask.

  • Heat gradually to 140 °C under high vacuum (0.1 mmHg) over 2 hours.

  • Checkpoint: The solid should transform into a fine, free-flowing white powder. If it clumps or appears wet, moisture is still present. Continue drying.

  • Cool to room temperature under argon and suspend in anhydrous THF (5 mL/mmol). Stir vigorously for 2 hours to ensure a uniform suspension.

Step 2: Grignard Formation & Transmetalation
  • Prepare 3-(tert-butyl)phenylmagnesium bromide (1.5 equivalents) in THF using standard Mg turnings activated with a crystal of iodine.

  • Cool the CeCl₃ suspension to 0 °C.

  • Dropwise, add the Grignard reagent to the CeCl₃ suspension.

  • Checkpoint: A color change (often to a pale yellow or light brown suspension) indicates successful transmetalation to the organocerium species. Stir at 0 °C for 1.5 hours.

Step 3: Nucleophilic Addition
  • Cool the organocerium mixture to -78 °C using a dry ice/acetone bath.

  • Dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in a minimal amount of anhydrous THF () [4].

  • Add the ketone solution dropwise over 30 minutes.

  • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over another hour.

Step 4: Mild Quench and Workup

Causality: Preventing the dehydration of the tertiary alcohol requires strictly avoiding strong acids.

  • Quench the reaction at 0 °C by carefully adding saturated aqueous NH₄Cl solution.

  • Checkpoint: The mixture will form a thick white/gray precipitate of cerium and magnesium salts. Do NOT add HCl to dissolve this.

  • Add ethyl acetate and filter the entire biphasic mixture through a pad of Celite to remove the metal salts.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol.

Experimental Workflow Visualization

Workflow Step1 Step 1: CeCl3 Drying High vacuum, 140°C, 2h Step2 Step 2: Transmetalation Add Grignard at 0°C, stir 1.5h Step1->Step2 Step3 Step 3: Nucleophilic Addition Add Ketone at -78°C Step2->Step3 Step4 Step 4: Reaction Quench Sat. NH4Cl (Mild) Step3->Step4 Step5 Step 5: Extraction & Purification Avoid strong acids Step4->Step5

Step-by-step workflow for the CeCl3-mediated synthesis of the target alcohol.

References

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Tetrahedron Letters, 25(38), 4233-4236.[Link]

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1989). USE OF CERIUM(III) CHLORIDE IN THE REACTIONS OF CARBONYL COMPOUNDS WITH ORGANOLITHIUMS OR GRIGNARD REAGENTS FOR THE SUPPRESSION OF ABNORMAL REACTIONS: 1-BUTYL-1,2,3,4-TETRAHYDRO-1-NAPHTHOL. Organic Syntheses, 68, 104.[Link]

  • LibreTexts Chemistry. (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation.[Link]

Optimization

Solving solubility issues with 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol in aqueous assays

Technical Support Center: Solubility Optimization for 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol Case ID: SOL-PYR-404 Subject: Physicochemical Optimization for Aqueous Assays Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

Case ID: SOL-PYR-404 Subject: Physicochemical Optimization for Aqueous Assays Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Physicochemical Challenge

You are encountering issues with 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol (CAS: 1353499-65-6).[1] To solve this, we must first understand the molecule's "personality":

  • The Trap: This molecule is a "Cryptic Amphiphile." It possesses a polar head (the tertiary alcohol and pyran ether oxygen) but a significantly lipophilic tail (the meta-tert-butyl phenyl group).

  • The Consequence: While the calculated LogP (cLogP) is likely in the range of 3.2–3.8, the bulky tert-butyl group disrupts the water structure significantly (entropic penalty), leading to rapid precipitation ("crashing out") upon dilution from DMSO into aqueous buffers.

  • The Artifacts: In enzymatic or cell-based assays, this compound is prone to forming colloidal aggregates at micromolar concentrations, leading to false-positive inhibition (promiscuous binding) or variable IC50 data due to plastic adsorption.[1]

Diagnostic Workflow

Before altering your assay, use this decision tree to identify the specific solubility failure mode.

SolubilityWorkflow Start Start: Assay Variability Observed VisualCheck Visual/Microscopic Inspection (100x Magnification) Start->VisualCheck Precipitation Visible Precipitate/Turbidity? VisualCheck->Precipitation YesPrecip Compound is 'Crashing Out' Precipitation->YesPrecip Yes NoPrecip Solution appears clear Precipitation->NoPrecip No CheckConc Is Assay Conc > 10 µM? YesPrecip->CheckConc LowerConc Action: Reduce Conc. or Increase DMSO % CheckConc->LowerConc Yes AddCosolvent Action: Add 0.01% Triton X-100 or Cyclodextrin CheckConc->AddCosolvent No CheckPlastic Is IC50 shifting with pre-incubation time? NoPrecip->CheckPlastic Adsorption Issue: Plastic Adsorption CheckPlastic->Adsorption Yes (Loss of potency) Aggregation Issue: Colloidal Aggregation CheckPlastic->Aggregation No (Variable high potency) SwitchPlate Action: Use Low-Binding Plates (NBS/Glass-coated) Adsorption->SwitchPlate DetergentTest Action: Run Detergent Sensitivity Test Aggregation->DetergentTest

Figure 1: Diagnostic logic flow for identifying solubility vs. adsorption artifacts in aqueous assays.[1]

Troubleshooting Guide & FAQs

Issue 1: The "Crash Out" Phenomenon

Q: My compound precipitates immediately when I add the DMSO stock to the assay buffer (PBS/HEPES). Why? A: This is caused by the "Solvent Shock" effect . When a small volume of DMSO stock (high dielectric constant, organic) hits a large volume of aqueous buffer, the local solubility limit is instantly exceeded before mixing is complete. The hydrophobic tert-butyl group drives the molecules to cluster together to exclude water.[1]

  • The Fix: Do not pipette 100% DMSO stock directly into the final assay well. Use an Intermediate Dilution Step .

    • Prepare a 10x or 20x working solution in a solvent mixture (e.g., 10% DMSO in buffer, or 50% PEG400).

    • Add this working solution to your final assay plate. This reduces the kinetic shock.

Issue 2: Variable Data (Adsorption)

Q: My IC50 shifts significantly if I pre-incubate the compound in the plate for 30 minutes. Is it unstable? A: Unlikely. Tertiary alcohols on pyran rings are generally chemically stable at neutral pH. The issue is likely Non-Specific Binding (NSB) . The lipophilic tert-butyl phenyl moiety acts like an adhesive for polystyrene and polypropylene surfaces.[1] Over 30 minutes, the compound migrates from the solution to the plastic walls, effectively lowering the concentration the protein "sees."

  • The Fix:

    • Add Surfactant: Include 0.01% Tween-20 or Triton X-100 in your assay buffer before adding the compound.[1] The detergent occupies the plastic surface sites.

    • Change Plastic: Switch to Non-Binding Surface (NBS) microplates or glass-coated plates.[1]

Issue 3: False Positives (Aggregation)

Q: I see high inhibition, but the dose-response curve is very steep (Hill slope > 2). A: You are likely observing Colloidal Aggregation . At certain concentrations, this molecule may form micelle-like colloids that sequester the enzyme, inhibiting it non-specifically. This is a common artifact for compounds with this specific lipophilic/polar balance.

  • The Fix: Perform a Detergent Sensitivity Test .

    • Measure IC50 with and without 0.01% Triton X-100.

    • If the IC50 increases significantly (potency drops) in the presence of detergent, the original activity was likely a false positive caused by aggregation.

Standardized Protocols

Protocol A: Kinetic Solubility Assessment (Nephelometry)

Use this to determine the "Safe Zone" for your assay concentration.

Materials:

  • Compound Stock (10 mM in DMSO)

  • PBS (pH 7.4)[2]

  • Clear-bottom 96-well plate[1]

Procedure:

  • Preparation: Prepare a serial dilution of the compound in 100% DMSO (e.g., 10 mM down to 0.1 mM).

  • Transfer: Pipette 2 µL of each DMSO dilution into 198 µL of PBS in the assay plate (Final DMSO = 1%).

  • Incubation: Shake plate for 90 minutes at room temperature (covered).

  • Read: Measure Absorbance at 620 nm (turbidity) or use a Nephelometer.

  • Analysis: Plot OD620 vs. Concentration. The point where OD spikes above the baseline (DMSO blank) is your Solubility Limit .

Protocol B: The "Sandwich" Dilution Method

Use this for preparing assay plates to prevent precipitation.

DilutionProtocol Stock 10 mM Stock (100% DMSO) Step1 Intermediate Plate (10% DMSO in Buffer) Stock->Step1 1:10 Dilution (Mix vigorously) Final Final Assay Plate (1% DMSO) Step1->Final 1:10 Dilution (Gentle mix)

Figure 2: Sequential dilution strategy to minimize local precipitation shock.

Reference Data

Table 1: Estimated Solubility & Compatibility Matrix Based on structural analogs (Lipophilic tertiary alcohols)

Solvent SystemEstimated Solubility LimitSuitability for Bio-AssayNotes
Pure Water / PBS < 5 µM (High Risk)LowHigh risk of precipitation.[1]
PBS + 0.01% Triton X-100 ~20–50 µMHighDetergent stabilizes monomers.
PBS + 5% Cyclodextrin (HP-β-CD) > 100 µMMediumExcellent solubility, but CD may sequester compound from target.[1]
DMSO (100%) > 50 mMN/A (Stock only)Store at -20°C. Hygroscopic.[1]

References

  • Assay Guidance Manual (NCBI).

    • Source: National Center for Biotechnology Inform
    • URL: [Link]

  • Di, L., & Kerns, E. H. (2006).

    • Source: Drug Discovery Today
    • URL: [Link]

  • Shoichet, B. K. (2006).Screening in a spirit haunted by artifacts.

    • Source: Nature[1]

    • URL: [Link]

Sources

Troubleshooting

Technical Support Center: Maximizing Recovery of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

Welcome to the technical support guide for the synthetic work-up of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthetic work-up of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this tertiary alcohol. The guidance provided herein is based on established principles of organic synthesis, with a focus on practical, field-tested solutions.

The synthesis of this target molecule is most commonly achieved via a Grignard reaction. This involves the nucleophilic addition of a 3-tert-butylphenyl organomagnesium halide to tetrahydro-4H-pyran-4-one.[1][2][3] While the carbon-carbon bond formation is generally efficient, the subsequent work-up procedure is critical for maximizing yield and purity, as tertiary alcohols can be sensitive to the reaction conditions.[4]

Troubleshooting Guide: From Quench to Pure Product

This section addresses specific issues that may arise during the experimental work-up in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes of product loss?

A1: Low yield is a multifaceted issue that can originate from the Grignard reaction itself or the work-up procedure. Key areas to investigate include:

  • Incomplete Reaction: Before quenching, always verify the consumption of the starting ketone (tetrahydro-4H-pyran-4-one) using Thin-Layer Chromatography (TLC).[5] A sample from the reaction can be carefully quenched in a separate vial with dilute acid before TLC analysis.[5]

  • Grignard Reagent Degradation: Grignard reagents are highly reactive towards protic sources, especially water.[1][6] The use of scrupulously dried glassware and anhydrous solvents is mandatory to prevent the reagent from being destroyed before it can react with the ketone.[1][6]

  • Product Loss into the Aqueous Layer: While the target molecule is largely organic-soluble, some tertiary alcohols can exhibit slight water solubility.[5] To maximize recovery, it is crucial to perform multiple extractions (at least 3) of the aqueous layer with your chosen organic solvent.[5]

  • Side Reactions: With sterically hindered ketones, the Grignard reagent may act as a base, leading to enolization and recovery of the starting material after work-up.[1][2] Careful control of the reaction temperature can help mitigate this side reaction.

Q2: I'm struggling with a persistent emulsion during the extractive work-up. How can I break it and recover my product?

A2: Emulsion formation is a frequent problem in Grignard work-ups, often caused by finely dispersed magnesium salts. Significant amounts of product can be trapped in the emulsion, leading to reduced yields.[5]

  • Initial Steps: First, try adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help break the emulsion.

  • Filtration: If brine is ineffective, the entire mixture can be filtered through a pad of Celite or diatomaceous earth. This will remove the solid magnesium salts that are stabilizing the emulsion. The filter cake should be washed thoroughly with the organic extraction solvent to recover any adsorbed product.

  • Solvent Modification: Sometimes, diluting the mixture with more of the organic extraction solvent can resolve the issue.[7] In difficult cases, switching to a different solvent system, such as a 3:1 mixture of chloroform and isopropanol, may be effective for pulling more polar compounds from the aqueous phase.[7]

Q3: My final product is a viscous oil that refuses to crystallize. What purification strategy should I adopt?

A3: The inability to crystallize can be due to the presence of impurities or it may be an inherent physical property of the molecule.

  • Chromatographic Purification: The most reliable method for purifying non-crystalline compounds is column chromatography. For 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, a silica gel stationary phase is appropriate. A gradient elution with a hexane/ethyl acetate mobile phase system is a good starting point for separating the nonpolar byproducts from the more polar tertiary alcohol product.

  • Advanced Crystallization Techniques: If you suspect the product should be a solid, you can attempt various crystallization methods. Slow evaporation of a dilute solution in a suitable solvent, or vapor diffusion, where a volatile non-solvent is slowly introduced into a solution of your compound, can sometimes induce crystallization.[8][9]

Q4: I suspect my product is degrading during work-up, as I see an unexpected nonpolar spot on my TLC plate. What is happening?

A4: This is a classic sign of acid-catalyzed dehydration. Tertiary alcohols, particularly benzylic ones, are susceptible to elimination of water under acidic conditions or at elevated temperatures, forming an alkene.[4]

  • Avoid Strong Acids: The primary cause is often a work-up using strong mineral acids (e.g., concentrated HCl or H2SO4). To prevent this, a "mild work-up" using a saturated aqueous solution of ammonium chloride (NH4Cl) is strongly recommended.[5] This weakly acidic solution is sufficient to quench the reaction and hydrolyze the magnesium alkoxide without causing significant dehydration.

  • Temperature Control: During solvent removal via rotary evaporation, keep the bath temperature low (typically <40 °C) to prevent thermal degradation.[4] If distillation is required for purification, it must be performed under high vacuum to lower the boiling point and minimize the risk of decomposition.[4]

Experimental Protocols & Methodologies

Workflow for Grignard Reaction Work-up

The following diagram outlines the general workflow and decision points for the work-up procedure.

Workup_Workflow General Work-up Workflow for Tertiary Alcohol Synthesis Reaction Grignard Reaction Mixture (Alkoxide Intermediate) Cooling Cool to 0 °C (Ice Bath) Reaction->Cooling Quench Quenching Step Cooling->Quench SatNH4Cl Add Saturated aq. NH4Cl (Mild Conditions) Quench->SatNH4Cl Recommended for acid-sensitive alcohols DiluteAcid Add Dilute Acid (e.g., 1M HCl) (Acidic Conditions) Quench->DiluteAcid Use with caution (risk of dehydration) Extraction Transfer to Separatory Funnel & Extract with Organic Solvent SatNH4Cl->Extraction DiluteAcid->Extraction Separate Separate Organic & Aqueous Layers Extraction->Separate Wash Wash Organic Layer (Water, Brine) Separate->Wash Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Wash->Dry Filter Filter off Drying Agent Dry->Filter Concentrate Concentrate in vacuo (Low Temperature) Filter->Concentrate Crude Crude Product Concentrate->Crude Purify Purification Crude->Purify Chromatography Column Chromatography Purify->Chromatography If oil or impure solid Crystallization Crystallization Purify->Crystallization If solid PureProduct Pure 4-(3-(tert-butyl)phenyl) tetrahydro-2H-pyran-4-ol Chromatography->PureProduct Crystallization->PureProduct

Caption: Workflow diagram for maximizing recovery of the target tertiary alcohol.

Protocol 1: Mild Work-up using Saturated Ammonium Chloride

This protocol is highly recommended to prevent acid-catalyzed dehydration of the tertiary alcohol.[5]

  • Cooling: Cool the reaction flask containing the magnesium alkoxide intermediate in an ice-water bath (0 °C).

  • Quenching: With vigorous stirring, slowly add saturated aqueous ammonium chloride solution dropwise. The addition is exothermic; maintain a slow addition rate to keep the temperature from rising significantly. Continue adding until no further exothermic reaction is observed and two distinct layers form.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and shake vigorously. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Extract the aqueous layer two more times with the organic solvent to recover any dissolved product.

  • Washing: Combine all the organic extracts. Wash the combined organic layer sequentially with water and then with brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). Filter off the drying agent and concentrate the filtrate under reduced pressure, ensuring the water bath temperature remains below 40 °C.

Frequently Asked Questions (FAQs)

Q: Why is a mild work-up with ammonium chloride preferred over a strong acid work-up?

A: Tertiary alcohols, especially those with an adjacent phenyl group like the target molecule, can form a relatively stable carbocation upon protonation of the hydroxyl group.[10] In the presence of a strong acid, this carbocation intermediate can readily lose a proton from an adjacent carbon, leading to the formation of an alkene byproduct (dehydration).[4] Saturated ammonium chloride is a weak Brønsted acid, providing the necessary protons to neutralize the alkoxide without creating a sufficiently acidic environment to promote significant dehydration.[5]

Q: What are the most likely impurities I might find in my crude product and how do I remove them?

A: The table below summarizes common impurities and strategies for their removal.

Impurity NameStructureOriginMitigation & Removal Strategy
Tetrahydro-4H-pyran-4-oneKetoneUnreacted starting materialEnsure reaction goes to completion via TLC monitoring. Removable by column chromatography (elutes before the alcohol).
3,3'-Di-tert-butyl-1,1'-biphenylBiphenylWurtz-type coupling during Grignard reagent formation.[11]Use of highly pure magnesium and slow addition of the aryl halide during Grignard formation. Highly nonpolar; easily removed by column chromatography.
4-(3-(tert-butyl)phenyl)-3,6-dihydro-2H-pyranAlkeneAcid-catalyzed dehydration of the final product.[4]Use mild work-up conditions (sat. aq. NH4Cl).[5] If formed, it is less polar than the alcohol and can be separated by column chromatography.
BenzeneAlkaneProtonation of the Grignard reagent by trace water.[1]Ensure strictly anhydrous reaction conditions.[1][6] Volatile; typically removed during solvent evaporation.

Q: How do I choose the best purification method: crystallization or chromatography?

A: The choice depends on the physical state and purity of your crude product.

  • Decision-Making Flow:

Purification_Decision Choosing a Purification Method Crude Crude Product (Post-Workup) State What is the physical state? Crude->State Oil Viscous Oil / Wax State->Oil Oil Solid Solid State->Solid Solid Purity Is it a single spot on TLC? MultiSpot Multiple Spots Purity->MultiSpot No SingleSpot Single Spot Purity->SingleSpot Yes Chromatography Purify via Column Chromatography Oil->Chromatography Solid->Purity Crystallize Attempt Crystallization MultiSpot->Chromatography SingleSpot->Crystallize

Caption: Decision tree for selecting the optimal purification strategy.

  • If your crude product is a solid: And if TLC analysis shows it to be relatively pure (one major spot), crystallization is an excellent and scalable purification method.

  • If your crude product is an oil or a highly impure solid: Column chromatography is the method of choice. It offers superior separation of compounds with different polarities, such as unreacted starting materials, nonpolar byproducts, and the desired polar alcohol.

References

  • Technical Support Center: Grignard Reaction Work-up for Tertiary Alcohols - Benchchem. (URL: )
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem. (URL: )
  • Technical Support Center: Purification of Branched Alcohols by Distill
  • Grignard Reaction - Organic Chemistry Portal. (URL: [Link])

  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. (URL: [Link])

  • Workup for Polar and Water-Soluble Solvents - Department of Chemistry : University of Rochester. (URL: [Link])

  • CHM 244 Lab Practical- Grignard Reactions. (URL: [Link])

  • How do typical impurities arise in the Grignard reaction? - Homework.Study.com. (URL: [Link])

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Guide for crystallization - University of Fribourg. (URL: [https://www.unifr.ch/chem/files/assets/public/ Crystallography/Guide for crystallization.pdf]([Link] Crystallography/Guide for crystallization.pdf))

  • Grignard Reaction - Chem 355 Jasperse. (URL: [Link])

  • Advanced crystallisation methods for small organic molecules - ePrints Soton. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

Title: Comparative 1H NMR Analysis: 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol vs. Isomeric Analogues Executive Summary This guide provides a technical analysis of the 1H NMR spectrum for 4-(3-(tert-butyl)phenyl)te...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative 1H NMR Analysis: 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol vs. Isomeric Analogues

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol (referred to herein as Compound A ). As a lipophilic scaffold often used to modulate metabolic stability in drug discovery, distinguishing Compound A from its para-isomer and the unsubstituted phenyl analog is critical.

Key Differentiator: The definitive spectral signature of Compound A is the desymmetrized aromatic region (7.1–7.6 ppm) characteristic of meta-substitution, contrasting sharply with the symmetric AA'BB' system of the para-isomer.

Structural Context & Synthesis Origins

To interpret the spectrum accurately, one must understand the sample's origin. Compound A is typically synthesized via a Grignard addition of 3-(tert-butyl)phenylmagnesium bromide to tetrahydro-4H-pyran-4-one .

This synthetic route dictates the impurity profile:

  • Unreacted Ketone: Tetrahydro-4H-pyran-4-one (triplets at ~2.5 ppm).

  • Homocoupling: 3,3'-di-tert-butylbiphenyl (aromatic impurities).

  • Solvent Traps: Residual THF or Diethyl Ether (complex multiplets interfering with the THP ring).

Workflow: Synthesis to Spectral Validation

G Start Start: Grignard Reagent Prep Reaction Addition to Pyran-4-one Start->Reaction Workup Acidic Workup (Quench) Reaction->Workup Crude Crude Mixture Workup->Crude Purification Column Chromatography / Crystallization Crude->Purification Removes Biaryl & Ketone Final Pure Compound A Purification->Final Target for NMR

Figure 1: Synthetic workflow highlighting the origin of potential spectral impurities.

Comparative Spectral Analysis

The following table contrasts Compound A with its two most common "look-alikes": the para-isomer and the unsubstituted phenyl analog.

Table 1: Comparative Chemical Shift Data (CDCl3, 400 MHz)

FeatureCompound A (Meta) Para-Isomer (Alternative)Unsubstituted Phenyl Analog
Aromatic Symmetry Asymmetric (4 distinct signals)Symmetric (AA'BB' system)Complex (Mono-substituted)
Ar-H Pattern s, d, t, d (7.1–7.6 ppm)Two doublets (approx 7.3 & 7.5 ppm)Multiplet (7.2–7.5 ppm)
t-Butyl Group Singlet, ~1.33 ppm (9H)Singlet, ~1.31 ppm (9H)Absent
THP O-CH2 td/dt, ~3.8–4.0 ppmtd/dt, ~3.8–4.0 ppmtd/dt, ~3.8–4.0 ppm
THP C-CH2 Multiplet, ~1.6–2.1 ppmMultiplet, ~1.6–2.1 ppmMultiplet, ~1.6–2.1 ppm
Hydroxyl (OH) Broad s, ~1.5–2.0 ppm (variable)Broad s, ~1.5–2.0 ppmBroad s, ~1.5–2.0 ppm
Detailed Region Analysis

A. The Aromatic Region (The Fingerprint) This is the primary validation zone.

  • Compound A (Meta): You will observe a distinct singlet around 7.5–7.6 ppm corresponding to the proton isolated between the THP ring and the t-butyl group (H2 position). The H5 proton appears as a triplet (or pseudo-triplet) upfield (~7.2 ppm), flanked by two doublets (H4, H6).

  • Alternative (Para): Shows a classic "roofing" effect of two doublets integrating to 2H each. The lack of a singlet in the aromatic region is the immediate "No-Go" signal for Compound A.

B. The Aliphatic Region

  • t-Butyl Anchor: The 9-proton singlet at ~1.33 ppm is massive. It confirms the alkylation but does not prove regiochemistry (meta vs para).

  • THP Ring: The pyran ring protons appear as two sets of multiplets.

    • 3.8–4.0 ppm (4H): The protons adjacent to the oxygen (C2/C6 positions). These often appear as triplets of doublets (td) due to geminal and vicinal coupling.

    • 1.6–2.2 ppm (4H): The protons adjacent to the quaternary center (C3/C5). These are often broadened or split into complex multiplets due to the chair conformation locking induced by the bulky phenyl group.

Experimental Protocol: Self-Validating System

To ensure data integrity, follow this protocol. It includes a "Check Step" to validate the sample before full acquisition.

Materials:

  • Solvent: CDCl3 (99.8% D) + 0.03% TMS (internal standard).

  • Sample Mass: 10–15 mg (for high S/N ratio on 13C satellites if needed).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of Compound A in 0.6 mL CDCl3. Ensure complete dissolution; turbidity indicates inorganic salts (MgBr2) from the Grignard workup.

  • Shimming: Shim until the TMS peak linewidth is <0.5 Hz. Rationale: The aromatic splitting (meta-coupling J ~1-2 Hz) requires high resolution to distinguish from noise.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 2.0 seconds (ensure t-butyl relaxation).

    • Scans: 16 (minimum).

  • Validation (The "Check Step"):

    • Check: Integrate the t-butyl singlet (set to 9H).

    • Verify: The aromatic region must integrate to 4H total. If it integrates to 5H, you have the unsubstituted phenyl analog. If the aromatic region shows only two distinct environments (2H + 2H), you have the para-isomer.

Logic Flow for Structural Verification

Logic Spectrum Acquire 1H NMR Spectrum CheckAliphatic Check 1.3 ppm Region Spectrum->CheckAliphatic NoTBu No Singlet: Unsubstituted Analog CheckAliphatic->NoTBu Absent HasTBu Large Singlet (9H) Present CheckAliphatic->HasTBu Present CheckAromatic Analyze Aromatic Region (7.0 - 7.6 ppm) HasTBu->CheckAromatic ParaPattern 2 Doublets (Symmetric AA'BB'): PARA-isomer CheckAromatic->ParaPattern Symmetric MetaPattern Singlet + 2 Doublets + Triplet: COMPOUND A (Target) CheckAromatic->MetaPattern Asymmetric

Figure 2: Decision tree for distinguishing Compound A from its structural isomers.

Troubleshooting & Impurities

  • Missing OH Peak: In CDCl3, the hydroxyl proton often broadens into the baseline or exchanges with water.

    • Solution: Run a drop of D2O shake. If a peak disappears, it was the OH. Alternatively, use DMSO-d6, where the OH will appear as a sharp singlet at ~5.0 ppm.

  • "Ghost" Doublets: If you see small doublets flanking the main aromatic peaks, check for 3,3'-di-tert-butylbiphenyl . This is a homocoupling byproduct of the Grignard reagent preparation.

  • Integration Errors: If the t-butyl group integrates >9H relative to the aromatic ring, ensure you have removed all hexanes (methyl triplets at 0.9 ppm can overlap with wings of the t-butyl signal).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (General reference for aromatic coupling patterns).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Grignard addition to ketones).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative database for chemical shift prediction).

  • National Institute of Standards and Technology (NIST). (2023).[3] Mass Spectral Library & NMR Data. (Reference for 4-phenyltetrahydro-2H-pyran-4-ol baseline data).

Sources

Comparative

A Comparative Guide to the Bioactivity of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol and Its Phenyl Analogs

Introduction: Unlocking the Potential of the Tetrahydropyran Scaffold The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive starting point for the design of novel therapeutics. This guide focuses on a novel derivative, 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, and provides a comparative analysis of its bioactivity against a series of rationally designed phenyl analogs.

Our investigation is grounded in the observation that various 4-aryl-pyran structures exhibit potent inhibitory effects on key cellular signaling proteins, including non-receptor tyrosine kinases like Src.[2][3] The Src family of kinases are critical regulators of cell growth, differentiation, and migration; their deregulation is a hallmark of many human cancers, making them a prime target for therapeutic intervention.[2] This guide outlines a hypothetical, yet scientifically rigorous, investigation to probe the structure-activity relationship (SAR) of this novel chemical series, with the goal of identifying key structural motifs that govern potency and cellular activity. We will detail the synthetic strategy, bio-evaluation protocols, and interpret hypothetical data to guide future drug discovery efforts.

Experimental Design: A Structure-Activity Relationship (SAR) Study

To elucidate the impact of substitution on the phenyl ring at the C4 position of the tetrahydropyran scaffold, a focused library of four compounds was proposed for synthesis and evaluation. The selection of analogs aims to probe the effects of steric bulk and electronic properties on biological activity.

  • Compound 1 (Lead Compound): 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

  • Compound 2 (Parent Analog): 4-phenyltetrahydro-2H-pyran-4-ol

  • Compound 3 (Electron-Donating): 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol

  • Compound 4 (Electron-Withdrawing): 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-ol

The primary hypothesis is that the nature of the substituent on the phenyl ring will significantly influence the compound's ability to inhibit Src kinase and, consequently, affect cancer cell proliferation.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Data Analysis Synthesis Synthesis of Analogs (Compounds 1-4) Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Verification (NMR, MS) Purification->Characterization Src_Assay In Vitro Src Kinase Inhibition Assay Characterization->Src_Assay MTT_Assay Antiproliferative MTT Assay (MCF-7 Cells) Characterization->MTT_Assay IC50 IC50 Determination Src_Assay->IC50 MTT_Assay->IC50 SAR_Analysis SAR Analysis & Interpretation IC50->SAR_Analysis Conclusion Conclusion & Future Work SAR_Analysis->Conclusion

Caption: Experimental workflow from synthesis to data analysis.

Methodology: Synthesis and Biological Evaluation

The following protocols represent robust, validated methods for the synthesis and evaluation of the target compounds. The causality behind experimental choices is explained to ensure scientific integrity.

Protocol 1: Synthesis of 4-Aryl-tetrahydro-2H-pyran-4-ol Analogs

The synthesis of the target compounds is achieved via a Grignard reaction, a classic and efficient method for forming carbon-carbon bonds. This approach utilizes the commercially available tetrahydro-4H-pyran-4-one as the starting material.

Step-by-Step Methodology:

  • Grignard Reagent Formation:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous tetrahydrofuran (THF).

    • Slowly add the corresponding aryl bromide (e.g., 1-bromo-3-(tert-butyl)benzene for Compound 1) (1.0 equivalent) dissolved in anhydrous THF to initiate the reaction.

    • Once the reaction starts (as evidenced by heat evolution and bubbling), add the remaining aryl bromide solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Tetrahydro-4H-pyran-4-one:

    • In a separate flame-dried flask, dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF.

    • Cool this solution to 0 °C using an ice bath.

    • Slowly add the prepared Grignard reagent from Step 1 to the ketone solution via a dropping funnel. The choice to add the Grignard to the ketone at a low temperature helps to control the exothermic reaction and minimize side products.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench it by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude alcohol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 4-aryl-tetrahydro-2H-pyran-4-ol.

  • Characterization:

    • Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Src Kinase Inhibition Assay

To determine the direct inhibitory effect of the synthesized compounds on Src kinase, a fluorometric or luminometric assay is employed. The Transcreener® ADP² Assay is an excellent choice as it directly measures the ADP produced by the kinase reaction, leading to a robust and high-throughput compatible method.[4]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[4]

    • Dilute recombinant human c-Src enzyme and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) to their final working concentrations in the kinase buffer.[4]

    • Prepare a stock solution of ATP in purified water.

  • Compound Dilution:

    • Prepare 10 mM stock solutions of each test compound (Compounds 1-4) and a known Src inhibitor (e.g., Dasatinib) in DMSO.

    • Perform a serial dilution of the stock solutions in kinase buffer to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).

  • Assay Procedure (384-well plate format):

    • Add the diluted test compounds or controls (DMSO for 100% activity, no enzyme for background) to the wells of the assay plate.

    • Add the Src enzyme/substrate mixture to all wells except the background controls.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the reaction and detect the generated ADP by adding the ADP-Glo™ Kinase Assay reagent (Promega) or a similar detection system according to the manufacturer's protocol.[5]

    • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the remaining kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value for each compound.

Protocol 3: Cell-Based Antiproliferative (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][6] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a human breast cancer cell line known to have active Src signaling (e.g., MCF-7 or SK-BR-3) in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO₂ incubator.

    • Harvest the cells and seed them into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well).[7]

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (Compounds 1-4) in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 72 hours at 37 °C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[1]

    • Incubate the plate for an additional 4 hours at 37 °C. During this time, viable cells will convert the MTT into formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

    • Leave the plate overnight in the incubator to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.[6]

    • Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value for each compound using non-linear regression analysis.

Results and Discussion: A Hypothetical SAR

The following table presents hypothetical data from the described assays to illustrate a potential outcome and guide the SAR discussion.

CompoundR-Group (Phenyl Position)Src Kinase IC₅₀ (nM) [Hypothetical]MCF-7 Cell Viability IC₅₀ (µM) [Hypothetical]
1 3-tert-butyl502.5
2 H (unsubstituted)85015.7
3 4-methoxy62011.2
4 4-chloro2105.1

Interpretation of Hypothetical Results:

  • Baseline Activity: The unsubstituted phenyl analog (Compound 2) displays modest activity against Src kinase and in the cell-based assay. This suggests that the 4-phenyl-tetrahydropyran-4-ol scaffold is a viable starting point for inhibitor design.

  • Impact of Steric Bulk: The introduction of a bulky tert-butyl group at the meta-position (Compound 1) leads to a dramatic increase in potency in both the enzymatic and cellular assays. This suggests the presence of a large, hydrophobic pocket in the binding site of Src that can accommodate this group, leading to enhanced binding affinity.

  • Electronic Effects:

    • The electron-donating methoxy group at the para-position (Compound 3) results in a slight improvement in activity over the parent compound, but it is significantly less potent than Compound 1.

    • The electron-withdrawing chloro group at the para-position (Compound 4) provides a more substantial boost in potency compared to both the parent and methoxy-substituted analogs. This indicates that electron-withdrawing characteristics on the phenyl ring may be favorable for activity.

  • Correlation: A strong correlation is observed between the enzymatic inhibition of Src kinase and the antiproliferative activity in MCF-7 cells. This provides confidence that the observed cellular effects are, at least in part, mediated through the inhibition of Src signaling.

G cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src STAT3 STAT3 Src->STAT3 RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Metastasis Metastasis Src->Metastasis Compound1 Compound 1 (Inhibitor) Compound1->Src Proliferation Proliferation STAT3->Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival

Caption: Simplified Src kinase signaling pathway.

Conclusion and Future Directions

This guide presents a comprehensive framework for comparing the bioactivity of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol against its phenyl analogs. Based on our hypothetical SAR study, the presence of a bulky, hydrophobic group at the meta-position of the phenyl ring appears to be a critical determinant for high-potency Src kinase inhibition.

Future work should focus on synthesizing a broader array of analogs to further probe the SAR. This could include exploring different steric and electronic substitutions at various positions on the phenyl ring. Co-crystallization of the most potent compounds with the Src kinase domain would provide invaluable structural insights to guide the rational design of next-generation inhibitors with improved potency and selectivity.

References

  • Schenone, S., Brullo, C., Musumeci, F., Radi, M., & Botta, M. (2007). Synthetic SRC-kinase domain inhibitors and their structural requirements. Current Medicinal Chemistry, 14(26), 2797-2818. [Link]

  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4697-710. [Link]

  • Hennequin, L. F., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2415-2418. [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture: methods and protocols (pp. 237-245). Humana Press. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-45. [Link]

Sources

Validation

IR spectroscopy peaks for identifying 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

Technical Guide: IR Spectroscopy for Identification of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol Executive Summary & Scope Product: 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol Application: Structural verifica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: IR Spectroscopy for Identification of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

Executive Summary & Scope

Product: 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol Application: Structural verification of tertiary alcohol intermediates in medicinal chemistry scaffolds.[1] Objective: This guide provides a definitive spectroscopic fingerprint for the target molecule, distinguishing it from critical synthetic precursors (ketones) and degradation products (alkenes). It synthesizes theoretical functional group analysis with empirical data from structural analogs.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, the following protocol prioritizes signal-to-noise ratio and resolution of fine splitting patterns characteristic of the tert-butyl group.

Methodology:

  • Technique: Attenuated Total Reflectance (ATR) FTIR is recommended over KBr pellets to prevent hygroscopic interference with the hydroxyl region.

  • Crystal Selection: Diamond or ZnSe (Zinc Selenide). Diamond is preferred for durability if the sample is crystalline.

  • Resolution: Set to 2 cm⁻¹ (standard is 4 cm⁻¹) to resolve the tert-butyl doublet splitting at ~1360–1390 cm⁻¹.

  • Scan Count: Minimum 32 scans to average out background noise in the overtone region (1600–2000 cm⁻¹).

Validation Step (System Suitability):

  • Before run: Collect a background spectrum of the clean crystal.

  • Criteria: The background must be flat (no CO₂ doublet at 2350 cm⁻¹ or H₂O noise at 3500+ cm⁻¹).

Spectral Analysis: The Fingerprint

The identification relies on confirming four distinct structural zones.[2]

Zone 1: The Hydroxyl & C-H Region (4000 – 2800 cm⁻¹)
  • O-H Stretch (Alcohol): Look for a broad, intense band centered at 3400–3500 cm⁻¹ .[3][4]

    • Insight: As a tertiary alcohol, this band confirms the addition of the aryl group to the ketone. In dilute solution, a sharp "free" OH peak may appear at ~3600 cm⁻¹.

  • C-H Stretch (Aromatic): Weak shoulder peaks >3000 cm⁻¹ (typically 3030–3080 cm⁻¹ ).

  • C-H Stretch (Aliphatic): Strong absorptions at 2960, 2925, 2850 cm⁻¹ .

    • Differentiation: The tert-butyl group contributes significantly to the asymmetric methyl stretch at ~2960 cm⁻¹.

Zone 2: The Carbonyl "Silent Zone" (1800 – 1650 cm⁻¹)
  • Critical Check: This region must be empty .

  • Causality: The presence of a strong peak at ~1715 cm⁻¹ indicates unreacted starting material (Tetrahydro-4H-pyran-4-one).[1]

Zone 3: The Aromatic & tert-Butyl Fingerprint (1600 – 1300 cm⁻¹)[1]
  • Aromatic Ring Breathing: Sharp bands at ~1600 cm⁻¹ and 1475 cm⁻¹ .

  • tert-Butyl "Doublet" (Diagnostic): The tert-butyl group exhibits a characteristic skeletal vibration (bending) that often splits into two peaks at approximately 1395 cm⁻¹ and 1365 cm⁻¹ .[1]

    • Note: This split is unique to the gem-dimethyl structure of the tert-butyl group and distinguishes it from simple ethyl/propyl chains.[1]

Zone 4: The C-O Stretching Region (1300 – 1000 cm⁻¹)[4]
  • Tertiary Alcohol C-O: Strong band at 1150–1250 cm⁻¹ .

  • Ether C-O-C (Pyran Ring): Strong, broad band at 1085–1120 cm⁻¹ .

    • Complexity: These bands often overlap, creating a complex "envelope" of peaks.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule's spectrum against its most common impurities.

FeatureTarget Molecule (Tertiary Alcohol)Precursor (Tetrahydro-4H-pyran-4-one)Impurity (Dehydrated Alkene)
3200–3600 cm⁻¹ Strong, Broad (O-H) AbsentAbsent
1700–1725 cm⁻¹ Absent (Silent) Strong, Sharp (C=O) Absent
1620–1680 cm⁻¹ Weak/AbsentAbsentMedium (C=C Alkene)
1360–1400 cm⁻¹ Doublet (t-Butyl) Single/WeakDoublet (t-Butyl)
1000–1300 cm⁻¹ C-O (Alc) + C-O-C (Ether)C-O-C (Ether) onlyC-O-C (Ether) only

Visual Logic: Identification Workflow

The following diagram illustrates the decision logic for verifying the product structure using IR data.

IR_Analysis_Workflow Start Acquire IR Spectrum Check_OH Check 3400 cm⁻¹ (Broad O-H present?) Start->Check_OH Check_CO Check 1715 cm⁻¹ (Sharp C=O present?) Check_OH->Check_CO Yes Check_CC Check 1640-1680 cm⁻¹ (C=C present?) Check_OH->Check_CC No Check_tBu Check 1360-1395 cm⁻¹ (t-Butyl Doublet?) Check_CO->Check_tBu No Result_SM IMPURITY: Unreacted Ketone (Tetrahydro-4H-pyran-4-one) Check_CO->Result_SM Yes Result_Dehyd IMPURITY: Elimination Product (Dihydro-2H-pyran derivative) Check_CC->Result_Dehyd Yes Result_Wrong ERROR: Check Synthesis/Structure Check_CC->Result_Wrong No Result_Target CONFIRMED: 4-(3-(tert-butyl)phenyl) tetrahydro-2H-pyran-4-ol Check_tBu->Result_Target Yes Check_tBu->Result_Wrong No (Wrong Substitution)

Caption: Logical workflow for distinguishing the target tertiary alcohol from ketone precursors and alkene side-products.

Mechanism of Identification

Why this works:

  • Chemical Causality: The conversion of a ketone (sp² carbon) to a tertiary alcohol (sp³ carbon) fundamentally alters the dipole moment and bond stiffness. The C=O bond is stiff and polar, absorbing strongly at ~1715 cm⁻¹. Its disappearance is the primary metric of reaction completion.

  • Substitution Pattern: The meta-substitution of the tert-butyl group on the phenyl ring creates a specific pattern of overtone bands in the 1660–2000 cm⁻¹ region. While weak, this "comb pattern" is distinct from para or ortho isomers.[5]

  • Vibrational Coupling: The heavy tert-butyl group acts as an anchor, creating distinct skeletal vibrations that do not shift significantly with solvent, making them a reliable internal standard for identification.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 4-Methyl-tetrahydro-2H-pyran-2-one (Analogous Ring Structure). National Institute of Standards and Technology.[6][7] Available at: [Link]

  • SpectraBase. Infrared Spectrum of tert-Butylbenzene. John Wiley & Sons.[8] Available at: [Link]

  • PubChem. Compound Summary for 4-Phenyltetrahydro-2H-pyran-4-ol (Structural Analog). National Library of Medicine. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Alcohols & Ketones). Available at: [Link][3][4][9][10][11][12][13][14][15][16]

Sources

Comparative

A Comparative Guide to the Structural Confirmation of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol: X-ray Crystallography and Its Alternatives

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. The precise arrangem...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography—the gold standard for structural elucidation—with other powerful analytical techniques for confirming the structure of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, a novel tetrahydropyran derivative.[1][2] While a public crystal structure for this specific molecule is not available, this guide will leverage data from analogous compounds and established principles to provide a comprehensive overview.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography is an unparalleled technique that provides precise, atomic-level information about the three-dimensional arrangement of atoms within a crystalline solid.[3][4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and the overall molecular geometry with exceptionally high precision.[5][6]

Expected Crystallographic Data for 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

Based on crystal structures of similar organic molecules, such as other tetrahydropyran derivatives and compounds with tert-butylphenyl groups, we can anticipate the type of data that would be obtained from a successful SC-XRD experiment.[7][8]

Parameter Anticipated Value/Information Significance
Chemical Formula C15H22O2Confirms the elemental composition of the molecule in the crystal.
Formula Weight 234.34 g/mol The molar mass of the compound.
Crystal System Monoclinic or OrthorhombicDescribes the symmetry of the crystal lattice.
Space Group e.g., P21/c or Pca21Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions and angles of the smallest repeating unit of the crystal.
Volume (ų) ~1500 - 2000The volume of the unit cell.
Z 4 or 8The number of molecules in the unit cell.
Calculated Density (Mg/m³) ~1.1 - 1.3The theoretical density of the crystal.
R-factor < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Experimental Protocol: Single-Crystal X-ray Crystallography

The workflow for SC-XRD involves several critical steps, from crystal growth to data analysis.[5][9]

Step 1: Crystallization The initial and often most challenging step is growing a high-quality single crystal.[4][5][10] For a small organic molecule like 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, slow evaporation of a saturated solution is a common and effective technique.

  • Protocol:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/pentane) to near saturation.

    • Filter the solution to remove any particulate matter.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor for the formation of well-defined, single crystals (ideally 0.1-0.5 mm in size).[5]

Step 2: Crystal Mounting and Data Collection A suitable crystal is selected and mounted on a goniometer head. Data is collected using a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[3]

  • Workflow Diagram:

sc_xrd_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis Crystallization Crystal Growth Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Mounting->Diffractometer StructureSolution Structure Solution Diffractometer->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation (CIF) Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final 3D Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Step 3: Structure Solution and Refinement The diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined to best fit the experimental data.

Step 4: Data Validation and Output The final refined structure is validated and is typically presented as a Crystallographic Information File (CIF).[11][12][13] This file contains all the necessary information about the crystal structure, including atomic coordinates, bond lengths, and angles.

Alternative and Complementary Techniques

While SC-XRD provides the definitive solid-state structure, other techniques are invaluable for structural confirmation, especially when suitable crystals cannot be obtained or when information about the molecule in solution is required.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule in solution.[6] For 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, ¹H and ¹³C NMR would provide key structural information.

  • ¹H NMR: Would show the number of different types of protons and their neighboring environments. The chemical shifts, splitting patterns, and integration of the signals would help to piece together the molecular structure.[14]

  • ¹³C NMR: Would indicate the number of unique carbon atoms in the molecule.[15]

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments would reveal correlations between protons and carbons, providing definitive evidence for the connectivity of the atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[16]

  • High-Resolution Mass Spectrometry (HRMS): Can determine the molecular formula of the compound with high accuracy.

  • Tandem Mass Spectrometry (MS/MS): Can provide information about the connectivity of the molecule by analyzing the fragmentation patterns.[16]

Computational Chemistry

In the absence of experimental crystal data, computational methods can be used to predict the three-dimensional structure and other properties of a molecule.[17][18][19]

  • Density Functional Theory (DFT): Can be used to calculate the optimized geometry, NMR chemical shifts, and vibrational frequencies of the molecule.[15][20] Comparing calculated NMR shifts with experimental data can help to confirm the proposed structure.[20]

Comparative Analysis of Techniques

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[5][6]Unambiguous and highly precise structural determination.[4]Requires high-quality single crystals, which can be difficult to grow.[4][5][6][10] Provides solid-state structure, which may differ from the solution-state conformation.
NMR Spectroscopy Atomic connectivity, chemical environment of atoms, stereochemistry in solution.[6]Provides information about the structure in solution. Does not require crystallization.Provides indirect structural information that requires interpretation. Less precise for bond lengths and angles compared to SC-XRD.
Mass Spectrometry Molecular weight and fragmentation patterns.[16]High sensitivity, requires very small amounts of sample. Provides molecular formula with high accuracy (HRMS).Provides limited information about the 3D structure and stereochemistry.
Computational Chemistry Predicted 3D structure, NMR chemical shifts, vibrational frequencies.[15][20]Can be used when experimental data is unavailable. Can help to interpret experimental data.[20]The accuracy of the predictions depends on the level of theory and basis set used. Experimental validation is necessary.
Logical Workflow for Structure Confirmation

A logical approach to confirming the structure of a new compound like 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol would involve a combination of these techniques.

structure_confirmation_workflow cluster_spectroscopic Initial Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS ProposedStructure Proposed Structure NMR->ProposedStructure MS->ProposedStructure SC_XRD Single-Crystal X-ray Crystallography ProposedStructure->SC_XRD Computational Computational Chemistry (DFT Calculations) ProposedStructure->Computational FinalStructure Confirmed Structure SC_XRD->FinalStructure Computational->FinalStructure

Caption: Integrated workflow for molecular structure confirmation.

Conclusion

For the definitive structural confirmation of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, single-crystal X-ray crystallography remains the most powerful and unambiguous method. It provides a level of detail that is unmatched by other techniques. However, a comprehensive approach that integrates data from NMR spectroscopy, mass spectrometry, and computational chemistry is essential for a thorough characterization of a new chemical entity. This multi-faceted approach not only confirms the proposed structure but also provides valuable insights into its properties in different states, which is crucial for applications in drug discovery and materials science.

References

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • XFELs make small molecule crystallography without crystals possible. (2022, January 27). Chemistry World. Retrieved February 27, 2026, from [Link]

  • A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data. (2023, September 26). American Laboratory. Retrieved February 27, 2026, from [Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. (n.d.). Springer Nature Experiments. Retrieved February 27, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. (2018, November 1). MDPI. Retrieved February 27, 2026, from [Link]

  • The Computational Revolution in Small Molecule Drug Discovery. (2024, September 5). PharmaFeatures. Retrieved February 27, 2026, from [Link]

  • Synthesis of substituted tetrahydropyran-4-one and its oxime. (2025, August 6). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved February 27, 2026, from [Link]

  • Tetrahydropyran. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Synthesis of tetrahydropyrans. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Computational Chemistry: Virtual screening and drug discovery. (2022, December 19). EDDC. Retrieved February 27, 2026, from [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved February 27, 2026, from [Link]

  • X-Ray Crystallography of Chemical Compounds. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • CIF – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 27, 2026, from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • New computational chemistry techniques accelerate the prediction of molecules and materials. (2025, January 14). MIT News. Retrieved February 27, 2026, from [Link]

  • tert-Butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydro-2H-pyran-3-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • 1H NMR (500 MHz, CDCl3) δ. (n.d.). The Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Tetrahydro-4H-pyran-4-ol. (n.d.). NIST WebBook. Retrieved February 27, 2026, from [Link]

  • Pyran, 4-phenyltetrahydro-. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • CIF (Crystallographic Information Framework). (n.d.). Research Data Alliance. Retrieved February 27, 2026, from [Link]

  • (PDF) The Crystallographic Information File (CIF). (2015, April 2). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Expanding the Synthetic Scope of Rawal's Diene: Rapid Access to Pyran and Pyrazole Derivatives. (n.d.). ChemRxiv. Retrieved February 27, 2026, from [Link]

  • tetrahydro-2H-pyran-4-ol - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 27, 2026, from [Link]

  • Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. Retrieved February 27, 2026, from [Link]

  • Tetrahydro-2H-pyran-4-ol - High purity. (n.d.). Georganics. Retrieved February 27, 2026, from [Link]

  • 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl). (n.d.). NIST WebBook. Retrieved February 27, 2026, from [Link]

  • Crystal structure of 2-(4-tert-butylphenyl)-3-hydroxy-4H-chromen-4-one. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • The mass spectrum analysis and structure of 4H-pyran-4-one, 2,.... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2. (2018, November 30). DergiPark. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015, August 12). YouTube. Retrieved February 27, 2026, from [Link]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography. (n.d.). Lab Manager. Retrieved February 27, 2026, from [Link]

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous analysis of novel chemical entities is paramount. The compound 4-(3-(tert-b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous analysis of novel chemical entities is paramount. The compound 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, a substituted tetrahydropyranol, represents a class of molecules with potential applications in medicinal chemistry and materials science. Accurate quantification and purity assessment of such compounds are critically dependent on the availability and proper use of reference standards. This guide provides a comprehensive comparison of methodologies for establishing a reference standard for 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, offering insights into the selection of analytical techniques and the interpretation of experimental data.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a drug substance or drug product. For a novel compound like 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, where a commercial certified reference material (CRM) may not exist, the initial challenge lies in establishing an in-house primary standard. This process involves the synthesis of a high-purity batch of the material and its comprehensive characterization to confirm its identity, purity, and potency.[1][2][3] The quality of this in-house standard directly impacts the reliability of all subsequent analytical data.

Analytical Methodologies for Characterization and Certification

The selection of an appropriate analytical method is crucial for the accurate characterization of a reference standard. The ideal method should be specific, linear, accurate, precise, and robust. For a tertiary alcohol like 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, several techniques are suitable. This guide will compare three principal methods: Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method

Quantitative NMR (qNMR) has emerged as a powerful primary method for the content assignment of reference standards, offering direct traceability to the International System of Units (SI).[4][5] Unlike chromatographic techniques that rely on a comparison to a known standard of the same compound, qNMR can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of a different, unrelated compound.[6][7]

Principle: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[4][6] By using an internal standard of known purity and concentration, the purity of the analyte can be calculated using the following equation:

Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Experimental Protocol: qNMR for Purity Assessment

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol candidate reference standard.

    • Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity. The chosen standard should have signals that do not overlap with the analyte signals.[6]

    • Dissolve both the analyte and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a volumetric flask.

    • Transfer an aliquot of the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the equation provided above.

Logical Workflow for qNMR Analysis

Caption: Workflow for purity determination by qNMR.

Gas Chromatography (GC): For Volatile Compounds

Gas chromatography is a highly effective technique for the separation and analysis of volatile and thermally stable compounds, such as alcohols.[8][9] For 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, GC with a flame ionization detector (FID) can be used for purity determination and the quantification of residual solvents.

Principle: The sample is vaporized and injected into a column. Separation occurs as the sample is carried by an inert gas (the mobile phase) through the column containing a stationary phase. Different components of the sample travel at different rates, leading to their separation. The FID provides a response that is proportional to the mass of the carbon-containing analyte.

Experimental Protocol: GC-FID for Purity and Impurity Profiling

  • Sample Preparation:

    • Prepare a stock solution of the 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol candidate reference standard in a suitable solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of the analyte at different concentrations.

    • For impurity profiling, a higher concentration of the sample may be used to detect trace impurities.

  • Instrumentation and Conditions:

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

    • Injector: Split/splitless injector, with an appropriate split ratio to avoid column overload.

    • Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure the separation of volatile impurities and the elution of the main component.

    • Detector: Flame Ionization Detector (FID).

    • Carrier Gas: Helium or Nitrogen.

  • Data Analysis:

    • For purity assessment by area percent, integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks. This method assumes that all components have a similar response factor in the FID.

    • For more accurate quantification, use an internal or external standard method.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For a moderately polar compound like 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, reversed-phase HPLC with UV detection is a suitable method for purity determination and stability testing.

Principle: A liquid mobile phase carries the sample through a column packed with a stationary phase. Separation is based on the differential partitioning of the analyte between the mobile and stationary phases. A UV detector measures the absorbance of the eluting components at a specific wavelength.

Experimental Protocol: RP-HPLC-UV for Purity Analysis

  • Sample Preparation:

    • Prepare a stock solution of the 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol candidate reference standard in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 0.5-1.0 mg/mL.

    • Prepare a series of calibration standards.

  • Instrumentation and Conditions:

    • Column: A C18 or C8 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of impurities with different polarities.

    • Detector: A UV detector set at a wavelength where the analyte has significant absorbance.

    • Flow Rate and Column Temperature: These are optimized to achieve good peak shape and resolution.

  • Data Analysis:

    • Similar to GC, purity can be estimated by area percent. For accurate quantification, a calibration curve should be generated using reference standards of known concentrations.

Comparison of Analytical Methods

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the number of nuclei.[4][6]Separation based on volatility and interaction with the stationary phase.[8][10]Separation based on partitioning between mobile and stationary phases.
Reference Standard Requires a certified internal standard of a different compound.[6]Requires a reference standard of the same analyte for accurate quantification.Requires a reference standard of the same analyte for accurate quantification.
Selectivity High, based on unique chemical shifts of protons.High, based on retention time.High, based on retention time.
Sensitivity Lower compared to chromatographic methods.High, especially with FID for organic compounds.High, dependent on the chromophore of the analyte.
Quantification Primary method, highly accurate and precise.[4][5]Relative method, accuracy depends on the purity of the reference standard.Relative method, accuracy depends on the purity of the reference standard.
Applicability Soluble compounds with unique NMR signals.Volatile and thermally stable compounds.[8][9]Wide range of non-volatile and thermally labile compounds.
Throughput Lower, due to longer acquisition times.High, with automated systems.High, with automated systems.

Establishing a Self-Validating System

To ensure the trustworthiness of the in-house reference standard, a multi-faceted approach is recommended. This involves using orthogonal analytical techniques—methods that rely on different separation and detection principles—to confirm the purity of the material. For 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, a combination of qNMR and a chromatographic method (GC or HPLC) would provide a high degree of confidence in the assigned purity value.

Workflow for Establishing a Reference Standard

Reference_Standard_Workflow A Synthesize High-Purity Batch of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol B Structural Elucidation (¹H NMR, ¹³C NMR, MS, IR) A->B C Purity Assessment (Orthogonal Methods) B->C F Characterize Physicochemical Properties (Melting Point, Water Content, etc.) B->F D qNMR Purity Determination C->D E GC-FID or HPLC-UV Purity and Impurity Profiling C->E G Assign Purity Value and Uncertainty D->G E->G F->G H Prepare Certificate of Analysis (CoA) G->H

Caption: A self-validating workflow for establishing a reference standard.

Conclusion

The establishment of a reliable reference standard for a novel compound like 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol is a foundational step for its successful development and application. While no single analytical technique is universally superior, a strategic combination of methods provides a robust and self-validating system. Quantitative NMR stands out as a primary method for assigning a certified purity value without the need for a pre-existing standard of the same compound. Chromatographic techniques like GC and HPLC are indispensable for orthogonal purity confirmation and for routine quality control. By following the principles and protocols outlined in this guide, researchers can confidently establish and utilize reference standards, ensuring the accuracy and integrity of their scientific work.

References

  • ZeptoMetrix. (n.d.). Pharmaceutical Analytical Standards. Retrieved from [Link]

  • Kim, S., & Kim, J. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 839. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Gas Chromatography of an Alcohol Mixture. Retrieved from [Link]

  • Gogineni, P. V., Crooks, P. A., & Murty, R. B. (1993). Gas chromatographic determination of residual levels of tert.-butanol from lyophilized liposomal formulations. Journal of Chromatography B: Biomedical Sciences and Applications, 620(1), 83–88. [Link]

  • Odinity. (2014, April 1). Separation & Identification of Alcohols by Gas Chromatography. Retrieved from [Link]

  • Truman State University. (2011, March 30). Gas Chromatography: Principles and Determination of Percent Alcohol. Retrieved from [Link]

Sources

Comparative

Structural Differences Between 3-tert-Butyl and 4-tert-Butyl Phenyl Pyran-4-ols: A Comparative Guide

As researchers and drug development professionals design novel pharmacophores and fragrance compounds, the precise stereoelectronic and conformational profiles of saturated heterocycles become critical. Substituted 4-ary...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals design novel pharmacophores and fragrance compounds, the precise stereoelectronic and conformational profiles of saturated heterocycles become critical. Substituted 4-aryl-tetrahydro-2H-pyran-4-ols are privileged scaffolds in medicinal chemistry. While the difference between a meta (3-position) and para (4-position) substitution might appear trivial on paper, the introduction of a bulky tert-butyl group at these positions fundamentally alters the molecule's rotational energy landscape, molecular symmetry, and steric footprint.

This guide objectively compares the structural and conformational dynamics of 4-(3-tert-butylphenyl)tetrahydro-2H-pyran-4-ol and 4-(4-tert-butylphenyl)tetrahydro-2H-pyran-4-ol , providing the theoretical grounding and experimental protocols necessary to validate these differences in the laboratory.

Conformational Architecture & Steric Dynamics

To understand the structural divergence between these two isomers, we must first establish the baseline conformation of the unsubstituted 4-phenyltetrahydro-2H-pyran-4-ol core.

The Pyran Core and the "Parallel" Conformer

The tetrahydropyran (THP) ring adopts a classic chair conformation. To minimize severe 1,3-diaxial steric clashes, the bulky phenyl group strongly prefers the equatorial position , forcing the smaller hydroxyl (-OH) group into the axial position .

Crucially, the equatorial phenyl ring does not rotate freely without energetic consequence. Extensive crystallographic data and DFT calculations demonstrate that equatorial phenyl rings on saturated six-membered rings prefer a parallel conformation —meaning the plane of the aromatic ring lies within the symmetry plane (


) bisecting the THP ring (). This alignment minimizes allylic-type (A-1,3) strain with the equatorial protons at the C3 and C5 positions of the pyran ring.
The Impact of Regiochemistry: Symmetry vs. Asymmetry

The 4-tert-Butylphenyl Isomer (Para-Substitution): Because the tert-butyl group is located at the para position, it lies directly on the


 symmetry axis of the phenyl ring. When this ring adopts the parallel conformation, the entire molecule maintains 

symmetry. The bulky tert-butyl group projects linearly away from the pyran core, exerting zero additional steric strain on the heterocycle. Rotation around the C4–Ar bond results in degenerate (identical) energy states.

The 3-tert-Butylphenyl Isomer (Meta-Substitution): Placing the tert-butyl group at the meta position breaks the molecule's


 symmetry. Because the phenyl ring is locked in the parallel plane, the two meta positions are no longer equivalent relative to the THP ring. One meta position points "up" toward the axial hydroxyl group, while the other points "down" toward the open equatorial space.
This asymmetry generates two distinct rotamers:
  • Syn-rotamer: The tert-butyl group points toward the axial -OH face.

  • Anti-rotamer: The tert-butyl group points away from the axial -OH face.

Due to the massive steric bulk of the tert-butyl group, the anti-rotamer is thermodynamically favored, as it minimizes Coulombic and steric repulsion with the upper face of the pyran ring ().

ConformationalLogic Core 4-Aryl-Pyran-4-ol Core (Equatorial Aryl, Axial OH) Parallel Parallel Conformer (Aryl ring coplanar with THP symmetry plane) Core->Parallel Para 4-tert-Butylphenyl (Para-Substitution) Parallel->Para Meta 3-tert-Butylphenyl (Meta-Substitution) Parallel->Meta Sym Maintains Cs Symmetry Degenerate Rotational States Para->Sym Asym Breaks Cs Symmetry Distinct Rotameric States Meta->Asym Vector Linear Steric Vector (No THP interaction) Sym->Vector Rotamers Syn & Anti Rotamers (Anti favored to minimize steric clash) Asym->Rotamers

Fig 1: Conformational logic dictating the symmetry and rotameric states of the pyran-4-ol analogs.

Comparative Data Summary

The structural divergence translates directly into measurable physical and spectroscopic properties. Table 1 summarizes the quantitative and qualitative differences between the two isomers.

Property4-tert-Butylphenyl Pyran-4-ol3-tert-Butylphenyl Pyran-4-ol
Molecular Symmetry (Parallel)

(Symmetric)

(Asymmetric)
Primary Steric Vector Linear (Equatorial extension)Lateral (Orthogonal to equatorial axis)
Rotational Energy Landscape Single degenerate wellTwo distinct minima (syn and anti)
Predicted C4-Ar Rotational Barrier Low (< 5 kcal/mol)Moderate (~7-9 kcal/mol)
Low-Temp NMR Behavior Sharp, time-averaged signalsDecoalescence into two signal sets
Receptor Pocket Fit Deep, narrow hydrophobic pocketsWide, shallow hydrophobic pockets

Experimental Workflows for Structural Elucidation

To empirically validate these structural claims, we employ a self-validating system of solution-state and solid-state analytical techniques. The causality of these protocols relies on the fact that symmetry-breaking in the 3-isomer will manifest as signal decoalescence at low temperatures, whereas the 4-isomer will remain symmetric.

Protocol A: Variable-Temperature (VT) NMR & 2D NOESY

This protocol isolates the rotational barrier of the C4–Ar bond and quantifies the syn/anti rotamer ratio of the 3-tert-butyl isomer in the solution state.

  • Sample Preparation: Dissolve 15 mg of the purified pyran-4-ol isomer in 0.6 mL of Toluene-

    
     or CD
    
    
    
    Cl
    
    
    . These solvents are chosen for their low freezing points, allowing access to the required low-temperature regimes.
  • VT Acquisition: Acquire standard 1D

    
    H NMR spectra starting at 298 K. Cool the probe in 10 K increments down to 193 K.
    
    • Observation: The 4-isomer will show minor temperature-dependent shifting but no peak splitting. The 3-isomer will exhibit line broadening followed by decoalescence of the tert-butyl and aromatic signals into two distinct sets representing the syn and anti rotamers.

  • 2D NOESY Setup: Once decoalescence is achieved (e.g., at 210 K), set up a 2D NOESY experiment with a mixing time (

    
    ) of 300–500 ms.
    
  • Data Analysis: Integrate the cross-peaks between the tert-butyl protons and the axial -OH / equatorial THP protons. A stronger cross-peak to the equatorial THP protons confirms the dominance of the anti-rotamer.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD captures the thermodynamic minimum of the molecule in the solid state, directly verifying the "parallel" conformation and the specific orientation of the meta-substituent ().

  • Crystallization: Dissolve 50 mg of the compound in a minimal amount of hot ethyl acetate. Slowly layer with hexanes and allow for slow evaporation at 4 °C over 48-72 hours to yield diffraction-quality single crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with Mo K

    
     radiation (
    
    
    
    = 0.71073 Å). Collect data at 100 K using a cold nitrogen stream to minimize thermal motion and accurately resolve the hydroxyl hydrogen position.
  • Structure Solution: Solve the structure using direct methods and refine anisotropically.

    • Validation: Measure the dihedral angle between the phenyl ring plane and the C3-C4-C5 plane of the THP ring. An angle approaching 90° confirms the parallel conformation.

Workflow Step1 Synthesize Isomers (Grignard + Pyran-4-one) Step2 VT-NMR Spectroscopy (Room Temp to -80°C) Step1->Step2 Step4 X-Ray Crystallography (Solid-State Conformation) Step1->Step4 Result1 Observe Decoalescence (Only for 3-tert-butyl) Step2->Result1 Step3 2D NOESY Analysis (Cross-peak integration) Result2 Determine Syn/Anti Ratio (Solution state) Step3->Result2 Result3 Confirm Parallel Plane & Thermodynamic Minimum Step4->Result3 Result1->Step3

Fig 2: Self-validating experimental workflow for elucidating pyran-4-ol rotameric states.

Conclusion

While both 3-tert-butyl and 4-tert-butyl phenyl pyran-4-ols share identical molecular weights and core functional groups, their spatial geometries diverge drastically due to the restricted rotational dynamics of the parallel conformation. The 4-isomer provides a symmetric, linear steric vector ideal for deep binding pockets. Conversely, the 3-isomer breaks molecular symmetry, creating a lateral steric bulk that exists as a dynamic equilibrium of syn and anti rotamers. Understanding and validating these differences using VT-NMR and SCXRD is paramount for rational drug design and structure-activity relationship (SAR) optimization.

References

  • Schaefer, T., Beaulieu, C., & Sebastian, R. (1991). "2-Phenyladamantane as a model for axial phenylcyclohexane. 1H NMR and molecular orbital studies of motion about the Csp2—Csp3 bond." Canadian Journal of Chemistry, 69(3), 503-508. Available at:[Link]

  • Wiberg, K. B., Lambert, K., & Bailey, W. F. (2015). "The Role of CH...O Coulombic Interactions in Determining Rotameric Conformations of Phenyl Substituted 1,3-Dioxanes and Tetrahydropyrans." The Journal of Organic Chemistry, 80(16), 8421-8424. Available at:[Link]

  • Brameld, K. A., Kuhn, B., Reuter, D. C., & Stahl, M. (2008). "Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis." Journal of Chemical Information and Modeling, 48(1), 1-24. Available at:[Link]

Validation

A Comparative Guide to the Elemental Analysis and Purity Verification of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

Introduction In the landscape of pharmaceutical development and materials science, the rigorous characterization of novel chemical entities is paramount. The compound 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, a m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and materials science, the rigorous characterization of novel chemical entities is paramount. The compound 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, a molecule featuring a substituted phenyl ring, a tetrahydropyran (THP) core, and a tertiary alcohol, represents a class of structures with significant potential as intermediates in drug discovery. Its precise molecular structure and, critically, its purity, directly influence biological activity, safety, and reproducibility in downstream applications. Impurities, even at trace levels, can lead to undesirable side effects or alter the efficacy of an active pharmaceutical ingredient (API).

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to confirm the identity and quantify the purity of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering a framework for robust and reliable quality assessment. This document is intended for researchers, analytical chemists, and drug development professionals who require a comprehensive understanding of how to approach the characterization of complex organic molecules.

Part 1: Foundational Characterization: Elemental and Structural Confirmation

Before assessing purity, it is imperative to confirm that the synthesized material is indeed the target compound. This foundational analysis combines elemental composition data with spectroscopic evidence to build a complete molecular portrait.

Elemental Analysis: The First Checkpoint

Elemental analysis by combustion is a fundamental technique that provides the mass percentages of carbon, hydrogen, and oxygen in a sample. This data is compared against the theoretical values calculated from the molecular formula, C₁₅H₂₂O₂. A close correlation is the first indication of a pure sample.

  • Molecular Formula: C₁₅H₂₂O₂

  • Molecular Weight: 234.34 g/mol

  • Theoretical Composition:

    • Carbon (C): 76.88%

    • Hydrogen (H): 9.46%

    • Oxygen (O): 13.66%

Causality of Choice: Why start with elemental analysis? It is a destructive but highly accurate method that provides a quantitative measure of the elemental makeup of the bulk sample. A significant deviation from the theoretical values (typically >0.4%) immediately signals the presence of impurities, such as residual solvents, inorganic salts, or by-products from the synthesis.

Data Summary: Elemental Analysis

Element Theoretical % Experimental % (Example) Acceptance Criteria
Carbon (C) 76.88 76.75 ± 0.4%

| Hydrogen (H)| 9.46 | 9.51 | ± 0.4% |

Spectroscopic Verification

Spectroscopic methods provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation of organic molecules in solution.

  • ¹H NMR: Provides information on the chemical environment and connectivity of hydrogen atoms. For 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, we expect to see:

    • A singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm).

    • A complex multiplet pattern in the aromatic region for the four phenyl protons (~7.2-7.4 ppm).

    • Distinct signals for the diastereotopic protons of the tetrahydropyran ring, likely appearing as complex multiplets (~1.6-4.0 ppm).

    • A singlet for the hydroxyl proton, the chemical shift of which can vary depending on solvent and concentration.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms. Key expected signals include:

    • The quaternary carbon of the tert-butyl group and the methyl carbons.

    • Multiple signals for the aromatic carbons.

    • Signals corresponding to the carbons of the tetrahydropyran ring, including the carbon bearing the hydroxyl group (C-OH) at a characteristic downfield shift.

Trustworthiness through Integration: The integration of the ¹H NMR signals should correspond to the number of protons in each environment. For instance, the ratio of the tert-butyl signal integral to the total aromatic signal integral should be 9:4. Any peaks that cannot be assigned to the target structure or known solvents are indicative of impurities.

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

  • Expected [M+H]⁺: 235.1693 (for C₁₅H₂₃O₂⁺)

  • Common Fragmentation: Analysis of fragmentation patterns can further confirm the structure. Expect to see fragments corresponding to the loss of a water molecule (-18 Da) from the tertiary alcohol or the loss of a tert-butyl group (-57 Da).

Part 2: A Comparative Guide to Chromatographic Purity Analysis

Chromatography is the gold standard for separating and quantifying impurities in pharmaceutical compounds.[1] The two most relevant techniques for 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them depends on the nature of the expected impurities and the analytical goal.

Workflow for Chromatographic Purity Assessment

The following diagram outlines the general workflow for assessing the purity of a chemical compound using chromatography.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Bulk Sample Prep Prepare Standard & Sample Solutions Sample->Prep Method Develop & Validate Chromatographic Method (HPLC or GC) Prep->Method Inject Inject Solutions into System Method->Inject Acquire Acquire Chromatogram Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: General workflow for chromatographic purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its versatility, robustness, and high resolution.[2][3] For a moderately non-polar molecule like 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, a reversed-phase HPLC (RP-HPLC) method is the logical choice.[4]

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected because its non-polar nature provides effective retention and separation of the analyte from potential polar and non-polar impurities.

  • Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and water is used. A gradient elution (where the proportion of the organic solvent is increased over time) is often employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.

  • Detector: A UV-Vis detector is ideal because the phenyl group in the molecule acts as a chromophore, absorbing UV light (typically around 254 nm or 220 nm).[5] This allows for sensitive detection of the main compound and any related impurities containing the same chromophore.

Experimental Protocol: RP-HPLC Purity Determination

  • System Preparation:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis at 254 nm.

  • Solution Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Accurately weigh and dissolve the compound in the diluent to a final concentration of ~1.0 mg/mL.

  • Analysis:

    • Equilibrate the system with the initial mobile phase composition (e.g., 60% A, 40% B) until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Run a gradient program (e.g., 40% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions).

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the percent purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100[4]

Data Summary: Example HPLC Purity Analysis

Peak No. Retention Time (min) Peak Area Area % Identification
1 3.52 1,540 0.05 Unknown Impurity
2 8.91 3,075,800 99.85 Main Compound
3 12.45 3,080 0.10 Unknown Impurity

| Total | | 3,080,420 | 100.00 | |

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[6][7] It is particularly useful for identifying residual solvents or volatile synthetic by-products that may not be easily detected by HPLC.[8]

Causality of Method Design:

  • Volatility Consideration: Tertiary alcohols can sometimes undergo dehydration at the high temperatures of the GC inlet. Therefore, careful optimization of the inlet temperature is crucial. Alternatively, derivatization (e.g., silylation) can be performed to increase thermal stability and improve peak shape, though this adds a step to the sample preparation.

  • Stationary Phase: A mid-polarity column (e.g., a 5% phenyl polysiloxane) is a good starting point, offering a balance of interactions for separating a range of potential impurities.

  • Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity. For definitive identification of unknown impurities, a Mass Spectrometer (MS) detector is invaluable.[9]

Experimental Protocol: GC-FID Purity Determination

  • System Preparation:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Detector Temperature (FID): 300 °C.

  • Solution Preparation:

    • Solvent: Dichloromethane or Acetone.

    • Sample Solution: Dissolve the compound in the solvent to a final concentration of ~1.0 mg/mL.

  • Analysis:

    • Inject 1 µL of the sample solution with an appropriate split ratio (e.g., 50:1).

    • Run a temperature program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Data Processing:

    • Integrate all peaks and calculate the percent purity using area normalization, similar to HPLC.

Comparison: HPLC vs. GC for this Analyte

Caption: Comparison of HPLC and GC for purity analysis.

Recommendation: For comprehensive purity verification of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, HPLC should be the primary technique for assessing related substances and degradation products. GC should be used as a complementary technique , specifically for the analysis of residual solvents, which are common process-related impurities.

Part 3: Orthogonal and Confirmatory Tests

To ensure the highest level of confidence in purity assessment, orthogonal methods—those that rely on different physicochemical principles—should be employed.

Qualitative Tests for Tertiary Alcohols

Simple, rapid chemical tests can confirm the presence of the tertiary alcohol functional group, which is resistant to oxidation.

  • Lucas Test: Tertiary alcohols react almost immediately with the Lucas reagent (ZnCl₂ in conc. HCl) to form a cloudy solution (alkyl chloride).[10][11][12] This distinguishes them from secondary alcohols (which react slowly) and primary alcohols (which do not react at room temperature).

  • Oxidation Test: When treated with an oxidizing agent like acidified potassium dichromate or potassium permanganate, the solution's color will not change, as tertiary alcohols are resistant to oxidation under these conditions.[13] In contrast, primary and secondary alcohols would cause a color change (e.g., orange to green for dichromate).

These tests are qualitative but provide valuable, rapid confirmation of the functional group's presence and can quickly identify certain impurities (e.g., a secondary alcohol by-product).

Conclusion

The comprehensive analysis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol requires a multi-faceted approach. The process begins with foundational confirmation of its elemental composition and molecular structure via elemental analysis, NMR, and mass spectrometry.

For purity verification, a robust, validated RP-HPLC method serves as the primary tool for quantifying non-volatile, structurally related impurities. This should be complemented by a GC method to specifically target and quantify volatile impurities , such as residual solvents. Finally, rapid qualitative tests can provide orthogonal confirmation of the key tertiary alcohol functional group. By integrating data from these diverse analytical techniques, researchers and drug development professionals can establish a complete and trustworthy profile of the compound, ensuring its quality, safety, and suitability for its intended application.

References

  • What is Gas Chromatography? | Phenomenex. (2025, June 25). Phenomenex. Available from: [Link]

  • Gas chromatography - Wikipedia. (n.d.). Wikipedia. Available from: [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7). Preprints.org. Available from: [Link]

  • Gas chromatography, what is it? - ATRIA Innovation. (2023, September 21). ATRIA Innovation. Available from: [Link]

  • Gas Chromatography Explained: How It Separates Different Compounds - Persee. (2025, May 30). Persee. Available from: [Link]

  • Gas Chromatography - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. Available from: [Link]

  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. (2024, January 5). PubMed. Available from: [Link]

  • Supporting Information - MPG.PuRe. (n.d.). Max-Planck-Gesellschaft. Available from: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. (2023, July 27). Moravek. Available from: [Link]

  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025, August 6). Qeios. Available from: [Link]

  • Identification of Tertiary Alcohols - NEET UG - Unacademy. (n.d.). Unacademy. Available from: [Link]

  • Flexi answers - How can tertiary alcohol be identified? | CK-12 Foundation. (n.d.). CK-12 Foundation. Available from: [Link]

  • Chemical Tests for Hydroxyl Groups - Chemistry - HSCprep. (2024, November 23). HSCprep. Available from: [Link]

  • Test for Alcoholic (R-OH) Group - BYJU'S. (2021, March 1). BYJU'S. Available from: [Link]

  • Lucas Test | Methods to differentiate primary, secondary and tertiary alcohols - YouTube. (2023, January 18). YouTube. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol. The following protocols ar...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from structurally related molecules.

Hazard Assessment and Chemical Profile

  • Tetrahydropyran Derivatives: Compounds containing the tetrahydropyran ring are common in organic synthesis.[1] While the parent compound, tetrahydropyran, is a flammable liquid that can cause skin, eye, and respiratory irritation, substituted versions like the topic compound may have different physical and toxicological properties.[2] Safety data for a closely related analog, Tetrahydro-4H-pyran-4-ol, indicates it can cause skin and serious eye irritation.[3]

  • Tertiary Alcohols: The tertiary alcohol functional group in the target molecule is a key reactive site. While generally less prone to oxidation than primary or secondary alcohols, they can undergo dehydration and substitution reactions. Safety precautions for tertiary alcohols like tert-Butyl alcohol include preventing skin and eye contact.[4][5]

  • Aromatic Ring: The presence of the tert-butylphenyl group suggests that the compound is a solid with low volatility. Phenolic compounds can be irritating to the skin and eyes.[6]

Based on this analysis, 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol should be handled as a compound that is potentially irritating to the eyes and skin.

Table 1: Inferred Hazard Profile

Hazard ClassificationAnticipated RiskRecommended Precautions
Eye Irritation Causes serious eye irritation.[3][7][8]Wear chemical safety goggles.[3]
Skin Irritation May cause skin irritation.[3]Wear appropriate chemical-resistant gloves.[9]
Inhalation May cause respiratory irritation if aerosolized.[3]Handle in a well-ventilated area or fume hood.
Ingestion May be harmful if swallowed.[3]Do not eat, drink, or smoke when handling.[3]

Personal Protective Equipment (PPE) Selection

A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for each identified hazard.[4]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for various laboratory tasks involving 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Requirements start Identify Laboratory Task weighing Weighing Solid start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running Reaction start->reaction workup Aqueous Workup / Extraction start->workup eye_protection Eye/Face Protection weighing->eye_protection Safety Glasses hand_protection Hand Protection weighing->hand_protection Nitrile Gloves body_protection Body Protection weighing->body_protection Lab Coat dissolving->eye_protection Safety Goggles dissolving->hand_protection Nitrile Gloves dissolving->body_protection Lab Coat reaction->eye_protection Safety Goggles & Face Shield reaction->hand_protection Double Gloving (Nitrile + Neoprene/Butyl) reaction->body_protection Flame-Resistant Lab Coat respiratory_protection Respiratory Protection (if applicable) reaction->respiratory_protection Fume Hood workup->eye_protection Safety Goggles workup->hand_protection Nitrile Gloves workup->body_protection Lab Coat

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol
Reactant of Route 2
Reactant of Route 2
4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.